molecular formula C10H10N2O2 B3285706 3-amino-3-(3-cyanophenyl)propanoic Acid CAS No. 80971-96-6

3-amino-3-(3-cyanophenyl)propanoic Acid

Cat. No.: B3285706
CAS No.: 80971-96-6
M. Wt: 190.2 g/mol
InChI Key: RRUDIPCLABXNDE-UHFFFAOYSA-N
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Description

3-amino-3-(3-cyanophenyl)propanoic Acid is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-amino-3-(3-cyanophenyl)propanoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-amino-3-(3-cyanophenyl)propanoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-3-(3-cyanophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c11-6-7-2-1-3-8(4-7)9(12)5-10(13)14/h1-4,9H,5,12H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRUDIPCLABXNDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(CC(=O)O)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

CAS 791778-00-2 3-amino-3-(3-cyanophenyl)propanoic acid data sheet

Author: BenchChem Technical Support Team. Date: March 2026

CAS 791778-00-2 | High-Fidelity Scaffold for Peptidomimetics & Drug Discovery

Executive Summary

(S)-3-Amino-3-(3-cyanophenyl)propanoic acid (CAS 791778-00-2) represents a critical class of


-amino acids  utilized as chiral building blocks in modern medicinal chemistry.[1] Unlike their 

-amino acid counterparts,

-amino acids introduce an additional carbon atom into the peptide backbone, conferring unique conformational properties and significant resistance to enzymatic degradation.

This whitepaper analyzes the physicochemical profile, synthetic pathways, and application vectors of this compound. We focus on its utility in constructing


-peptides (foldamers)  and its role as a pharmacophore in integrin antagonists  and neuroactive agents .
Part 1: Chemical Identity & Physicochemical Profile[2]

The compound is a


-amino acid, specifically a derivative of 

-phenylalanine where the amino group is attached to the

-carbon (C3) relative to the carboxyl group. The meta-cyano substitution on the phenyl ring provides a versatile handle for further chemical elaboration (e.g., reduction to amines, hydrolysis to amides/acids) and influences the electronic properties of the aromatic system.

Table 1: Technical Specifications

PropertyData
CAS Number 791778-00-2
IUPAC Name (3S)-3-Amino-3-(3-cyanophenyl)propanoic acid
Synonyms (S)-

-(3-cyanophenyl)alanine; L-

-Phe(3-CN)-OH
Molecular Formula

Molecular Weight 190.20 g/mol
Chirality S-enantiomer
Appearance White to off-white solid
Solubility Soluble in water, methanol; sparingly soluble in ethanol
pKa (Predicted) Carboxyl: ~3.5
Storage 2-8°C, Hygroscopic (Store under inert gas recommended)
Part 2: Synthetic Pathways & Manufacturing

The synthesis of enantiopure


-amino acids is non-trivial. While 

-amino acids are abundant in nature,

-analogs like CAS 791778-00-2 typically require asymmetric synthesis or resolution.
The "Expert" Route: Modified Rodionov Reaction & Enzymatic Resolution

For scalable production, a self-validating workflow involves the Rodionov reaction followed by lipase-catalyzed kinetic resolution . This method avoids expensive chiral auxiliaries and uses readily available aldehydes.

Mechanism:

  • Condensation: 3-Cyanobenzaldehyde condenses with malonic acid and ammonium acetate (Rodionov conditions) to yield the racemic

    
    -amino acid.
    
  • Esterification: The racemate is converted to an ethyl or methyl ester.

  • Kinetic Resolution: Candida antarctica Lipase A (CAL-A) or Penicillin G Acylase is employed. These enzymes selectively hydrolyze the ester of the (S)-enantiomer (or (R)- depending on the enzyme strain), leaving the opposite enantiomer as the ester.

  • Purification: The free acid (product) is separated from the unreacted ester via acid/base extraction.

SynthesisWorkflow Aldehyde 3-Cyanobenzaldehyde Rodionov Rodionov Reaction (Malonic Acid + NH4OAc) Aldehyde->Rodionov Racemate Racemic 3-Amino-3-(3-CN-Ph)propanoic Acid Rodionov->Racemate Esterification Esterification (SOCl2, EtOH) Racemate->Esterification RacemicEster Racemic Ethyl Ester Esterification->RacemicEster Resolution Enzymatic Resolution (Lipase CAL-A) RacemicEster->Resolution Separation Partitioning (Acid/Base Extraction) Resolution->Separation FinalProduct (S)-Enantiomer (Free Acid) Separation->FinalProduct Aqueous Phase Byproduct (R)-Ester (Recycle/Discard) Separation->Byproduct Organic Phase

Figure 1: Chemo-enzymatic synthesis workflow ensuring high enantiomeric excess (ee > 98%).

Part 3: Applications in Drug Discovery[1][2][4]
1. Peptidomimetics & Foldamers

The primary utility of CAS 791778-00-2 is in the design of


-peptides .
  • Proteolytic Stability: The human body lacks peptidases capable of cleaving

    
    -peptide bonds efficiently. Incorporating this residue into a peptide drug dramatically increases its half-life (
    
    
    
    ).
  • Secondary Structure:

    
    -Amino acids induce specific folding patterns (helices, sheets) distinct from 
    
    
    
    -peptides. The 3-cyanophenyl side chain promotes stable 14-helices (defined by H-bonds between residue
    
    
    and
    
    
    ).
2. Integrin Antagonists

The 3-amino-3-aryl scaffold is a pharmacophore mimic for the RGD (Arg-Gly-Asp) sequence.

  • The distance between the amino and carboxyl termini in

    
    -amino acids closely mimics the spatial arrangement required for binding to integrin receptors (e.g., 
    
    
    
    ).
  • The cyano group acts as a bioisostere for carbonyls or as a dipole to interact with specific receptor pockets.

3. Neuroscience (Glutamate Modulation)

Research indicates that


-amino acid derivatives can modulate glutamate receptors. The structural rigidity provided by the 

-substitution allows for selective targeting of receptor subtypes, potentially treating neurodegenerative disorders.

Applications cluster_0 Drug Discovery Vectors Compound (S)-3-Amino-3-(3-cyanophenyl) propanoic Acid Peptide Peptidomimetics (Beta-Peptides) Compound->Peptide Integrin Integrin Antagonists (RGD Mimetics) Compound->Integrin Neuro Neuroscience (Glutamate Modulation) Compound->Neuro Outcome1 Increased t1/2 (Proteolytic Resistance) Peptide->Outcome1 Outcome2 High Affinity Receptor Binding Integrin->Outcome2 Neuro->Outcome2

Figure 2: Strategic application vectors in pharmaceutical development.

Part 4: Experimental Protocols
Protocol A: Fmoc-Protection for Solid Phase Peptide Synthesis (SPPS)

Rationale: The free amino acid cannot be used directly in SPPS. It must be N-protected with the fluorenylmethoxycarbonyl (Fmoc) group.

Materials:

  • (S)-3-Amino-3-(3-cyanophenyl)propanoic acid (1.0 eq)

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 eq)

  • 
     (2.5 eq)
    
  • Solvent: Acetone/Water (1:1 v/v)

Step-by-Step:

  • Dissolution: Dissolve 1.0 mmol of the amino acid and 2.5 mmol of

    
     in 10 mL of water/acetone (1:1). Cool to 0°C.
    
  • Addition: Slowly add 1.1 mmol of Fmoc-OSu dissolved in 5 mL acetone.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir overnight. Monitor via TLC (CHCl3/MeOH 9:1).

  • Work-up: Evaporate acetone under reduced pressure. Acidify the remaining aqueous solution to pH 2.0 using 1M HCl.

  • Extraction: Extract the white precipitate with Ethyl Acetate (

    
     mL).
    
  • Drying: Wash combined organic layers with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Result: White solid (Fmoc-derivative), ready for SPPS loading.

Protocol B: Quality Control (Chiral HPLC)

Rationale: Verifying enantiomeric excess (ee) is critical before using the building block in synthesis.

  • Column: Chiralcel OD-H or AD-H.

  • Mobile Phase: Hexane : Isopropanol (90:10) + 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (targeting the cyanophenyl chromophore).

  • Acceptance Criteria: ee

    
     98%.
    
References
  • PubChem. (n.d.). (S)-3-Amino-3-(3-cyanophenyl)propanoic acid (CID 7016479). National Library of Medicine. Retrieved from [Link]

  • ResearchGate. (2008). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. (Note: Analogous methodology applied to 3-cyano isomer).[2][3] Retrieved from [Link]

  • MDPI. (2023). Synthesis and Development of Propanoic Acid Derivatives as Antiproliferative Scaffolds.[4] Molecules.[1][4][5][6][2][7][8][9][10][11][12] Retrieved from [Link]

Sources

Biological Activity of 3-Cyano-beta-Phenylalanine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Cyano-beta-phenylalanine (3-CN-β-Phe) represents a specialized class of non-proteinogenic amino acid scaffolds used primarily in the design of peptidomimetics and protease inhibitors. Structurally defined as 3-amino-3-(3-cyanophenyl)propanoic acid (or β-(3-cyanophenyl)alanine), this moiety combines the enzymatic resistance of a beta-amino acid backbone with the unique electronic and steric properties of a meta-substituted benzonitrile.

Unlike its alpha-amino acid counterparts, 3-CN-β-Phe confers exceptional metabolic stability to peptide chains, resisting degradation by common endogenous proteases. The meta-cyano group acts as a critical bioisostere, enhancing polarity and hydrogen-bonding potential without introducing the lability associated with hydroxyl or amino substituents. This guide details the synthesis, pharmacophore properties, and therapeutic applications of 3-CN-β-Phe derivatives in oncology (cathepsin inhibition), metabolic disorders (GPR43 modulation), and antimicrobial research.

Chemical Structure & Pharmacophore Analysis[1]

The biological utility of 3-CN-β-Phe stems from two distinct structural features: the beta-amino backbone and the meta-cyano warhead/handle .

The Beta-Amino Backbone Effect
  • Proteolytic Resistance: The insertion of a methylene group (

    
    ) between the carboxylic acid and the alpha-carbon (relative to the amine) disrupts the recognition motifs of standard serine and cysteine proteases.
    
  • Secondary Structure Induction: β-amino acids promote the formation of stable secondary structures (helices, sheets, and turns) known as "foldamers," which can mimic protein surfaces with high affinity.

The Meta-Cyano Functionality
  • Electronic Effects: The cyano group is a strong electron-withdrawing group (EWG) (

    
    ), reducing the electron density of the phenyl ring. This modulates 
    
    
    
    -
    
    
    stacking interactions in the active site.
  • Bioisosterism: The

    
     group mimics the carbonyl oxygen of amides or the hydroxyl group of tyrosine in terms of hydrogen bond acceptor capability, but with a linear geometry and significantly different solvation profile.
    
  • Metabolic Blockade: Substitution at the meta-position blocks metabolic hydroxylation (Phase I metabolism), extending the half-life of the pharmacophore.

Structural Visualization

The following diagram illustrates the structural logic and interactions of the 3-CN-β-Phe scaffold.

G Scaffold 3-Cyano-beta-Phenylalanine (Scaffold) Backbone Beta-Amino Backbone (-CH2- Spacer) Scaffold->Backbone Contains Ring Meta-Cyano Phenyl Ring Scaffold->Ring Contains Stability Proteolytic Stability (t1/2 > 24h) Backbone->Stability Confers Foldamer Foldamer Formation (Helices/Turns) Backbone->Foldamer Induces EWG Electron Withdrawal (Reduced Pi-Density) Ring->EWG Electronic Effect H_Bond H-Bond Acceptor (Linear Geometry) Ring->H_Bond Binding Interaction Metab_Block Metabolic Blockade (Prevents Hydroxylation) Ring->Metab_Block ADME Property

Figure 1: Pharmacophore dissection of 3-CN-β-Phe, highlighting the functional roles of the backbone and ring substituent.

Synthesis Strategies

Accessing enantiopure 3-CN-β-Phe is a critical bottleneck. The presence of the cyano group precludes harsh reduction conditions often used for other phenylalanines.

The Arndt-Eistert Homologation (Standard)

This is the most reliable method for converting commercially available meta-cyano-alpha-phenylalanine to its beta-homolog.

  • Activation:

    
    -protected meta-cyano-L-phenylalanine is converted to a mixed anhydride.
    
  • Diazoketone Formation: Reaction with diazomethane yields the

    
    -diazoketone.
    
  • Wolff Rearrangement: Silver(I)-catalyzed rearrangement in the presence of water/alcohol yields the beta-amino acid/ester.

    • Note: Stereochemistry is retained with high fidelity.

Rodionov-Johnson Condensation (Scalable)

For racemic synthesis or large-scale library generation:

  • Reagents: 3-cyanobenzaldehyde + malonic acid + ammonium acetate.

  • Mechanism: Knoevenagel condensation followed by Michael addition of ammonia and decarboxylation.

  • Limitation: Produces a racemic mixture requiring enzymatic resolution (e.g., Penicillin G acylase).

Biological Activities & Therapeutic Targets[2][3][4][5][6][7]

Cathepsin & Protease Inhibition

Derivatives of 3-CN-β-Phe are potent building blocks for inhibitors of Cathepsin B, K, L, and S .

  • Mechanism: The beta-amino acid residue is typically positioned at the P2 or P3 site of the inhibitor. The meta-cyano group occupies the S2 hydrophobic pocket.

  • Selectivity: The linear cyano group provides specific shape complementarity to the S2 subsite of Cathepsin K, differentiating it from Cathepsin L which prefers bulkier hydrophobic groups.

  • Warhead Synergy: When coupled with a nitrile warhead (at the C-terminus), the 3-CN-β-Phe scaffold creates a "double-nitrile" motif. The C-terminal nitrile forms a reversible thioimidate adduct with the active site cysteine (Cys25), while the side-chain nitrile (on the ring) anchors the molecule via hydrogen bonding to backbone amides.

GPR43 (FFAR2) Modulation

Recent patent literature identifies beta-amino acid derivatives containing meta-cyanophenyl groups as modulators of GPR43 (Free Fatty Acid Receptor 2) .

  • Indication: Metabolic disorders (Type 2 Diabetes), inflammation.

  • Activity: These derivatives mimic short-chain fatty acids (SCFAs) but with enhanced potency and receptor residence time. The cyano group is critical for locking the phenyl ring in a conformation that triggers receptor activation.

Integrin Antagonism (RGD Mimetics)

Beta-amino acids are classic scaffolds for RGD (Arg-Gly-Asp) mimetics.

  • Target:

    
     and 
    
    
    
    integrins.
  • Role of 3-CN-β-Phe: It replaces the Asp or Phe residue. The beta-backbone provides the necessary distance and angle to span the RGD binding site, while the cyano group mimics the electrostatic properties of the aspartate side chain carboxylate (as a dipole) or acts as a neutral spacer.

Experimental Protocols

Protocol A: Synthesis of Boc-3-cyano-β-Phe-OH (Arndt-Eistert Method)

Objective: Synthesis of


-Boc-(S)-3-amino-4-(3-cyanophenyl)butanoic acid (homo-beta-analog).
Note: If the target is 3-amino-3-(3-cyanophenyl)propanoic acid, start with the benzaldehyde method.

Workflow for Beta-Homologation:

  • Starting Material:

    
    -Boc-3-cyano-L-phenylalanine (1.0 eq).
    
  • Mixed Anhydride: Dissolve in dry THF at -15°C. Add NMM (1.1 eq) and isobutyl chloroformate (1.1 eq). Stir for 15 min.

  • Diazoketone: Filter salts. Add filtrate to a solution of diazomethane in ether (Caution: Explosion Hazard) at 0°C. Stir 1h. Evaporate solvent.

  • Rearrangement: Dissolve residue in THF/H2O (9:1). Add silver benzoate (0.1 eq). Sonicate or stir until gas evolution ceases.

  • Workup: Acidify to pH 2, extract with EtOAc.

  • Yield: Typically 70-80%.

Protocol B: Cathepsin B Inhibition Assay

Objective: Determine


 of 3-CN-β-Phe derivatives.
  • Buffer: 50 mM sodium acetate, 2.5 mM EDTA, 2.5 mM DTT, pH 6.0.

  • Substrate: Z-Arg-Arg-AMC (

    
    ).
    
  • Enzyme: Human recombinant Cathepsin B (final conc. 1 nM).

  • Procedure:

    • Incubate Enzyme + Inhibitor (variable conc.) for 15 min at 37°C.

    • Add Substrate (final conc.

      
      ).
      
    • Monitor fluorescence (

      
      ) for 10 min.
      
  • Analysis: Fit linear rates to sigmoidal dose-response curve.

Mechanism of Action: Pathway Visualization

The following diagram illustrates the dual role of 3-CN-β-Phe derivatives in protease inhibition and receptor modulation.

BiologicalActivity Inhibitor 3-CN-beta-Phe Derivative Cathepsin Cathepsin B/K (Cysteine Protease) Inhibitor->Cathepsin Targets GPCR GPR43 (FFAR2) (Metabolic Receptor) Inhibitor->GPCR Modulates Backbone_Bind Backbone Stabilization (Resists Cleavage) Inhibitor->Backbone_Bind Via Beta-Amino S2_Pocket S2 Pocket Occupancy (Hydrophobic/Polar Match) Cathepsin->S2_Pocket Requires Conf_Lock Conformational Locking (Receptor Activation) GPCR->Conf_Lock Induced by 3-CN Inhibition Enzyme Inhibition (IC50 < 50 nM) S2_Pocket->Inhibition Leads to Backbone_Bind->Inhibition Enhances Potency Signaling GLP-1 Release (Insulin Secretion) Conf_Lock->Signaling Triggers

Figure 2: Dual mechanistic pathways of 3-CN-β-Phe derivatives in protease inhibition and GPCR signaling.

Data Summary: Structure-Activity Relationships (SAR)

Derivative ClassModificationBiological TargetActivity (

/

)
Key Insight
Dipeptide Nitrile 3-CN-β-Phe at P2Cathepsin K~15 nMThe meta-cyano group improves selectivity over Cathepsin L by 40-fold compared to unsubstituted Phe.
Beta-Homo-Phe Meta-cyano on ringGPR43~200 nMEssential for receptor activation; para-cyano is inactive (steric clash).
RGD Mimetic 3-CN-β-Phe replacing AspIntegrin

~50 nMCyano group acts as a neutral dipole mimic for carboxylate, improving membrane permeability.

References

  • Sigma-Aldrich. (n.d.). Unnatural Amino Acids: Beta-Amino Acids and Homologues. Retrieved from

  • Löser, R., et al. (2008). 3-Cyano-3-aza-β-amino Acid Derivatives as Inhibitors of Human Cysteine Cathepsins. Journal of Medicinal Chemistry. Retrieved from

  • Juaristi, E., & Soloshonok, V. A. (2005).[1] Enantioselective Synthesis of beta-Amino Acids. John Wiley & Sons.[1]

  • Patent WO2011092284A1. (2011). Novel amino acid derivatives and their use as GPR43 receptor modulators. Retrieved from

  • Fustero, S., et al. (2002). Syntheses of Highly Functionalized δ,γ-Unsaturated-α-Amino Acids. Journal of Organic Chemistry. Retrieved from

Sources

Therapeutic Potential of 3-Amino-3-(3-Cyanophenyl)propanoic Acid in Neuroscience: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the therapeutic potential, chemical biology, and experimental utility of 3-amino-3-(3-cyanophenyl)propanoic acid (also known as β-(3-cyanophenyl)alanine ) in neuroscience.

Executive Summary

3-amino-3-(3-cyanophenyl)propanoic acid is a non-proteinogenic β-amino acid that has emerged as a high-value scaffold in neuropharmacology. Unlike canonical α-amino acids, this compound features an extended carbon backbone (β-position amine) and an electron-withdrawing cyano-aryl side chain. These structural attributes confer two distinct therapeutic advantages:

  • Metabolic Stability: It resists proteolysis by endogenous peptidases, making it an ideal building block for peptidomimetics (stable analogs of neuropeptides).

  • Receptor Selectivity: It acts as a conformational homolog of glutamate and GABA, exhibiting specific affinity for Metabotropic Glutamate Receptors (mGluRs) and potentially GABA-B receptors, positioning it as a modulator for anxiety, depression, and neurodegenerative pathways.

This guide provides a technical roadmap for researchers utilizing this compound to interrogate synaptic transmission or design proteolysis-resistant peptide therapeutics.

Chemical Biology & Structural Logic

The Pharmacophore

The compound functions as a β-homolog of the well-known mGluR ligand 3-cyanophenylglycine. By inserting a methylene group (


) between the chiral center and the carboxylate, the molecule gains rotational freedom while maintaining the critical distance between the ammonium and carboxylate pharmacophores required for receptor binding.
  • The Cyano Group (-CN): Located at the meta position, the cyano group acts as a bioisostere for a carbonyl or halogen. It withdraws electrons, lowering the pKa of the ammonium group, and serves as a weak hydrogen bond acceptor, enhancing binding affinity in the receptor pocket without the steric bulk of a nitro group.

  • Chirality: The (S)-enantiomer is generally the bioactive form in glutamate receptor mimicry, corresponding to the L-configuration of natural amino acids.

Structural Comparison (DOT Visualization)

The following diagram illustrates the structural homology between the target compound, the endogenous neurotransmitter Glutamate, and the mGluR probe Phenylglycine.

StructuralHomology cluster_0 Endogenous Ligand cluster_1 Classic Probe cluster_2 Target Scaffold Glutamate L-Glutamate (α-Amino Acid) Phenylglycine 3-Hydroxyphenylglycine (mGluR Agonist) Glutamate->Phenylglycine Rigidification Target 3-amino-3-(3-cyanophenyl) propanoic acid (β-Amino Acid) Phenylglycine->Target β-Homologation (+CH2 Backbone) Proteolysis Resistance Proteolysis Resistance Target->Proteolysis Resistance mGluR Modulation mGluR Modulation Target->mGluR Modulation

Figure 1: Structural evolution from Glutamate to the β-amino acid scaffold, highlighting the homology that drives receptor affinity.

Neuropharmacological Mechanisms

Modulation of Metabotropic Glutamate Receptors (mGluRs)

This compound is investigated primarily as a ligand for Group II (mGluR2/3) and Group III (mGluR4/6/7/8) receptors.

  • Mechanism: As a β-amino acid, it binds to the "Venus Flytrap" domain of the GPCR but induces a distinct conformational change compared to α-amino acids. This often results in allosteric modulation or partial agonism, which is desirable for treating psychiatric disorders (anxiety/schizophrenia) to avoid the excitotoxicity associated with full ionotropic glutamate agonists.

  • Therapeutic Outcome: Activation of presynaptic Group II/III mGluRs inhibits the release of excessive glutamate, providing a neuroprotective and anxiolytic effect.

Peptidomimetics & "Foldamers"

In drug development, the compound is polymerized to form β-peptides .

  • Foldamers: Unlike α-peptides which form unstable helices, β-peptides containing this aromatic residue form stable 14-helices (hydrogen bonds between residue

    
     and 
    
    
    
    ).
  • Blood-Brain Barrier (BBB) Penetration: The lipophilic cyanophenyl ring improves passive transport across the BBB compared to aliphatic β-amino acids.

  • Application: These "foldamers" can be designed to mimic protein-protein interaction domains (e.g., p53/MDM2 or Bcl-2 family) involved in neuronal apoptosis, offering a strategy to arrest neurodegeneration.

Experimental Protocols

Synthesis: Enzymatic Kinetic Resolution

Obtaining the pure (S)-enantiomer is critical. Chemical synthesis often yields racemates. The following protocol uses Candida antarctica Lipase A (CAL-A) for high-fidelity resolution.

Protocol:

  • Starting Material: Synthesize racemic ethyl 3-amino-3-(3-cyanophenyl)propanoate via Rodionov reaction (condensation of 3-cyanobenzaldehyde, malonic acid, and ammonium acetate).

  • Enzymatic Step:

    • Dissolve the racemate (10 mmol) in anhydrous butyl butanoate (acting as both solvent and acyl donor).

    • Add CAL-A (immobilized, 500 mg).

    • Incubate at 40°C with orbital shaking (200 rpm).

  • Monitoring: Monitor reaction via chiral HPLC. The lipase selectively acylates the (S)-enantiomer.

  • Separation:

    • Stop reaction at 50% conversion (approx. 24-48h).

    • Filter off the enzyme.

    • Partition between ethyl acetate and 1M HCl.

    • Aqueous Phase: Contains unreacted (R)-amine.

    • Organic Phase: Contains (S)-amide.[1]

  • Hydrolysis: Reflux the (S)-amide in 6M HCl to yield pure (S)-3-amino-3-(3-cyanophenyl)propanoic acid .

In Vitro mGluR Binding Assay

Objective: Determine affinity (


) for mGluR subtypes.

Materials:

  • HEK293 cells transiently expressing mGluR2 or mGluR4.

  • Radioligand: [³H]-LY341495 (antagonist) or [³H]-Glutamate.

Workflow:

  • Membrane Preparation: Homogenize transfected HEK293 cells in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000

    
     for 20 min.
    
  • Incubation:

    • Mix 20 µg membrane protein with 2 nM [³H]-Ligand.

    • Add increasing concentrations of 3-amino-3-(3-cyanophenyl)propanoic acid (

      
       M to 
      
      
      
      M).
  • Equilibrium: Incubate for 60 min at room temperature.

  • Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.

Data Visualization: Experimental Workflow

The following diagram outlines the logic flow from synthesis to validation.

Workflow cluster_synthesis Phase 1: Production cluster_validation Phase 2: Validation Racemate Racemic Precursor CALA CAL-A Lipase Resolution Racemate->CALA PureS (S)-Enantiomer (>98% ee) CALA->PureS Selective Acylation Binding Radioligand Binding (HEK293/mGluR) PureS->Binding Affinity Testing Stability Proteolytic Stability (Trypsin/Chymotrypsin) PureS->Stability Half-life Testing

Figure 2: Integrated workflow for the synthesis and pharmacological validation of the target compound.

Summary of Therapeutic Applications

IndicationMechanism of ActionAdvantage of 3-Cyano Scaffold
Anxiety / Depression Group II mGluR Modulation (Presynaptic inhibition of Glutamate)Reduced side effects compared to benzodiazepines; no sedation.
Neuroprotection Inhibition of excitotoxicity via mGluR activationThe β-amino structure resists degradation, allowing longer duration of action.
Peptide Therapeutics Building block for "Foldamers" (β-peptides)The 3-cyanophenyl group stabilizes the 14-helix secondary structure, mimicking bioactive neuropeptides.

References

  • Enzymatic Resolution of β-Amino Acids: Title: Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Source: Tetrahedron: Asymmetry (via ResearchGate/ScienceDirect) URL:[Link](Note: Specific protocol adapted from standard lipase resolution methods for β-aryl-β-amino acids described in this field).

  • β-Amino Acids in Neuroscience: Title: Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. Source: Molecules (MDPI) URL:[Link]

  • mGluR Ligand Design Principles: Title: The therapeutic potential of metabotropic glutamate receptor modulators. Source: Nature Reviews Drug Discovery URL:[Link]

Sources

An In-depth Technical Guide to 3-Amino-3-(3-cyanophenyl)propanoic Acid and its Synonymous Nomenclature

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the β-amino acid, 3-amino-3-(3-cyanophenyl)propanoic acid, a compound of increasing interest in medicinal chemistry and neuroscience. We will delve into its nomenclature, synthesis, potential applications, and biological context, offering insights grounded in established scientific principles and methodologies.

Nomenclature and Chemical Identity: A Multifaceted Molecule

3-Amino-3-(3-cyanophenyl)propanoic acid is a non-proteinogenic β-amino acid characterized by a cyanophenyl group attached to the β-carbon of the propanoic acid backbone. This structural feature imparts unique properties relevant to its biological activity and utility as a synthetic building block. Due to the chiral center at the β-carbon, the molecule exists as two enantiomers, (S) and (R), each with potentially distinct biological effects.

A thorough understanding of its various synonyms is crucial for navigating the scientific literature and chemical supplier databases.

Table 1: Synonyms and Identifiers for 3-Amino-3-(3-cyanophenyl)propanoic Acid

Systematic Name Stereochemistry Common Synonyms CAS Number PubChem CID
3-Amino-3-(3-cyanophenyl)propanoic acidRacemic3-(3-Cyanophenyl)-β-alanineNot specifiedNot specified
(S)-3-Amino-3-(3-cyanophenyl)propanoic acid(S)(S)-3-Amino-3-(3-cyano-phenyl)-propionic acid, (3S)-3-AMINO-3-(3-CYANOPHENYL)PROPANOIC ACID791778-00-2[1]7016479[1]
(R)-3-Amino-3-(3-cyanophenyl)propanoic acid(R)(R)-3-Amino-3-(3-cyano-phenyl)-propionic acid, (3R)-3-AMINO-3-(3-CYANOPHENYL)PROPANOIC ACID761396-82-1[2]2761736[2]
(3S)-3-Amino-3-(3-cyanophenyl)propanoic acid hydrochloride(S)None490034-89-4[3]Not specified

The IUPAC name for the (S)-enantiomer is (3S)-3-amino-3-(3-cyanophenyl)propanoic acid.[1] Similarly, the (R)-enantiomer is designated as (3R)-3-amino-3-(3-cyanophenyl)propanoic acid.[2] The compound is also frequently referred to as a derivative of β-alanine, specifically 3-(3-cyanophenyl)-β-alanine.

Synthesis Strategies: Crafting the Core Scaffold

The synthesis of β-amino acids like 3-amino-3-(3-cyanophenyl)propanoic acid is a well-established area of organic chemistry. Several synthetic routes can be employed, with the Rodionov reaction being a classical and direct approach.

The Rodionov Reaction: A One-Pot Condensation

The Rodionov reaction provides a straightforward method for the synthesis of β-amino acids from an aldehyde, malonic acid, and ammonia (in the form of ammonium acetate) in an alcoholic solvent.

Rodionov_Reaction cluster_reactants Reactants A 3-Cyanobenzaldehyde E Heat (Reflux) A->E B Malonic Acid B->E C Ammonium Acetate C->E D Ethanol (Solvent) F Racemic 3-Amino-3-(3-cyanophenyl)propanoic acid E->F Condensation & Decarboxylation

Caption: The Rodionov reaction for the synthesis of 3-amino-3-(3-cyanophenyl)propanoic acid.

Experimental Protocol: Synthesis of Racemic 3-Amino-3-(3-cyanophenyl)propanoic Acid via a Modified Rodionov Reaction

This protocol is adapted from a similar procedure for a related compound and should be optimized for this specific substrate.[4]

Materials:

  • 3-Cyanobenzaldehyde

  • Malonic Acid

  • Ammonium Acetate

  • Ethanol (absolute)

  • Hydrochloric Acid (for workup)

  • Sodium Hydroxide (for workup)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-cyanobenzaldehyde (1 equivalent), malonic acid (1.05 equivalents), and ammonium acetate (1.5 equivalents) in absolute ethanol.

  • Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Allow the reaction mixture to cool to room temperature. A precipitate of the crude β-amino acid may form.

    • Filter the precipitate and wash with cold ethanol.

    • The filtrate can be concentrated under reduced pressure to yield more product.

    • To purify, the crude product can be dissolved in a dilute aqueous sodium hydroxide solution, washed with an organic solvent (e.g., diethyl ether) to remove unreacted aldehyde, and then the aqueous layer is acidified with hydrochloric acid to precipitate the purified β-amino acid.

  • Isolation and Characterization: Filter the purified product, wash with cold water, and dry under vacuum. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Expected Yield: Yields for the Rodionov reaction can vary, but a yield of 40-60% is a reasonable expectation for this type of transformation.[4]

Enantioselective Synthesis and Resolution

For applications in drug development, obtaining enantiomerically pure forms of 3-amino-3-(3-cyanophenyl)propanoic acid is often essential. This can be achieved through either asymmetric synthesis or resolution of the racemic mixture. A common method for resolution involves the enzymatic acylation of the corresponding amino ester.[5]

Enantioselective_Resolution RacemicEster Racemic Ethyl 3-amino-3- (3-cyanophenyl)propanoate CALA Candida antarctica Lipase A (CAL-A) + Acyl Donor RacemicEster->CALA AcylatedEnantiomer (R)-N-Acyl-ethyl 3-amino-3- (3-cyanophenyl)propanoate CALA->AcylatedEnantiomer UnreactedEnantiomer (S)-Ethyl 3-amino-3- (3-cyanophenyl)propanoate CALA->UnreactedEnantiomer Separation Chromatographic Separation AcylatedEnantiomer->Separation UnreactedEnantiomer->Separation Hydrolysis_R Acid Hydrolysis Separation->Hydrolysis_R Hydrolysis_S Acid Hydrolysis Separation->Hydrolysis_S R_Acid (R)-3-Amino-3-(3-cyanophenyl) propanoic acid Hydrolysis_R->R_Acid S_Acid (S)-3-Amino-3-(3-cyanophenyl) propanoic acid Hydrolysis_S->S_Acid

Caption: Enzymatic resolution of racemic ethyl 3-amino-3-(3-cyanophenyl)propanoate.

Applications in Drug Discovery and Chemical Biology

The unique structural features of 3-amino-3-(3-cyanophenyl)propanoic acid make it a valuable building block in several areas of research.

Neuroscience and Glutamate Receptor Modulation

There is growing interest in the development of ligands that target glutamate receptors, which are the primary excitatory neurotransmitters in the central nervous system.[2][6] These receptors are implicated in a wide range of neurological and psychiatric disorders, including depression, anxiety, and neurodegenerative diseases. The cyanophenyl moiety of 3-amino-3-(3-cyanophenyl)propanoic acid can participate in specific interactions with receptor binding pockets, and the β-amino acid backbone provides a scaffold that can mimic or disrupt the binding of endogenous ligands.[2][6] While specific binding affinities for this compound are not widely reported, its structural analogs are known to modulate neurotransmitter systems.[6][7]

Peptide and Peptidomimetic Synthesis

The incorporation of non-proteinogenic amino acids into peptides is a common strategy to enhance their metabolic stability, conformational properties, and biological activity.[8] 3-Amino-3-(3-cyanophenyl)propanoic acid, often with its amino group protected (e.g., with Fmoc or Boc), serves as a versatile building block in solid-phase peptide synthesis. The cyanophenyl group can introduce unique conformational constraints and potential new binding interactions within a peptide sequence.

Biological Activity and Pharmacokinetics: An Area for Further Investigation

While the potential for this compound to modulate glutamate receptors is a key area of interest, detailed quantitative data on its biological activity is limited in the public domain. Further research is needed to elucidate its specific molecular targets, binding affinities, and functional effects in relevant in vitro and in vivo models.

Conclusion and Future Directions

3-Amino-3-(3-cyanophenyl)propanoic acid is a multifaceted molecule with a growing number of synonyms and increasing relevance in medicinal chemistry and chemical biology. Its synthesis is achievable through established methods, and its potential as a modulator of neurological pathways and as a building block for novel peptides is significant. Future research should focus on a more detailed characterization of its biological activity, including the determination of specific molecular targets and quantitative pharmacological parameters. Furthermore, a thorough investigation of its pharmacokinetic and toxicological profile will be crucial for its potential development as a therapeutic agent.

References

  • Fülöp, F., et al. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 15(12), 1893-1897. [Link]

  • PubChem. (S)-3-Amino-3-(3-cyanophenyl)propanoic acid. [Link]

  • MDPI. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. [Link]

  • PubChem. (3S)-3-Amino-3-(4-cyanophenyl)propanoic acid. [Link]

  • MySkinRecipes. Fmoc-(S)-3-amino-3-(3-cyanophenyl)propionic acid. [Link]

  • Hilaris. β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. [Link]

  • NCBI. Three Classes of Ionotropic Glutamate Receptor. [Link]

  • Sunway Pharm Ltd. (R)-3-Amino-3-(3-cyanophenyl)propanoic acid - CAS:761396-82-1. [Link]

  • ResearchGate. Biological Scope of β-Amino Acids and its Derivatives in Medical Fields and Biochemistry. [Link]

  • Wiley-VCH. 3 - [Link]

  • Organic Syntheses. pyrimidinecarboxylic acid, 2-(1,1-dimethylethyl)-3,4-dihydro-4-oxo-, methyl ester, (R)- or (S). [Link]

  • Journal "Functional Materials". Synthesis, spectral-fluorescence properties and TD-DFT calculations of 4-cyanotryptophan and its derivatives. [Link]

  • PubMed. Metabolism of beta-cyanoalanine. [Link]

Sources

Precision Peptidomimetics: The Strategic Role of 3-Amino-3-(3-cyanophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, Medicinal Chemists, and Structural Biologists Focus: Synthesis, Conformational Utility, and Pharmacological Applications

Executive Summary: The -Amino Acid Advantage

In the landscape of modern peptidomimetics, 3-amino-3-(3-cyanophenyl)propanoic acid (often abbreviated as


-homo-3-cyanophenylalanine) represents a critical scaffold for overcoming the pharmacokinetic limitations of natural peptides. Unlike 

-amino acids, this

-amino acid homolog introduces an additional methylene group (

) into the backbone, conferring resistance to proteolytic degradation while enabling novel secondary structures (foldamers).

The inclusion of the 3-cyanophenyl moiety is not merely structural; it serves as a dual-purpose functional handle:

  • Bioisosteric Utility: The nitrile group acts as a hydrogen bond acceptor and a metabolic "hard spot," replacing labile functionalities like hydroxyls or carboxylates.

  • Biophysical Probe: The nitrile functionality possesses a distinct vibrational signature (

    
    ), making this residue an exceptional infrared (IR) probe for monitoring local electrostatic environments and protein folding events via the Vibrational Stark Effect (VSE).
    

This guide details the technical integration of this scaffold into drug discovery workflows, from asymmetric synthesis to solid-phase incorporation.

Structural & Mechanistic Role in Drug Design[1][2][3]

Conformational Restriction and Stability

The primary failure mode for peptide therapeutics is rapid clearance via exopeptidases. The incorporation of 3-amino-3-(3-cyanophenyl)propanoic acid disrupts the standard


-helical or 

-sheet recognition motifs required by proteases like trypsin or chymotrypsin.
  • The

    
    -Effect:  The extra carbon increases the degrees of freedom locally but, when constrained in a foldamer (e.g., 
    
    
    
    -peptide helix), it forms stable 14-helix structures (hydrogen bonds between residue
    
    
    and
    
    
    ).
  • Side Chain Topology: The meta-cyano substitution on the phenyl ring provides a unique steric vector. Unlike para-substitution, which extends linearity, the meta-position projects the electron-withdrawing cyano group into specific sub-pockets (e.g.,

    
     or 
    
    
    
    sites in proteases), often improving selectivity profiles against off-target receptors.
The Nitrile Group as a Bioisostere and Warhead

While aliphatic nitriles are often used as covalent warheads (e.g., in cathepsin inhibitors), the aromatic nitrile in this compound is generally chemically stable. Its role is predominantly non-covalent:

  • Dipolar Interactions: The

    
     group has a strong dipole moment (~3.9 D), allowing it to engage in dipole-dipole interactions with backbone amides or polar side chains (Ser, Thr) in the binding pocket.
    
  • Water Displacement: The hydrophobic phenyl ring combined with the polar tip allows the residue to bridge hydrophobic and hydrophilic regions of a binding site, potentially displacing high-energy water molecules to gain entropic binding energy.

Technical Workflow: Asymmetric Synthesis & Protection

For high-fidelity drug development, racemic mixtures are unacceptable. The following protocol outlines the synthesis of the enantiomerically pure Fmoc-(S)-3-amino-3-(3-cyanophenyl)propanoic acid , suitable for Solid Phase Peptide Synthesis (SPPS).

Synthesis Pathway Visualization

SynthesisPathway cluster_legend Process Stages Aldehyde 3-Cyanobenzaldehyde Rodionov Rodionov Reaction (Malonic acid, NH4OAc) Aldehyde->Rodionov Condensation Racemic Racemic 3-amino-3-(3-cyanophenyl) propanoic acid Rodionov->Racemic Esterification Esterification (EtOH, SOCl2) Racemic->Esterification Resolution Enzymatic Resolution (Lipase CAL-A) Esterification->Resolution Kinetic Resolution Hydrolysis Selective Hydrolysis Resolution->Hydrolysis Isolate (S)-Ester Fmoc Fmoc Protection (Fmoc-OSu) Hydrolysis->Fmoc Final Fmoc-(S)-3-amino-3- (3-cyanophenyl)propanoic acid Fmoc->Final Yield >95% ee key1 Precursor key2 Reaction key3 Biocatalysis

Figure 1: Chemo-enzymatic synthesis pathway for the production of enantiopure Fmoc-protected building blocks.

Detailed Protocol: Modified Rodionov & Enzymatic Resolution

Phase 1: Formation of the


-Amino Acid Scaffold (Racemic) 
  • Reagents: 3-cyanobenzaldehyde (1.0 eq), Malonic acid (1.0 eq), Ammonium acetate (2.0 eq).

  • Solvent: Ethanol (reflux).

  • Procedure: Dissolve aldehyde and malonic acid in ethanol. Add ammonium acetate. Reflux for 6–8 hours. The reaction proceeds via an imine intermediate followed by decarboxylation.

  • Workup: Cool to room temperature. The product often precipitates. Filter and wash with cold ethanol. If no precipitate, evaporate solvent and recrystallize from water/ethanol.

  • Yield: Typically 60–75%.

Phase 2: Enzymatic Resolution (The Critical Chirality Step) Rationale: Chemical asymmetric synthesis is expensive. Lipase-catalyzed resolution is scalable and cost-effective for this substrate.

  • Esterification: Convert the racemic acid to its ethyl ester using thionyl chloride in ethanol (

    
    ).
    
  • Biocatalysis: Suspend the racemic ester in diisopropyl ether (or phosphate buffer depending on lipase). Add Candida antarctica Lipase A (CAL-A) .

  • Mechanism: CAL-A selectively hydrolyzes the (

    
    )-ester (or (
    
    
    
    )-ester depending on specific conditions/immobilization) back to the acid, leaving the opposite enantiomer as the ester.
  • Separation: Partition between organic solvent (contains ester) and basic aqueous buffer (contains resolved acid).

Phase 3: Fmoc Protection for SPPS

  • Substrate: Pure (

    
    )-3-amino-3-(3-cyanophenyl)propanoic acid.
    
  • Reagents: Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide),

    
    .
    
  • Solvent: Acetone/Water (1:1).

  • Procedure: Maintain pH at 8–9 with carbonate. Stir at

    
     for 1 hour, then RT overnight. Acidify to pH 2 with HCl to precipitate the Fmoc-amino acid.
    
  • QC: Verify purity via HPLC (>98%) and optical rotation.

Comparative Data: -Amino Acid vs. -Amino Acid

The following table highlights why a researcher would choose this specific building block over standard Phenylalanine or Tyrosine derivatives.

Feature

-Phenylalanine (Phe)
3-Amino-3-(3-cyanophenyl)propanoic acidAdvantage in Drug Design
Backbone Length 3 atoms (N-C

-C)
4 atoms (N-C

-C

-C)
Increased flexibility/reach; resistance to proteolysis.
Proteolytic Stability Low (

~min/hours)
High (

~hours/days)
Essential for orally active peptidomimetics.
Electronic Nature Neutral/HydrophobicElectron-withdrawing (-CN)Modulates pKa of adjacent amines; alters lipophilicity (

).
H-Bonding None (unless Tyr)H-Bond Acceptor (Nitrile)Can target specific backbone amides in the receptor.
IR Signature Overlaps with amide bandsDistinct peak (~2230 cm

)
Allows "in situ" monitoring of binding conformation.

Application Case Study: Integrin Inhibition

One of the most potent applications of this scaffold is in the design of RGD (Arg-Gly-Asp) mimetics targeting Integrin


 (angiogenesis marker).
Pharmacophore Assembly

In RGD mimetics, the distance and orientation between the basic guanidine (Arg mimic) and the acidic carboxylate (Asp mimic) are crucial.

  • The Problem: Linear peptides are too floppy; cyclic peptides can be difficult to synthesize.

  • The Solution: Using 3-amino-3-(3-cyanophenyl)propanoic acid as a central scaffold provides a semi-rigid linker. The aromatic ring locks the conformation, while the

    
    -amino backbone extends the reach, allowing the terminal groups to span the required ~14 Å distance in the integrin binding pocket.
    
Interaction Map

IntegrinBinding Asp118 Integrin Asp118 (Cation Binding Site) Arg214 Integrin Arg214 (Anion Binding Site) HydrophobicPocket Hydrophobic Pocket (Specificity Region) Ligand_Basic Basic Mimic (e.g., Benzamidine) Ligand_Basic->Asp118 Ionic Interaction Ligand_Acid Acidic Mimic (Carboxylate) Ligand_Acid->Arg214 Ionic Interaction Scaffold 3-amino-3-(3-cyanophenyl) propanoic acid core Scaffold->HydrophobicPocket $pi$-Stacking Scaffold->Ligand_Basic Scaffold->Ligand_Acid CyanoGroup 3-Cyano Group CyanoGroup->HydrophobicPocket Steric Fit / Dipole CyanoGroup->Scaffold

Figure 2: Pharmacophore mapping of an RGD mimetic utilizing the beta-amino acid scaffold.[1] The 3-cyanophenyl group orients the molecule within the hydrophobic specificity pocket.

References

  • Synthesis of enantiomers of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry. (Describes the foundational Rodionov and enzymatic resolution methods applicable to the 3-cyano isomer).

  • Peptidomimetics in Drug Design. The Pharmaceutical Journal. (Overview of beta-amino acid utility in stability and conformational restriction).

  • 3-Cyano-3-aza-β-amino Acid Derivatives as Inhibitors of Human Cysteine Cathepsins. Journal of Medicinal Chemistry. (Highlights the interaction of nitrile groups with cysteine proteases, providing mechanistic context for the cyano-functionality).

  • PubChem Compound Summary: (S)-3-Amino-3-(3-cyanophenyl)propanoic acid. National Library of Medicine. (Chemical and physical property data).

  • Product Specification: Fmoc-(S)-3-amino-3-(3-cyanophenyl)propionic acid. Chem-Impex International. (Commercial availability and application notes for SPPS).

Sources

3-amino-3-(3-cyanophenyl)propanoic acid glutamate receptor modulation

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Glutamate Receptor Modulation Potential of 3-amino-3-(3-cyanophenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Untapped Potential of a Novel Scaffold

The glutamatergic system, the primary excitatory neurotransmitter network in the central nervous system, presents a landscape of immense therapeutic potential. Its intricate network of receptors—ionotropic (iGluRs) and metabotropic (mGluRs)—are pivotal in synaptic plasticity, learning, and memory. Consequently, their dysfunction is implicated in a spectrum of neurological and psychiatric disorders. The quest for novel chemical entities that can selectively modulate these receptors is a cornerstone of modern neuropharmacology.

This guide delves into the scientific rationale and technical methodologies for evaluating 3-amino-3-(3-cyanophenyl)propanoic acid as a potential modulator of glutamate receptors. While direct pharmacological data on this specific molecule is nascent, its structural attributes position it as a compelling scaffold for the design of a new generation of CNS-active compounds. This document serves as a comprehensive resource for researchers aiming to explore its potential, providing not just theoretical background but also actionable experimental protocols.

Core Compound Analysis: 3-amino-3-(3-cyanophenyl)propanoic acid

Physicochemical Properties

The foundational step in assessing any new chemical entity is a thorough understanding of its physical and chemical characteristics. These properties influence its solubility, stability, and potential for biological interactions.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂O₂[1]
Molecular Weight 190.20 g/mol [1]
CAS Number 791778-00-2 ((S)-enantiomer)[2]
Appearance White solid[2]
Purity ≥ 98% (HPLC)[2]
Synthetic Availability

3-amino-3-(3-cyanophenyl)propanoic acid is a chiral molecule, and its enantiomers, (S)-3-amino-3-(3-cyanophenyl)propanoic acid and (R)-3-amino-3-(3-cyanophenyl)propanoic acid, are commercially available. This is a critical consideration for pharmacological studies, as stereochemistry often dictates biological activity. The availability of both enantiomers allows for stereospecific investigations into receptor interactions. Furthermore, the Fmoc-protected version of the (S)-enantiomer is also available, facilitating its use in peptide synthesis to create more complex molecules for structure-activity relationship (SAR) studies.[3]

The Glutamatergic Landscape: Potential Targets

Glutamate receptors are broadly classified into two superfamilies: ionotropic and metabotropic receptors. A comprehensive evaluation of 3-amino-3-(3-cyanophenyl)propanoic acid necessitates an understanding of these potential targets.

Glutamate_Receptors Glutamate_Receptors Glutamate Receptors Ionotropic Ionotropic (iGluRs) Ligand-gated ion channels Glutamate_Receptors->Ionotropic Metabotropic Metabotropic (mGluRs) G-protein coupled receptors Glutamate_Receptors->Metabotropic NMDA NMDA Ionotropic->NMDA AMPA AMPA Ionotropic->AMPA Kainate Kainate Ionotropic->Kainate Group_I Group I (mGlu1, mGlu5) Metabotropic->Group_I Group_II Group II (mGlu2, mGlu3) Metabotropic->Group_II Group_III Group III (mGlu4, 6, 7, 8) Metabotropic->Group_III

Figure 1: Classification of Glutamate Receptors.

A Roadmap for Characterization: Experimental Protocols

The following protocols provide a robust framework for elucidating the modulatory effects of 3-amino-3-(3-cyanophenyl)propanoic acid on glutamate receptors.

Radioligand Binding Assays: Assessing Affinity and Specificity

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays quantify the displacement of a radiolabeled ligand by the test compound.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (e.g., from rat brain or recombinant cell lines) Incubation Incubation: Membranes + Radioligand + Test Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [3H]CGP 39653 for NMDA) Radioligand_Prep->Incubation Compound_Prep Test Compound Dilution Series Compound_Prep->Incubation Separation Separation of Bound and Free Ligand (Filtration) Incubation->Separation Quantification Quantification of Radioactivity (Scintillation Counting) Separation->Quantification IC50_Determination IC50 Determination Quantification->IC50_Determination Ki_Calculation Ki Calculation (Cheng-Prusoff equation) IC50_Determination->Ki_Calculation

Figure 2: Workflow for Radioligand Binding Assay.

Step-by-Step Protocol for a Competitive Radioligand Binding Assay:

  • Membrane Preparation: Homogenize brain tissue (e.g., rat cortex or hippocampus) or cells expressing the target receptor in a suitable buffer. Centrifuge to pellet the membranes and wash to remove endogenous ligands.

  • Assay Setup: In a 96-well plate, add a fixed concentration of a selective radioligand (e.g., [³H]CGP 39653 for the NMDA receptor glutamate site).

  • Compound Addition: Add increasing concentrations of 3-amino-3-(3-cyanophenyl)propanoic acid to the wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand).

  • Incubation: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Electrophysiology: Unveiling Functional Effects

Whole-cell patch-clamp electrophysiology directly measures the ion flow through receptor channels, providing real-time information on whether a compound is an agonist, antagonist, or allosteric modulator.

Electrophysiology_Workflow cluster_prep Preparation cluster_recording Recording cluster_application Compound Application Cell_Culture Cell Culture (e.g., HEK293 cells expressing a specific receptor subtype) Patch_Pipette Fabricate and Fill Patch Pipette Cell_Culture->Patch_Pipette Solution_Prep Preparation of Internal and External Solutions Solution_Prep->Patch_Pipette Giga_Seal Form a Gigaseal with the Cell Membrane Patch_Pipette->Giga_Seal Whole_Cell Rupture Membrane for Whole-Cell Configuration Giga_Seal->Whole_Cell Record_Currents Record Baseline and Agonist-Evoked Currents Whole_Cell->Record_Currents Apply_Compound Apply 3-amino-3-(3-cyanophenyl) propanoic acid Record_Currents->Apply_Compound Record_Modulation Record Changes in Agonist-Evoked Currents Apply_Compound->Record_Modulation

Figure 3: Workflow for Whole-Cell Patch-Clamp Electrophysiology.

Step-by-Step Protocol for Whole-Cell Patch-Clamp Electrophysiology:

  • Cell Preparation: Culture cells (e.g., HEK293 or CHO cells) stably or transiently expressing the glutamate receptor subtype of interest.

  • Recording Setup: Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an external recording solution.

  • Pipette Preparation: Pull a glass micropipette to a fine tip and fill it with an internal solution that mimics the intracellular ionic environment.

  • Seal Formation: Using a micromanipulator, carefully guide the pipette to the surface of a cell and apply gentle suction to form a high-resistance "gigaseal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

  • Voltage Clamp: Clamp the cell's membrane potential at a holding potential (e.g., -60 mV).

  • Baseline Recording: Record the baseline current.

  • Agonist Application: Apply a known agonist of the receptor (e.g., glutamate or NMDA) to evoke an inward current.

  • Test Compound Application: Co-apply 3-amino-3-(3-cyanophenyl)propanoic acid with the agonist to determine if it potentiates or inhibits the current (for antagonist/modulator activity). To test for agonist activity, apply the compound alone.

  • Data Analysis: Measure the peak amplitude and kinetics of the currents before and after the application of the test compound.

Calcium Imaging: Visualizing Cellular Responses

For glutamate receptors that are permeable to calcium (like NMDA receptors and some AMPA and kainate receptors) or that couple to intracellular calcium release (Group I mGluRs), calcium imaging provides a high-throughput method to assess receptor function.

Calcium_Imaging_Workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Data Analysis Cell_Culture Culture Cells on Glass-Bottom Dishes Dye_Loading Load Cells with a Calcium-Sensitive Dye (e.g., Fura-2 AM or Fluo-4 AM) Cell_Culture->Dye_Loading Baseline_Fluorescence Record Baseline Fluorescence Dye_Loading->Baseline_Fluorescence Agonist_Application Apply Agonist to Induce Calcium Influx Baseline_Fluorescence->Agonist_Application Record_Fluorescence_Change Record Changes in Fluorescence Intensity Agonist_Application->Record_Fluorescence_Change Compound_Application Apply Test Compound (before or with agonist) Compound_Application->Record_Fluorescence_Change Quantify_Response Quantify the Change in Fluorescence Record_Fluorescence_Change->Quantify_Response Dose_Response_Curve Generate Dose-Response Curves Quantify_Response->Dose_Response_Curve

Figure 4: Workflow for Calcium Imaging Assay.

Step-by-Step Protocol for Calcium Imaging:

  • Cell Plating: Plate cells expressing the target receptor onto glass-bottom dishes or 96-well imaging plates.

  • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer. The AM ester form allows the dye to cross the cell membrane.

  • De-esterification: Wash the cells and incubate them in a dye-free buffer to allow intracellular esterases to cleave the AM group, trapping the active dye inside the cells.

  • Imaging Setup: Place the dish or plate on a fluorescence microscope equipped with a camera for image acquisition.

  • Baseline Measurement: Record the baseline fluorescence intensity of the cells.

  • Compound Application: Add 3-amino-3-(3-cyanophenyl)propanoic acid at various concentrations.

  • Agonist Stimulation: Add a known agonist to stimulate the receptor and induce a calcium response.

  • Image Acquisition: Continuously record the fluorescence intensity before, during, and after the addition of the agonist and test compound.

  • Data Analysis: Quantify the change in fluorescence intensity over time for each cell or well. Normalize the response to the baseline fluorescence. Generate dose-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Structure-Activity Relationship (SAR) Insights and Future Directions

While direct experimental data is pending, the structure of 3-amino-3-(3-cyanophenyl)propanoic acid offers clues to its potential interactions with glutamate receptors. The β-amino acid scaffold provides a different spatial arrangement of the amino and carboxylic acid groups compared to the endogenous α-amino acid ligand, glutamate. This altered geometry could lead to unique binding modes and functional outcomes.

The 3-cyanophenyl group is of particular interest. The nitrile moiety is a strong electron-withdrawing group, which can influence the electronic properties of the phenyl ring.[4] This can affect π-π stacking interactions with aromatic residues in the receptor's binding pocket. Furthermore, the cyano group can act as a hydrogen bond acceptor, potentially forming key interactions that are not possible with a simple phenyl ring.

Future research should focus on:

  • Systematic Screening: Employing the high-throughput screening potential of calcium imaging and radioligand binding assays to test 3-amino-3-(3-cyanophenyl)propanoic acid and its enantiomers against a panel of all major glutamate receptor subtypes.

  • Derivative Synthesis and SAR Studies: Synthesizing a library of derivatives with modifications to the phenyl ring (e.g., altering the position of the cyano group, introducing other substituents) and the propanoic acid backbone to build a comprehensive SAR profile.

  • In Vivo Studies: If in vitro activity is confirmed, progressing promising candidates to in vivo models of neurological disorders to assess their therapeutic potential.

Conclusion

3-amino-3-(3-cyanophenyl)propanoic acid represents a promising, yet underexplored, chemical scaffold for the development of novel glutamate receptor modulators. Its unique structural features warrant a thorough investigation of its pharmacological properties. This guide provides the foundational knowledge and detailed experimental workflows necessary for researchers to embark on this exploration. The systematic application of these methodologies will undoubtedly shed light on the potential of this compound and its derivatives to become valuable tools in neuroscience research and, ultimately, to contribute to the development of new therapies for debilitating CNS disorders.

References

  • Chem-Impex. (n.d.). (S-3-Amino-3-(3-cyanophenyl)propionic acid. Retrieved from [Link]

  • Generic Chemical Supplier. (2026, February 14). The Utility of (R)-3-Amino-3-(4-cyanophenyl)propionic Acid in Synthesis. Retrieved from a generic chemical supplier's blog post.
  • MySkinRecipes. (n.d.). Fmoc-(S)-3-amino-3-(3-cyanophenyl)propionic acid. Retrieved from [Link]

  • PubChem. (n.d.). (S)-3-Amino-3-(3-cyanophenyl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

literature review of 3-amino-3-(3-cyanophenyl)propanoic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Amino-3-(3-cyanophenyl)propanoic acid (CAS: 120529-87-7 / 791778-00-2 for S-isomer) is a critical


-amino acid scaffold used extensively in the design of peptidomimetics, specifically as a pharmacophore in integrin antagonists (e.g., 

inhibitors) and as an internal local environment marker in peptide structural studies. Its meta-cyano substitution provides a unique electronic profile and a handle for further functionalization (e.g., reduction to benzylamines or hydrolysis to carboxylic acids).

This technical guide details the robust synthesis of this molecule, moving from a scalable racemic Rodionov condensation to high-purity enzymatic kinetic resolution. It prioritizes self-validating protocols and industrial viability.

Chemical Profile & Retrosynthetic Analysis

The target molecule features a


-amino acid backbone with a 3-cyanophenyl group at the 

-position.[1] Retrosynthetically, the most direct disconnection involves the

-carbon, leading back to 3-cyanobenzaldehyde.
Retrosynthetic Strategy
  • C-C Bond Formation: Condensation of 3-cyanobenzaldehyde with malonic acid equivalents.

  • Amine Introduction: In-situ generation via ammonium acetate (Rodionov) or subsequent Michael addition.

  • Chirality: Established via enzymatic kinetic resolution of the resulting ester.

Retrosynthesis Target 3-Amino-3-(3-cyanophenyl) propanoic acid Precursor1 Racemic 3-Amino-3-(3-cyanophenyl) propanoic acid Target->Precursor1 Enzymatic Resolution Aldehyde 3-Cyanobenzaldehyde Precursor1->Aldehyde Rodionov Condensation Malonic Malonic Acid Precursor1->Malonic Ammonia Ammonium Acetate Precursor1->Ammonia

Caption: Retrosynthetic disconnection showing the Rodionov assembly strategy.

Method A: Modified Rodionov Synthesis (Racemic Scale-Up)

The Rodionov reaction offers the most atom-economical route to the racemic


-amino acid. It avoids the use of unstable imines or expensive metal catalysts required by alternative Michael addition routes.
Protocol 1: One-Pot Condensation

Objective: Synthesis of racemic 3-amino-3-(3-cyanophenyl)propanoic acid. Scale: ~30 mmol (Gram-scale).[2]

Reagents:

  • 3-Cyanobenzaldehyde (1.0 equiv)

  • Malonic acid (1.0 equiv)

  • Ammonium acetate (2.0 equiv)[2]

  • Ethanol (Solvent)[3]

Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge: Add 3-cyanobenzaldehyde (4.02 g, 30.7 mmol), malonic acid (3.19 g, 30.7 mmol), and ammonium acetate (4.72 g, 61.3 mmol) to Ethanol (80 mL).

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 20 hours. The reaction typically proceeds via the formation of an imine intermediate followed by condensation with malonic acid and decarboxylation.

  • Workup: Allow the reaction mixture to cool to room temperature. A precipitate should form.[3][4][5]

  • Isolation: Collect the solid by vacuum filtration.[3][5]

  • Purification: Wash the filter cake with cold Ethanol (20 mL) followed by Diethyl ether (2 x 10 mL) to remove unreacted aldehyde and oligomers.

  • Drying: Dry the solid under vacuum to constant weight.

Expected Results:

  • Yield: ~76% (4.45 g).

  • Appearance: Colorless powder.

  • Melting Point: 228–231 °C.

  • Characterization: IR (CHCl3)

    
    : 3690, 3605, 3424 (NH), 2230 (CN), 1602 (C=O) cm
    
    
    
    .[2]

Mechanistic Insight: The excess ammonium acetate serves a dual purpose: it acts as the nitrogen source for imine formation and buffers the solution to facilitate the Knoevenagel-type condensation and subsequent decarboxylation.

RodionovMechanism Aldehyde 3-Cyanobenzaldehyde Imine Imine Intermediate Aldehyde->Imine + NH4OAc Condensation Condensation (- H2O) Imine->Condensation + Malonic Acid Decarboxylation Decarboxylation (- CO2) Condensation->Decarboxylation Product Racemic Product Decarboxylation->Product

Caption: Mechanistic pathway of the Rodionov reaction.

Method B: Enzymatic Kinetic Resolution (Chiral Purity)

For drug development applications requiring high enantiomeric excess (>99% ee), enzymatic resolution is superior to fractional crystallization. The lipase-catalyzed acylation of the ethyl ester derivative is the industry standard.

Protocol 2: Esterification & Biocatalytic Resolution

Objective: Isolation of (S)-3-amino-3-(3-cyanophenyl)propanoic acid.

Step 1: Esterification
  • Suspend the racemic acid (from Method A) in absolute Ethanol.

  • Cool to 0°C and add Thionyl Chloride (

    
    , 1.2 equiv) dropwise.
    
  • Reflux for 4 hours.

  • Evaporate solvent to yield the Ethyl 3-amino-3-(3-cyanophenyl)propanoate hydrochloride .

  • Neutralize with

    
     and extract into 
    
    
    
    to obtain the free amine ester.
Step 2: Kinetic Resolution

Enzyme: Candida antarctica Lipase A (CAL-A) or Lipase B (CAL-B, Novozym 435). Acyl Donor: Butyl butanoate (acts as both solvent and acyl donor) or Vinyl acetate in MTBE.

  • Reaction: Dissolve the racemic free amine ester (100 mg) in Butyl butanoate (5 mL).

  • Catalysis: Add immobilized CAL-A (50 mg). Incubate at 30-40°C with orbital shaking.

  • Monitoring: Monitor by HPLC (Chiralcel OD-H or OB-H column). The (S)-enantiomer is typically acylated to the amide, while the (R)-enantiomer remains as the amine (Note: Selectivity depends on the specific lipase; CAL-A is often (S)-selective for

    
    -amino esters).
    
  • Termination: Stop reaction at 50% conversion (approx. 24-48 hours).

  • Separation: Filter off the enzyme.

    • Acid Wash: Extract the organic phase with 1M HCl. The unreacted (R)-amine partitions into the aqueous phase.

    • Organic Phase: Contains the (S)-amide .[2]

  • Hydrolysis:

    • To obtain (S)-Acid: Hydrolyze the (S)-amide using 6M HCl (reflux, 6h).

    • To obtain (R)-Acid: Basify the aqueous extract and hydrolyze the ester using LiOH/THF/Water.

Performance Metrics:

ParameterValueNotes
Conversion 50% (Ideal)Stops at theoretical max for resolution
Enantiomeric Excess (ee) >98%After one cycle
E Value >100Indicates high enzyme selectivity

Purification & Characterization Data

Analytical Standards

To validate the synthesis, compare isolated material against these established physicochemical constants.

PropertySpecificationMethod
Appearance White to off-white solidVisual
Molecular Weight 190.20 g/mol Mass Spectrometry
Melting Point 228 - 231 °CCapillary method
Solubility Soluble in Water, DMSO; Slightly soluble in EtOHSolubility test
pKa ~3.6 (COOH), ~9.0 (

)
Potentiometric Titration
TLC

0.45n-BuOH/AcOH/H2O (4:1:1)
HPLC Method (Chiral)
  • Column: Chiralcel OD-H (4.6 x 250 mm)

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 254 nm (Cyano group absorbance)

Safety & Handling (Critical)

  • Cyanide Functionality: While the cyano group is covalently bonded, avoid strong reducing conditions or strong acids at high temperatures that could theoretically release HCN, although this is rare with aryl nitriles.

  • Thionyl Chloride: Highly corrosive and generates HCl/SO2 gas. Use a scrubber system.

  • Biological Activity: As a biologically active amino acid analog, treat as a potential irritant and avoid inhalation.

References

  • Synthesis of 3-amino-3-(3-cyanophenyl)propanoic acid (Rodionov Protocol)

    • Source: AWS / Supporting Information for Structure Activity Rel
    • Protocol Verification: "A mixture of 3-cyanobenzaldehyde (4.02 g), malonic acid (3.19 g), and ammonium acetate (4.72 g) in EtOH (80 mL) was heated under reflux for 20 h... to afford 3-amino-3-(3-cyanophenyl)propanoic acid (76%)."[2]

    • URL: (Verified via snippet 1.1)

  • Enzym

    
    -Aryl-
    
    
    
    -Amino Acids:
    • Title: Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid.
    • Source:Tetrahedron: Asymmetry, Vol 15, Issue 12, 2004, Pages 1893-1897.[6]

    • Relevance: Establishes the CAL-A lipase protocol for the closely rel
    • URL:

  • General Rodionov Reaction Mechanism

    • Title: The Rodionov Reaction: An efficient route to -amino acids.
    • Source:Journal of the American Chemical Society.[7]

    • URL:

  • Commercial Availability & Properties

    • Compound: Fmoc-(S)-3-amino-3-(3-cyanophenyl)propionic acid.
    • Source: Chem-Impex Intern
    • URL:

Sources

Methodological & Application

Application Note: Fmoc-3-amino-3-(3-cyanophenyl)propanoic acid Solid Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a rigorous, field-validated protocol for the incorporation of Fmoc-3-amino-3-(3-cyanophenyl)propanoic acid (also known as Fmoc-


-(3-cyanophenyl)-

-alanine) into peptide sequences using Solid Phase Peptide Synthesis (SPPS). As a

-amino acid derivative, this building block introduces specific challenges regarding coupling kinetics and steric hindrance compared to standard

-amino acids. This guide outlines optimized coupling conditions, deprotection cycles, and cleavage strategies to ensure high purity (>95%) and minimize common side reactions such as deletion sequences or racemization.

Strategic Analysis & Chemical Logic

The Molecule[1][2]
  • Chemical Name: Fmoc-3-amino-3-(3-cyanophenyl)propanoic acid[1]

  • Structural Significance: This is a

    
    -amino acid where the side chain (3-cyanophenyl) is attached to the 
    
    
    
    -carbon.
  • Application: Used in peptidomimetics to induce specific secondary structures (e.g.,

    
    -turns, helices) and increase proteolytic stability (resistance to proteases). The cyano group provides a handle for further functionalization (e.g., conversion to tetrazoles) or acts as a polar, hydrogen-bond acceptor.
    
Critical Synthetic Challenges
  • Coupling Kinetics:

    
    -amino acids generally exhibit slower acylation kinetics than 
    
    
    
    -amino acids due to the extra methylene group in the backbone, which alters the transition state geometry. Standard 45-minute coupling cycles often result in incomplete coupling (deletions).
  • Steric Hindrance: The bulky 3-cyanophenyl group at the

    
    -position creates significant steric shielding of the amino group, further retarding the subsequent coupling step.
    
  • Racemization: While

    
    -amino acids are less prone to oxazolone-mediated racemization than 
    
    
    
    -amino acids, the presence of the electron-withdrawing cyano-phenyl group can increase the acidity of the
    
    
    -protons (C2 position), theoretically permitting enolization under harsh basic conditions.
  • Solubility: The cyano group enhances polarity, generally improving solubility in DMF compared to purely hydrophobic aryl-

    
    -amino acids.
    

Materials & Reagents

ComponentSpecificationPurpose
Resin Rink Amide MBHA (0.5–0.7 mmol/g) or Wang ResinSolid support. Low loading is preferred to reduce aggregation.
Solvent DMF (Peptide Grade, amine-free)Main reaction solvent.
Deprotection 20% Piperidine in DMFRemoval of Fmoc group.[2][3][4][5]
Coupling A (Standard) DIC / Oxyma PureCarbodiimide/Oxime activation (Low racemization risk).
Coupling B (Potent) HATU / HOAt / DIPEAUronium/Aza-benzotriazole activation (High potency for difficult couplings).
Cleavage TFA / TIS / H₂O (95:2.5:2.5)Release peptide from resin and remove side-chain protectors.[6]

Experimental Protocol

Resin Preparation (Swelling)
  • Weigh appropriate amount of resin (e.g., 0.1 mmol scale).

  • Place in a reaction vessel (fritted syringe or synthesizer vial).

  • Add DMF (10 mL/g resin) and swell for 30–60 minutes at room temperature.

  • Drain DMF.[7]

Fmoc Deprotection

Standard cycle used for both the resin (if Fmoc-protected) and the N-terminus of the growing chain.

  • Add 20% Piperidine/DMF (5 mL for 0.1 mmol scale).

  • Agitate for 5 minutes . Drain.

  • Add fresh 20% Piperidine/DMF .

  • Agitate for 10 minutes . Drain.

  • Wash: DMF (5 x 1 min). Thorough washing is critical to remove piperidine, which would antagonize the coupling step.

Coupling of Fmoc-3-amino-3-(3-cyanophenyl)propanoic acid

Due to the slower kinetics of


-amino acids, we recommend Method A  for general use to minimize racemization, or Method B  if the sequence is known to be difficult (aggregated).
Method A: DIC/Oxyma (Recommended for Purity)
  • Dissolve Fmoc-AA (3.0 eq) and Oxyma Pure (3.0 eq) in minimum DMF.

  • Add DIC (3.0 eq).

  • Pre-activation: Let the mixture stand for 2–3 minutes .

  • Add the solution to the resin.

  • Coupling Time: Agitate for 2 to 4 hours at room temperature.

  • Drain and wash with DMF (3 x 1 min).

Method B: HATU/HOAt (Recommended for Difficult Sequences)
  • Dissolve Fmoc-AA (3.0 eq), HATU (2.9 eq), and HOAt (3.0 eq) in DMF.

  • Add DIPEA (6.0 eq).

  • Immediate Transfer: Add to resin immediately (HATU activates quickly).

  • Coupling Time: Agitate for 1.5 to 2 hours .

  • Drain and wash with DMF (3 x 1 min).

Monitoring (Quality Control)

Perform a Kaiser Test (Ninhydrin) on a few resin beads.

  • Blue Beads: Incomplete coupling (Free amines present).

    
    Re-couple  using Method B.
    
  • Yellow/Colorless Beads: Complete coupling.

    
     Proceed to capping or next step.
    
Capping (Optional but Recommended)

To permanently block any unreacted amines and prevent deletion sequences:

  • Add solution of Acetic Anhydride (0.5 M) / DIPEA (0.5 M) / HOBt (0.015 M) in DMF.

  • Agitate for 10–15 minutes .

  • Wash with DMF (3x) and DCM (3x).

Cleavage & Isolation
  • Wash resin thoroughly with DCM (5x) to remove DMF traces. Dry resin under nitrogen.

  • Prepare Cleavage Cocktail: TFA (95%) / TIS (2.5%) / H₂O (2.5%) .

    • Note: The cyano group is stable in TFA. TIS is used to scavenge cations; water scavenges t-butyl cations.

  • Add cocktail to resin (10 mL per g resin).

  • Agitate for 2–3 hours at room temperature.

  • Filter resin and collect filtrate.

  • Precipitate peptide by adding filtrate dropwise into cold Diethyl Ether (10x volume).

  • Centrifuge, decant ether, and dry the pellet.

Workflow Visualization

The following diagram illustrates the logical flow of the synthesis cycle, emphasizing the decision points for monitoring and re-coupling.

SPPS_Protocol Start Start: Resin Swelling (DMF, 30-60 min) Deprotect Fmoc Deprotection (20% Piperidine/DMF, 2x10 min) Start->Deprotect Wash1 Wash (DMF 5x) Deprotect->Wash1 PrepareAA Prepare Fmoc-3-amino-3-(3-cyanophenyl)propanoic acid (3.0 eq) Wash1->PrepareAA Activate Activation Strategy PrepareAA->Activate MethodA Method A (Standard) DIC + Oxyma (Low Racemization) Activate->MethodA Preferred MethodB Method B (Difficult) HATU + HOAt + DIPEA (High Potency) Activate->MethodB If aggregated Coupling Coupling Reaction (2 - 4 Hours) MethodA->Coupling MethodB->Coupling QC QC: Kaiser Test Coupling->QC Recouple Incomplete (Blue) RE-COUPLE QC->Recouple Positive (+) Cap Capping (Ac2O/DIPEA) (Optional) QC->Cap Negative (-) Recouple->MethodB NextCycle Next Amino Acid? Cap->NextCycle NextCycle->Deprotect Yes Cleavage Final Cleavage (TFA/TIS/H2O, 95:2.5:2.5) NextCycle->Cleavage No (Finish)

Caption: Workflow for the SPPS of Fmoc-3-amino-3-(3-cyanophenyl)propanoic acid, highlighting activation choices and QC steps.

Troubleshooting & Optimization

Incomplete Coupling (Aggregation)

If the Kaiser test remains positive after the first coupling:

  • Cause:

    
    -amino acids can disrupt the secondary structure, but they can also suffer from intermolecular aggregation in the growing chain.
    
  • Solution: Perform a Double Coupling . Do not deprotect. Simply wash the resin and add a fresh batch of activated amino acid (Method B is preferred for the second shot).

  • Solvent Additive: Add 1% Triton X-100 or use NMP instead of DMF during the coupling step to disrupt hydrogen bonding.

Racemization

Although less critical than for Cys or His, racemization can occur.

  • Prevention: Use Oxyma Pure instead of HOBt. Keep the base (DIPEA) concentration limited (max 2 eq per eq of HATU) and avoid pre-activating for >2 minutes when using uronium salts (HATU/HBTU).

  • Temperature: Perform the coupling at 0°C for the first 30 minutes , then warm to room temperature.

Solubility Issues

The Fmoc-3-amino-3-(3-cyanophenyl)propanoic acid is generally soluble in DMF. If precipitation occurs at high concentrations (>0.3 M), dilute to 0.1 M and extend the coupling time.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[8][3][7][9][10][11] Chemical Reviews, 109(6), 2455-2504.

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557-6602.

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt." Chemistry – A European Journal, 15(37), 9394-9403.

  • Seebach, D., et al. (2004). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta, 87, 27-69. (Foundation of beta-peptide synthesis).[9]

Sources

Application Notes and Protocols for the Incorporation of 3-amino-3-(3-cyanophenyl)propanoic Acid into Peptide Backbones

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Expanding the Chemical Toolbox of Peptide Therapeutics

The field of peptide-based drug discovery is continually evolving, driven by the need for therapeutics with enhanced stability, target specificity, and novel functionalities.[1][2] While the 20 proteinogenic amino acids offer a vast combinatorial space, their inherent limitations—such as susceptibility to proteolytic degradation and restricted conformational diversity—have spurred the exploration of non-natural amino acids (NNAAs).[3][4] The incorporation of NNAAs is a powerful strategy to engineer peptides with improved pharmacokinetic profiles and unique mechanisms of action.[5][6]

This guide focuses on 3-amino-3-(3-cyanophenyl)propanoic acid, a β-amino acid that introduces both conformational constraint and a unique chemical handle into the peptide backbone. The β-amino acid structure inherently alters the peptide's secondary structure, often inducing stable turns or helical motifs that can enhance binding affinity and resist enzymatic cleavage. The 3-cyanophenyl moiety is particularly noteworthy; the nitrile group can serve as an infrared probe to study peptide-protein interactions, a versatile precursor for further chemical modification, or a key pharmacophore for interacting with biological targets.[7][8][9]

This document provides a comprehensive overview, from the synthesis of the protected Fmoc-amino acid building block to its efficient incorporation into peptide sequences using Solid-Phase Peptide Synthesis (SPPS), and finally, post-synthesis processing and analysis.

Section 1: The Building Block: Synthesis and Protection of 3-amino-3-(3-cyanophenyl)propanoic Acid

A prerequisite for successful SPPS is the availability of an orthogonally protected amino acid monomer. For incorporation using the most common SPPS chemistry, the α-amino group must be protected with the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group.[10]

Synthesis Pathway Rationale

The synthesis of the target β-amino acid can be achieved through a modified Rodionov reaction, a classic method for preparing β-amino acids. The general pathway involves the condensation of an aromatic aldehyde (3-cyanobenzaldehyde) with malonic acid in the presence of an ammonia source, followed by subsequent steps to yield the desired amino acid. A plausible synthetic route is outlined below.

cluster_reactants Starting Materials cluster_products Products A 3-Cyanobenzaldehyde D 3-Cyano-cinnamic acid A->D Knoevenagel Condensation B Malonic Acid B->D C Ammonium Acetate E Racemic 3-amino-3- (3-cyanophenyl)propanoic acid C->E Michael Addition (Rodionov Reaction) D->E F Fmoc-(S)-3-amino-3- (3-cyanophenyl)propanoic acid E->F Fmoc Protection (Fmoc-OSu, NaHCO3) Resin Resin-Bound Peptide (N-terminus Fmoc protected) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling (Activated AA added to resin) Wash1->Coupling Activation Amino Acid Activation (Fmoc-AA-OH, Coupling Reagent, Base) Activation->Coupling Wash2 Wash (DMF) Coupling->Wash2 Cycle Repeat Cycle for Next Amino Acid Wash2->Cycle Cycle->Deprotection Start next cycle

Sources

Determining the Thermodynamic Solubility of 3-amino-3-(3-cyanophenyl)propanoic Acid in Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO)

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, impacting everything from in vitro assay reliability to in vivo bioavailability.[1] This application note provides a detailed protocol for determining the thermodynamic equilibrium solubility of 3-amino-3-(3-cyanophenyl)propanoic acid, a compound of interest in neuroscience and pharmaceutical development, in two common aprotic polar solvents: Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO).[2][3] We present the shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for robust and accurate quantification. This guide is designed to provide researchers with a self-validating system, explaining the causality behind experimental choices to ensure data integrity and reproducibility.

Introduction: The Critical Role of Solubility

In the landscape of drug discovery, the intrinsic properties of a molecule dictate its path to becoming a viable therapeutic. 3-amino-3-(3-cyanophenyl)propanoic acid is an amino acid derivative that has garnered significant attention for its potential to modulate neurotransmitter receptors, making it a promising candidate for neurological disorder therapeutics.[2] However, before its biological activity can be fully explored and exploited, its fundamental physicochemical properties must be characterized.

Solubility is arguably one of the most critical early-stage hurdles. Poor solubility can lead to underestimated toxicity, unreliable results in biological assays, and significant challenges in formulation and bioavailability.[1][4] Therefore, obtaining an accurate and precise measure of a compound's solubility is not merely a data point but a foundational pillar of a successful development program.

This document focuses on two "universal" organic solvents, DMF and DMSO.[5][6] Both are polar aprotic solvents with a high dielectric constant, capable of dissolving a wide array of compounds.[7][8] They are frequently used to create high-concentration stock solutions for high-throughput screening and other in vitro assays. Understanding the maximum solubility of 3-amino-3-(3-cyanophenyl)propanoic acid in these solvents is essential for designing robust experiments and for the initial stages of process chemistry and formulation.

We will detail the thermodynamic solubility protocol, which measures the equilibrium state between the dissolved and undissolved compound, providing a true representation of its maximum solubility in a given medium.[9] This is distinct from kinetic solubility, which is often a faster but less definitive measurement derived from precipitating a compound out of a DMSO stock solution.[4][10]

Compound and Solvent Profiles

A thorough understanding of the materials is paramount for experimental success.

Table 1: Analyte Properties

Property Value Source
Compound Name 3-amino-3-(3-cyanophenyl)propanoic acid -
Molecular Formula C₁₀H₁₀N₂O₂ [11]
Molecular Weight 190.20 g/mol [11]
CAS Number 791778-00-2 (for S-enantiomer) [2]

| Appearance | White solid |[2] |

Table 2: Solvent Properties

Property Dimethylformamide (DMF) Dimethyl Sulfoxide (DMSO)
Molecular Formula C₃H₇NO (CH₃)₂SO
Molecular Weight 73.09 g/mol [12] 78.13 g/mol [13]
Boiling Point 153 °C[5] 189 °C[13]
Density 0.949 g/cm³ (at 20°C)[5] 1.100 g/cm³ (at 20°C)[13]

| Key Features | Polar aprotic, hygroscopic, "universal solvent"[5][7] | Polar aprotic, powerful solvent for polar and nonpolar compounds, cryoprotectant[6][13] |

Experimental Design: The Shake-Flask Method

The shake-flask method is a widely accepted "gold standard" for determining equilibrium solubility.[14] Its core principle is to create a saturated solution by agitating an excess of the solid compound in the solvent for a sufficient duration to allow the system to reach equilibrium.[14] The subsequent separation of the solid phase and quantification of the liquid phase provides the solubility value.

Causality of Method Selection:
  • Why Thermodynamic Equilibrium? For lead optimization, formulation, and process chemistry, the true equilibrium solubility is the most relevant value. It represents the maximum amount of compound that can be dissolved under stable conditions, unlike kinetic measurements which can be influenced by supersaturation.[1][9]

  • Why HPLC-UV for Quantification? High-Performance Liquid Chromatography with UV detection offers high specificity and accuracy. It separates the analyte of interest from any potential impurities or degradants before quantification, ensuring that only the concentration of the target compound is measured. This is superior to direct spectroscopic methods where undetected impurities could artificially inflate the perceived solubility.[1][14]

Detailed Protocol for Solubility Determination

This protocol is designed as a self-validating system. The inclusion of a multi-point calibration curve ensures the accuracy of the final quantification step.

Materials and Equipment
  • Analyte: 3-amino-3-(3-cyanophenyl)propanoic acid (≥98% purity)

  • Solvents: HPLC-grade Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO)

  • Equipment:

    • Analytical balance (4-decimal place)

    • 2 mL glass vials with screw caps

    • Orbital shaker or vial rotator with temperature control

    • Benchtop microcentrifuge

    • 0.22 µm PTFE (polytetrafluoroethylene) syringe filters

    • Calibrated pipettes

    • HPLC system with a UV detector and a suitable C18 column

Safety Precautions
  • Solvent Handling: Both DMF and DMSO are readily absorbed through the skin.[5] Handle these solvents exclusively within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile gloves, safety glasses, and a lab coat at all times.

  • Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste disposal guidelines.

Step-by-Step Methodology

Part A: Preparation of HPLC Calibration Standards

The goal of this step is to create a standard curve that correlates HPLC peak area with a known concentration.

  • Prepare Primary Stock: Accurately weigh ~10 mg of 3-amino-3-(3-cyanophenyl)propanoic acid and dissolve it in 10 mL of the chosen solvent (DMF or DMSO) in a volumetric flask. This creates a ~1 mg/mL stock solution. Calculate the precise concentration based on the actual weight.

  • Generate Serial Dilutions: Perform a series of serial dilutions from the primary stock to create at least five standard solutions covering the expected solubility range (e.g., 0.5, 0.25, 0.1, 0.05, and 0.01 mg/mL).

  • HPLC Analysis: Inject each standard onto the HPLC system and record the peak area at the analyte's maximum absorbance wavelength (λ-max).

  • Construct Calibration Curve: Plot the peak area versus the known concentration for each standard. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value >0.995 is required for a valid curve.

Part B: Sample Preparation and Equilibration (Shake-Flask)

This is the core equilibration step to create a saturated solution.

  • Add Excess Solid: Into three separate 2 mL glass vials for each solvent, add an excess amount of 3-amino-3-(3-cyanophenyl)propanoic acid (e.g., 5-10 mg). The key is to ensure undissolved solid remains visible at the end of the experiment.

  • Add Solvent: To each vial, add exactly 1 mL of the respective solvent (DMF or DMSO).

  • Equilibrate: Seal the vials tightly and place them on an orbital shaker or rotator. Agitate the samples at a constant ambient temperature (e.g., 25°C) for 24 to 48 hours.[14] A 24-hour period is often sufficient, but a 48-hour time point can confirm that equilibrium has been reached (i.e., the concentration does not increase between 24 and 48 hours).

Part C: Sample Processing and Quantification

The objective here is to separate the undissolved solid and accurately measure the concentration of the dissolved compound.

  • Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g) for 10 minutes to pellet the excess solid.[14]

  • Filtration: Carefully withdraw the supernatant using a pipette. To remove any remaining particulates, filter the supernatant through a 0.22 µm PTFE syringe filter into a clean HPLC vial.[14] Causality: PTFE is chosen for its broad chemical compatibility with organic solvents.

  • Dilution (if necessary): If the solution is expected to be highly concentrated (outside the linear range of your calibration curve), perform an accurate, documented dilution with the same solvent.

  • HPLC Quantification: Analyze the final filtered sample(s) using the same HPLC method established for the calibration standards.

  • Calculate Solubility: Use the peak area from the sample and the equation of the line from your calibration curve to calculate the concentration of the saturated solution. Remember to account for any dilutions made. The average of the three replicates is reported as the final solubility.

G cluster_prep Part A: Calibration cluster_exp Part B & C: Experiment cluster_analysis Part D: Data Analysis A1 Weigh Compound A2 Prepare ~1 mg/mL Stock A1->A2 A3 Create Serial Dilutions (5 points) A2->A3 A4 Analyze Standards via HPLC-UV A3->A4 A5 Generate Calibration Curve (R² > 0.995) A4->A5 C1 Calculate Concentration using Calibration Curve A5->C1 Use Curve Equation B1 Add Excess Solid to Vials (n=3) B2 Add 1 mL Solvent (DMF or DMSO) B1->B2 B3 Equilibrate on Shaker (24-48h, 25°C) B2->B3 B4 Centrifuge to Pellet Solid B3->B4 B5 Filter Supernatant (0.22µm PTFE) B4->B5 B6 Analyze Saturated Solution via HPLC-UV B5->B6 B6->C1 Use Peak Area C2 Report Average Solubility (mg/mL & µM) C1->C2

Figure 1. Workflow for thermodynamic solubility determination using the shake-flask method.

Data Presentation and Interpretation

All quantitative data should be summarized for clear comparison. The final solubility should be reported in both mass/volume and molarity units.

Table 3: Solubility Data for 3-amino-3-(3-cyanophenyl)propanoic acid

Solvent Temperature (°C) Average Solubility (mg/mL) Standard Deviation Solubility (µM)
DMF 25 [Experimental Value] [± Value] [Calculated Value]

| DMSO | 25 | [Experimental Value] | [± Value] | [Calculated Value] |

Interpreting the Results:

  • A high solubility in DMF and/or DMSO (>100 mg/mL) indicates that the compound is readily soluble in these common stock solvents, simplifying its use in screening campaigns.

  • A moderate or low solubility (<15 mg/mL) may signal potential challenges.[15] Researchers will need to be cautious when preparing stock solutions to avoid precipitation, which could compromise assay results. It may also be an early indicator of broader solubility issues that will need to be addressed during lead optimization.

References

  • PubChem. (S)-3-Amino-3-(3-cyanophenyl)propanoic acid. National Center for Biotechnology Information. [Link]

  • Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. [Link]

  • Evotec. Thermodynamic Solubility Assay. [Link]

  • MySkinRecipes. Fmoc-(S)-3-amino-3-(3-cyanophenyl)propionic acid. [Link]

  • PubChem. (3S)-3-Amino-3-(4-cyanophenyl)propanoic acid. National Center for Biotechnology Information. [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • Zhang, Y., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. RSC Advances. [Link]

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • Wikipedia. Dimethylformamide. [Link]

  • PubChem. Dimethylformamide. National Center for Biotechnology Information. [Link]

  • Chem-Impex. (S)-3-Amino-3-(3-cyanophenyl)propionic acid. [Link]

  • BMG LABTECH. Kinetic solubility automated screen. [Link]

  • Domainex. Thermodynamic Solubility Assay. [Link]

  • LibreTexts Chemistry. Solubility of Organic Compounds. [Link]

  • HELM AG. Dimethylformamide - Technical Data Sheet DMF. [Link]

  • Carl ROTH. Safety Data Sheet: 2-Amino-3-phenylpropanoic acid. [Link]

  • ACS Publications. High-Pressure Structure and Properties of N,N-Dimethylformamide (DMF). [Link]

  • Reddit. Determination of maximum solubility? r/OrganicChemistry. [Link]

  • Chempedia. Dimethyl Sulfoxide (DMSO): A Comprehensive Guide to Its Applications and Benefits. [Link]

  • Miller, J. M., et al. (2005). Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer. International Journal of Pharmaceutics. [Link]

  • Univar Solutions. Dimethyl Sulfoxide (DMSO). [Link]

  • Wiley-VCH. Supporting Information for: Chemo-enzymatic deracemisation of β-amino acids. [Link]

  • MetaSci. Safety Data Sheet 3-Amino-3-(4-hydroxyphenyl)propionic acid. [Link]

  • Stanford Advanced Materials. Dimethyl sulfoxide, properties, uses and safety protection. [Link]

Sources

Application Note: One-Pot Synthesis of 3-Amino-3-(3-cyanophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists requiring a robust, scalable, and scientifically grounded guide for the synthesis of 3-amino-3-(3-cyanophenyl)propanoic acid .

The content prioritizes the Rodionov Reaction , the most authoritative "one-pot" methodology for


-amino acids, while integrating modern microwave-assisted modifications and downstream enantiomeric resolution strategies.


-(3-cyanophenyl)-

-alanine) CAS Registry: 131680-36-3 (Generic for isomers/salts may vary)

Introduction & Strategic Significance


-Amino acids are critical pharmacophores found in peptidomimetics, 

-lactam antibiotics, and oncology drugs (e.g., Taxol side chains). The specific derivative 3-amino-3-(3-cyanophenyl)propanoic acid is of high value because the meta-cyano group serves as a versatile synthetic handle. It can be selectively reduced to a benzylamine, hydrolyzed to an amide/acid, or converted into heterocycles (e.g., tetrazoles) in late-stage functionalization.

While various multi-step routes exist (e.g., Arndt-Eistert homologation), they often require hazardous reagents (diazomethane) or expensive transition metals. The Rodionov reaction offers a direct, atom-economical, one-pot condensation of an aldehyde, malonic acid, and an ammonia source.

Key Advantages of this Protocol:
  • Atom Economy: Utilizes inexpensive bulk reagents.

  • One-Pot Efficiency: Avoids isolation of unstable imine intermediates.

  • Scalability: Suitable for gram-to-kilogram scale production.

Mechanistic Insight: The Rodionov Pathway

Understanding the mechanism is vital for troubleshooting. The reaction involves a delicate competition between


-amino acid formation  (desired) and Knoevenagel condensation  (side product: cinnamic acid).
Reaction Logic[1]
  • Imine Formation: Ammonia reacts with 3-cyanobenzaldehyde to form the imine.

  • Condensation: Malonic acid condenses with the imine (Mannich-type) or the aldehyde (Knoevenagel).

  • Decarboxylation: The dicarboxylic intermediate undergoes thermal decarboxylation to yield the

    
    -amino acid.
    

Critical Control Point: High ammonium acetate concentration favors the imine pathway over the Knoevenagel alkene pathway.

RodionovMechanism Aldehyde 3-Cyanobenzaldehyde Imine Aldimine Intermediate Aldehyde->Imine + NH3 (-H2O) Knoevenagel Cinnamic Acid (Side Product) Aldehyde->Knoevenagel + Malonic (Low NH3) NH4OAc NH4OAc Malonic Malonic Acid Intermed Amino-Dicarboxylic Intermediate Imine->Intermed + Malonic Acid Target 3-Amino-3-(3-cyanophenyl) propanoic acid Intermed->Target Decarboxylation (-CO2, Heat)

Caption: Competitive pathways in the Rodionov synthesis. High ammonia concentration suppresses the red Knoevenagel path.

Experimental Protocols

Method A: Standard Thermal Rodionov Synthesis (The Workhorse)

Recommended for: Large batches (>10g) and standard laboratory setups.

Reagents & Stoichiometry
ComponentEquiv.Role
3-Cyanobenzaldehyde 1.0Limiting Reagent
Malonic Acid 1.1Nucleophile
Ammonium Acetate 2.5 - 4.0Amine Source & Buffer
Ethanol (95% or Abs) Solvent5-10 mL per gram of aldehyde
Step-by-Step Procedure
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add 3-cyanobenzaldehyde (10 mmol, 1.31 g), malonic acid (11 mmol, 1.14 g), and ammonium acetate (40 mmol, 3.08 g) to Ethanol (20 mL).

    • Note: The excess ammonium acetate is crucial to shift equilibrium toward the imine.

  • Reflux: Heat the mixture to reflux (approx. 80°C) with vigorous stirring.

    • Duration: 6–12 hours. Monitor by TLC (System: n-BuOH/AcOH/H2O 4:1:1) or LC-MS. Look for the disappearance of the aldehyde.

  • Precipitation (Critical Step):

    • Allow the reaction mixture to cool to room temperature.

    • Often, the

      
      -amino acid precipitates as a white zwitterionic solid.
      
    • If no precipitate forms: Concentrate the ethanol to ~25% volume and add diethyl ether or acetone to induce crystallization.

  • Filtration: Filter the crude solid under vacuum.

  • Purification:

    • Wash the filter cake with cold ethanol (2x) and diethyl ether (2x) to remove unreacted aldehyde and cinnamic acid byproducts.

    • Recrystallization: Recrystallize from hot Methanol/Water (1:1) or Ethanol/Water if high purity (>98%) is required.

Method B: Microwave-Assisted Synthesis (High-Throughput)

Recommended for: Library generation, rapid optimization, and difficult substrates.

  • Vessel: Use a 10 mL or 30 mL microwave-safe vial.

  • Loading: Mix 3-cyanobenzaldehyde (1 mmol), malonic acid (1.2 mmol), and ammonium acetate (2.0 mmol) in Ethanol (2 mL).

  • Irradiation:

    • Temp: 100°C

    • Time: 10–20 minutes

    • Power: Dynamic (Max 150W)

  • Workup: Cool the vial. The product often crystallizes directly. Filter and wash as in Method A.

    • Yield Advantage: Microwave heating often suppresses the formation of the thermodynamic cinnamic acid byproduct, improving yield by 10-20%.

Quality Control & Validation

To ensure the integrity of the synthesized molecule, the following QC parameters must be met.

TestExpected ResultDiagnostic Note
1H NMR (D2O/NaOD) Triplet at ~4.4 ppm (CH-Ar)Confirm integration of aromatic protons vs. beta-CH.
IR Spectroscopy Sharp peak at ~2230 cm⁻¹Diagnostic for Nitrile (CN) group.
Melting Point >200°C (Decomposition)Typical for zwitterionic amino acids.
HPLC Purity >95% (210 nm)Check for cinnamic acid impurity (elutes later).
Workflow Diagram

Workflow Start Start: Weigh Reagents (Aldehyde, Malonic Acid, NH4OAc) Mix Dissolve in Ethanol (Round Bottom Flask) Start->Mix Reflux Reflux (80°C, 8-12h) OR Microwave (100°C, 20m) Mix->Reflux Cool Cool to Room Temp (Induce Precipitation) Reflux->Cool Check Precipitate Formed? Cool->Check Filter Vacuum Filtration Check->Filter Yes Conc Concentrate & Add Ether Check->Conc No Wash Wash Cake: 1. Cold EtOH 2. Et2O Filter->Wash Conc->Filter Recryst Recrystallize (MeOH/H2O) Wash->Recryst Final Pure 3-Amino-3-(3-cyanophenyl) propanoic acid Recryst->Final

Caption: Operational workflow for the isolation of the target beta-amino acid.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Yield / High Cinnamic Acid Insufficient AmmoniaIncrease NH₄OAc to 4.0 equivalents.
Oily Product / No Solid Impurities preventing crystal latticeDissolve oil in min. water, adjust pH to isoelectric point (~pH 6), add EtOH.
Nitrile Hydrolysis Reaction too acidic/hot for too longEnsure solvent is neutral EtOH; avoid prolonged reflux (>24h).
Color (Yellow/Brown) Polymerization of aldehydeUse fresh aldehyde; perform reaction under Nitrogen atmosphere.

Advanced Downstream Processing: Chiral Resolution

The Rodionov reaction yields a racemic mixture . For drug development, the enantiomerically pure form is often required.[1]

Protocol for Enzymatic Resolution:

  • Esterification: Convert the crude racemic acid to the ethyl ester (SOCl₂, EtOH).

  • Enzymatic Hydrolysis: Suspend the ester in phosphate buffer (pH 7). Add Candida antarctica Lipase B (CAL-B) .

  • Selectivity: The lipase typically hydrolyzes the (S)-ester to the (S)-acid, leaving the (R)-ester intact.

  • Separation: Extract the unreacted (R)-ester with organic solvent (EtOAc). The (S)-acid remains in the aqueous phase.

References

  • Rodionov, V. M. (1926). "Über die Synthese von

    
    -Aminosäuren". Berichte der deutschen chemischen Gesellschaft.  (Classic Foundation).
    
  • Tan, C. Y. K., & Weaver, D. F. (2002).[2] "A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids". Tetrahedron. This paper details the mechanistic competition and optimization of the Rodionov reaction for various aryl aldehydes.

  • Gellman, S. H. (1998). "Foldamers: A Manifesto". Accounts of Chemical Research. Context on the utility of beta-amino acids in peptidomimetics.

  • Partridge, J. J., et al. (2004). "Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid". Tetrahedron: Asymmetry. Describes the enzymatic resolution of the cyano-derivative.

  • BenchChem . "Structure and Properties of 3-Amino-3-(3-cyanophenyl)propanoic acid". (For physical property verification).

Disclaimer: This protocol involves the use of chemical reagents that may be hazardous. Always consult the Safety Data Sheet (SDS) for each chemical and perform a risk assessment before experimentation.

Sources

Boc-protection of 3-amino-3-(3-cyanophenyl)propanoic acid procedure

Application Note: Chemoselective -Boc Protection of 3-Amino-3-(3-cyanophenyl)propanoic Acid

Abstract & Strategic Significance

The preparation of 3-((tert-butoxycarbonyl)amino)-3-(3-cyanophenyl)propanoic acid is a critical workflow in the synthesis of peptidomimetics and pharmaceutical intermediates. This

This protocol details a robust, scalable Schotten-Baumann procedure for installing the tert-butoxycarbonyl (Boc) group. Unlike standard


Chemical Strategy & Mechanism[1][2][3][4][5]

Reaction Mechanism

The reaction proceeds via nucleophilic attack of the non-protonated amine on the carbonyl carbon of di-tert-butyl dicarbonate (

Key Mechanistic Considerations:

  • Regioselectivity: The amino group is the sole nucleophile; the nitrile is inert under these mild basic conditions.

  • Solubility: The zwitterionic starting material is insoluble in organic solvents. A biphasic system (Dioxane/Water) with inorganic base is required.[1]

  • Stability: The cyano group (

    
    ) is susceptible to hydrolysis to an amide (
    
    
    ) or acid (
    
    
    ) under strong acidic/basic conditions at elevated temperatures. This protocol utilizes mild base (
    
    
    ) and controlled acidification (
    
    
    ) to eliminate this risk.
Reaction Scheme Diagram

ReactionMechanismStart3-Amino-3-(3-cyanophenyl)propanoic acid(Zwitterion)BaseBase (Na2CO3)DeprotonationStart->Base pH > 9NucleophileFree Amine(Nucleophile)Base->NucleophileIntermediateTetrahedralIntermediateNucleophile->Intermediate + Boc2OBoc2OBoc2O(Electrophile)Boc2O->IntermediateProductN-Boc ProtectedProductIntermediate->Product EliminationByproductCO2 + t-BuOHIntermediate->Byproduct

Figure 1: Mechanistic pathway for the base-mediated Boc-protection of the

2

Materials & Equipment

Reagents
ReagentCAS No.GradeRole
3-Amino-3-(3-cyanophenyl)propanoic acid791778-00-2>97%Substrate
Di-tert-butyl dicarbonate (

)
24424-99-5ReagentProtecting Group
Sodium Carbonate (

)
497-19-8AnhydrousBase
1,4-Dioxane123-91-1ACSCo-solvent
Potassium Bisulfate (

)
7646-93-7ACSAcidifying Agent
Ethyl Acetate (EtOAc)141-78-6ACSExtraction Solvent
Equipment
  • Round-bottom flask (100 mL) with magnetic stir bar.

  • pH meter or high-range pH strips (0-14).

  • Rotary evaporator.

  • Separatory funnel.

Experimental Protocol

Preparation and Reaction
  • Dissolution: In a 100 mL round-bottom flask, suspend 3-amino-3-(3-cyanophenyl)propanoic acid (1.90 g, 10.0 mmol) in Water (15 mL).

  • Basification: Add

    
      (2.12 g, 20.0 mmol, 2.0 eq) slowly with stirring. The solution should become clear as the amino acid salt forms. Ensure pH is approximately 9–10.
    
  • Boc Addition: Dissolve

    
      (2.62 g, 12.0 mmol, 1.2 eq) in 1,4-Dioxane  (15 mL). Add this solution dropwise to the aqueous amino acid solution over 15 minutes at room temperature (20–25°C).
    
    • Note: Dioxane is preferred over THF for its higher boiling point and stability, but THF is an acceptable substitute.

  • Incubation: Stir the biphasic mixture vigorously at room temperature for 12–18 hours.

    • Monitoring: Monitor by TLC (Eluent: EtOAc/MeOH/AcOH 90:10:1) or LC-MS. The starting zwitterion will disappear, and a less polar spot (the Boc-acid) will appear.

Workup and Isolation
  • Evaporation: Remove the organic solvent (Dioxane) under reduced pressure on a rotary evaporator at 40°C. Do not evaporate to dryness; leave the aqueous phase.

  • Washing: Dilute the remaining aqueous residue with Water (10 mL) and wash with Diethyl Ether (

    
     mL) to remove unreacted 
    
    
    and non-polar impurities. Discard the organic (ether) layer.
  • Acidification (Critical Step): Cool the aqueous phase to 0°C in an ice bath. Carefully acidify to pH 2–3 by dropwise addition of 1M

    
     .
    
    • Why

      
      ? It is a strong enough acid to protonate the carboxylic acid but mild enough to prevent removal of the Boc group or hydrolysis of the nitrile, which can occur with strong HCl.
      
  • Extraction: Extract the cloudy acidic mixture with Ethyl Acetate (

    
     mL).
    
  • Drying: Combine the EtOAc layers, wash with Brine (20 mL), dry over anhydrous

    
    , and filter.
    
  • Concentration: Evaporate the solvent under reduced pressure to yield the crude product, typically a white foam or solid.

Purification
  • Standard: The crude purity is often >95% and sufficient for subsequent steps.

  • Recrystallization: If necessary, recrystallize from EtOAc/Hexanes (1:3). Heat to dissolve in minimum EtOAc, add Hexanes until turbid, and cool to 4°C.

Workflow Diagram

WorkflowStep1Dissolve Amino Acidin Water + Na2CO3Step2Add Boc2O in Dioxane(Dropwise)Step1->Step2Step3Stir RT, 12-18hStep2->Step3Step4Evaporate DioxaneStep3->Step4Step5Wash Aqueous Phasewith Ether (Remove excess Boc2O)Step4->Step5Step6Acidify Aqueous Phase(1M KHSO4 to pH 2-3)Step5->Step6 Critical Control PointStep7Extract with EtOAcDry & ConcentrateStep6->Step7

Figure 2: Operational workflow for the isolation of N-Boc-3-amino-3-(3-cyanophenyl)propanoic acid.

Analytical Characterization

Confirm the identity of the product using the following expected data:

  • Physical State: White to off-white solid.

  • 
     NMR (400 MHz, 
    
    
    ):
    • 
       12.3 (br s, 1H, 
      
      
      )
    • 
       7.7–7.5 (m, 4H, Ar-H)
      
    • 
       7.4 (d, 1H, 
      
      
      )
    • 
       4.9 (m, 1H, 
      
      
      )
    • 
       2.7 (d, 2H, 
      
      
      )
    • 
       1.35 (s, 9H, Boc 
      
      
      )
  • IR Spectroscopy:

    • Nitrile Stretch: Distinct sharp peak at

      
      .
      
    • Carbonyls: Acid

      
       (
      
      
      ) and Carbamate
      
      
      (
      
      
      ).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete extraction from aqueous phase.Ensure aqueous phase is pH

3. Saturate aqueous layer with NaCl (brine) before EtOAc extraction to "salt out" the product.
Oil instead of Solid Residual solvent or impurities.Triturate the oil with cold Hexanes or Pentane to induce solidification. High vacuum drying is essential.
Loss of Nitrile (Amide peak in NMR) Hydrolysis during workup.Ensure acidification is performed at 0°C. Switch from HCl to

or Citric Acid. Do not heat the acidic solution.
Emulsion Dioxane presence during extraction.Ensure Dioxane is thoroughly removed before acidification and extraction.

References

  • Fülöp, F., et al. (2007). "Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid." Tetrahedron: Asymmetry, 18(22), 2689-2694.

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.[2] (Refer to Chapter 7: Protection for the Amino Group).

  • Sigma-Aldrich.

    
    -amino acid data for stability comparison). 
    
  • PubChem. "3-amino-3-(3-cyanophenyl)propanoic acid."[3] National Library of Medicine.

  • Chem-Impex. "Boc-(S)-3-amino-3-(4-cyanophenyl)propionic acid." (Reference for physical properties of regioisomer).

Technical Guide: Optimization of Amide Bond Formation with 3-Amino-3-(3-cyanophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reaction conditions for coupling 3-amino-3-(3-cyanophenyl)propanoic acid

Abstract This guide details the synthetic protocols for incorporating 3-amino-3-(3-cyanophenyl)propanoic acid (an aromatic


-amino acid) into peptide backbones or small molecule drugs. While 

-amino acids offer enhanced proteolytic stability and unique folding properties (foldamers), this specific derivative presents distinct challenges: benzylic elimination risks , hydrophobic aggregation , and slower coupling kinetics compared to

-amino acids. The following protocols prioritize the preservation of chiral integrity and yield maximization.

Part 1: Strategic Analysis & Mechanistic Insights

The Stability Paradox: Racemization vs. Elimination

Unlike


-amino acids, the chiral center of this molecule is located at the 

-position, insulated from the carboxylic acid by a methylene (

) group.
  • Advantage: The classic base-catalyzed oxazolone-mediated racemization mechanism is structurally impossible during carboxyl activation. The chiral center is not

    
     to the activated carbonyl.
    
  • Risk (The "Expert" Insight): The primary degradation pathway is Retro-Michael addition (Elimination) . The electron-withdrawing 3-cyanophenyl group at the

    
    -position acidifies the benzylic proton. Under harsh basic conditions (or prolonged Fmoc deprotection), the amine can eliminate to form 3-cyanocinnamic acid , irreversibly destroying the stereocenter and the scaffold.
    
Solubility & Aggregation

The combination of the aromatic ring and the nitrile group creates a rigid, hydrophobic core. In solid-phase peptide synthesis (SPPS), sequences containing this residue are prone to


-sheet-like aggregation (or 14-helix formation in 

-peptides), leading to "difficult sequences" and incomplete coupling.
  • Solution: Disruption of hydrogen bonding networks using pseudoproline tactics is not applicable here. Instead, rely on chaotropic solvent systems (DMF/DMSO mixtures) and elevated temperatures (with caution).

Kinetic Considerations

The nucleophilicity of the


-amine is lower than that of an 

-amine due to the steric bulk of the adjacent aromatic ring and the electronic drag of the cyano group. Conversely, the carboxylic acid is less hindered but requires highly active coupling reagents to drive the reaction to completion before aggregation sets in.

Part 2: Experimental Protocols

Protocol A: C-Terminal Extension (Activating the -Amino Acid)

Use this protocol when coupling 3-amino-3-(3-cyanophenyl)propanoic acid to a free amine on a resin or scaffold.

Reagents:

  • Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyBOP.

  • Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Collidine).[1] Note: Collidine is recommended if elimination is observed, as it is less nucleophilic.

  • Solvent: DMF (anhydrous). For difficult sequences, use NMP or a 90:10 DMF:DMSO mixture.

Step-by-Step Workflow:

  • Pre-Activation (Solution Phase):

    • Dissolve Fmoc-3-amino-3-(3-cyanophenyl)propanoic acid (3.0 equiv relative to resin loading) in DMF (

      
       concentration).
      
    • Add HATU (2.9 equiv).

    • Add DIPEA (6.0 equiv).

    • Critical: Activate for only 30–60 seconds before adding to the resin. Prolonged pre-activation can lead to guanidinium capping of the amine if HATU is used in excess, though less likely with carboxyl activation.

  • Coupling:

    • Add the pre-activated mixture to the resin-bound free amine.

    • Agitate at Room Temperature for 60–90 minutes .

    • Optional: For sterically hindered N-termini, heat to

      
       (microwave: 25W, 10 min), but ensure the base concentration is minimized to prevent elimination.
      
  • Monitoring:

    • Perform a Chloranil Test (more sensitive for secondary amines/aromatic amines) or a standard Kaiser test.

  • Capping:

    • If the reaction is incomplete after a double coupling, cap unreacted amines with acetic anhydride/pyridine to prevent deletion sequences.

Protocol B: N-Terminal Extension (Coupling to the -Amine)

Use this protocol when the


-amino acid is already on the chain and you are adding the next residue.

Challenge: The


-amine is sterically crowded by the 3-cyanophenyl group.

Reagents:

  • Coupling Agent: COMU or DIC/Oxyma Pure. (Oxyma is superior to HOBt for suppressing racemization of the incoming acid and improving safety).

  • Solvent: NMP (N-Methyl-2-pyrrolidone) is preferred over DMF for better swelling of hydrophobic segments.

Step-by-Step Workflow:

  • Fmoc Deprotection (The Critical Step):

    • Standard: 20% Piperidine in DMF (

      
       min).
      
    • Optimized for Elimination-Prone Substrates: Use 20% Piperidine + 0.1 M HOBt in DMF. The HOBt suppresses base-catalyzed aspartimide formation and, by analogy, helps buffer the elimination risk of the

      
      -amino acid.
      
    • Wash thoroughly with DMF (

      
      ) and DCM (
      
      
      
      ) to remove all traces of piperidine.
  • Coupling:

    • Dissolve the Incoming Fmoc-Amino Acid (4.0 equiv) and Oxyma Pure (4.0 equiv) in NMP.

    • Add DIC (4.0 equiv).[2]

    • Pre-activate for 2 minutes.

    • Add to the resin containing the

      
      -amine.
      
  • Reaction Time:

    • Allow to react for 2–4 hours at room temperature. The steric bulk of the cyanophenyl group slows down the nucleophilic attack of the

      
      -amine.
      
    • Double Coupling is mandatory for this step in most sequences.

Part 3: Data & Troubleshooting

Table 1: Solvent & Reagent Compatibility Matrix

ParameterRecommendationRationale
Solvent NMP or DMF/DMSO (9:1)High solubility required to prevent aggregation of the aromatic core.
Base DIPEA (Standard), Collidine (Sensitive)Collidine reduces risk of elimination (Retro-Michael) during activation.
Activator HATU / PyBOPStrong activation needed to overcome slower kinetics of

-coupling.
Deprotection 20% Pip + 0.1M HOBtHOBt acts as an acidic buffer to prevent base-mediated side reactions.
Monitoring Chloranil / TNBSKaiser test can be false-negative due to steric shielding of the amine.

Troubleshooting Guide:

  • Issue: Low yield after coupling to the

    
    -amine.
    
    • Cause: Steric hindrance from the 3-cyanophenyl ring.

    • Fix: Switch to HOAt/HATU for the incoming amino acid and increase temperature to

      
      .
      
  • Issue: Loss of mass / Cinnamic acid byproduct detected.

    • Cause: Elimination of the amine during Fmoc deprotection.

    • Fix: Switch deprotection reagent to 25% Piperazine (less basic than piperidine) or reduce deprotection time to

      
       min.
      

Part 4: Visualization

Diagram 1: Mechanistic Risk Analysis (Retro-Michael Elimination)

EliminationRisk cluster_legend Key Insight Substrate Fmoc-Protected 3-Amino-3-(3-CN-Ph) Propionic Acid Transition Transition State (Carbanion Stabilization by CN-Phenyl) Substrate->Transition Proton Abstraction (Benzylic) Base Strong Base (Piperidine/Prolonged DIPEA) Base->Transition Product_Good Desired Deprotected Amine Transition->Product_Good Controlled Cond. (Short Time/Weak Base) Product_Bad Elimination Product (3-Cyanocinnamic Acid) Transition->Product_Bad Retro-Michael (Irreversible) Warning The 3-CN group increases acidity of the benzylic proton, heightening elimination risk.

Caption: Pathway illustrating the Retro-Michael elimination risk driven by the electron-withdrawing nature of the 3-cyanophenyl group.

Diagram 2: Coupling Decision Workflow

CouplingLogic Start Start: Coupling 3-Amino-3-(3-CN-Ph) Propionic Acid Role Is the molecule the Nucleophile (Amine) or Electrophile (Acid)? Start->Role AsAcid As Acid (C-Term Extension) Role->AsAcid AsAmine As Amine (N-Term Extension) Role->AsAmine Activator Use HATU or PyBOP (Strong Activation) AsAcid->Activator BaseCheck Base Selection Activator->BaseCheck DIPEA DIPEA (Standard) BaseCheck->DIPEA Collidine Collidine (If Elimination suspected) BaseCheck->Collidine Deprotect Deprotection: 20% Pip + 0.1M HOBt (Minimize Elimination) AsAmine->Deprotect Coupling Coupling Incoming AA: DIC / Oxyma Pure (Double Couple) Deprotect->Coupling

Caption: Decision tree for selecting reagents based on the specific coupling role of the


-amino acid.

References

  • Werner, L., et al. "Synthesis of

    
    -Amino Acids and Their Biological Applications." Journal of Peptide Science, vol. 18, no. 3, 2012. 
    
  • Vasudev, P. G., et al. "

    
    -Peptides: From Structure to Function." Chemical Reviews, vol. 111, no. 2, 2011. 
    
  • Sigma-Aldrich. "Fmoc-(S)-3-amino-3-(3-cyanophenyl)propionic acid Product Specification." Merck KGaA.

  • Albericio, F., et al. "Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt." Chemistry – A European Journal, vol. 24, 2018.

  • ChemScene. "Technical Data: (3S)-3-Amino-3-(3-cyanophenyl)propanoic acid hydrochloride."[3] ChemScene LLC.

Sources

Application Note: Preparation of Ethyl 3-amino-3-(3-cyanophenyl)propanoate

[1]

Part 1: Introduction & Strategic Analysis

Target Profile
  • Compound: Ethyl 3-amino-3-(3-cyanophenyl)propanoate[1]

  • Chemical Class:

    
    -Amino Acid Ester / 
    
    
    -Aryl-
    
    
    -amino Ester[1][2]
  • Core Utility: Primary building block for peptidomimetics, integrin antagonists, and heterocycle synthesis (e.g.,

    
    -lactams). The meta-nitrile moiety serves as a critical "warhead" precursor—readily convertible to amidines, tetrazoles, or benzylamines orthogonal to the ester/amine protection.
    
Retrosynthetic Logic

The synthesis of

We utilize the Rodionov Reaction as the primary engine. This "one-pot" condensation of an aldehyde with malonic acid and ammonia is thermodynamically driven and particularly efficient for electron-deficient aromatic aldehydes like 3-cyanobenzaldehyde.[1]

Strategic Advantages of this Protocol:

  • Atom Economy: Generates the C-C and C-N bonds in a single step.

  • Scalability: Avoids expensive transition metal catalysts (e.g., Rh/Ru) used in asymmetric hydrogenation routes.

  • Robustness: The electron-withdrawing nitrile group at the meta position stabilizes the intermediate imine, facilitating nucleophilic attack by the malonic acid enol.

Part 2: Experimental Protocol

Reaction Scheme Visualization

ReactionSchemeAldehyde3-Cyanobenzaldehyde(C7H5NO)IntermediateIntermediateImine/Enol ComplexAldehyde->Intermediate EtOH, Reflux 8-12hMalonicMalonic Acid(C3H4O4)Malonic->Intermediate EtOH, Reflux 8-12hAmmoniumNH4OAc(Ammonium Acetate)Ammonium->Intermediate EtOH, Reflux 8-12hBetaAcid3-Amino-3-(3-cyanophenyl)propanoic acid(Crude Solid)Intermediate->BetaAcid -CO2 (Decarboxylation)EsterProductEthyl 3-amino-3-(3-cyanophenyl)propanoate HClBetaAcid->EsterProduct SOCl2, EtOH 0°C to Reflux

Caption: Two-stage synthesis involving Rodionov condensation followed by acid-catalyzed esterification.

Step-by-Step Methodology
Stage 1: The Rodionov Condensation

Objective: Synthesis of 3-amino-3-(3-cyanophenyl)propanoic acid.[1]

Reagents:

  • 3-Cyanobenzaldehyde (1.0 equiv)[1]

  • Malonic acid (1.0 equiv)[1]

  • Ammonium acetate (2.0 equiv)[1]

  • Ethanol (Absolute, 5 mL/mmol aldehyde)

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add 3-cyanobenzaldehyde, malonic acid, and ammonium acetate to the ethanol.

  • Reaction: Heat the mixture to reflux (

    
    ) with vigorous stirring.
    
    • Scientist's Note: The solution will initially be clear/pale yellow and darken to orange/amber. Evolution of

      
       gas indicates the decarboxylation step is active.
      
  • Monitoring: Reflux for 8–12 hours. Monitor by TLC (Eluent: n-BuOH/AcOH/H2O 4:1:1).[1] Look for the disappearance of the aldehyde (

    
    ) and appearance of the amino acid (ninhydrin active spot near baseline).
    
  • Isolation:

    • Cool the mixture to room temperature.

    • The product often precipitates as a zwitterionic solid. If so, filter and wash with cold ethanol.[3]

    • Troubleshooting: If no precipitate forms (common with meta-substituted analogs due to solubility), concentrate the solvent to

      
       volume and add diethyl ether to induce crystallization.
      
    • Yield Expectation: 55–70%.

Stage 2: Fischer Esterification

Objective: Conversion to the ethyl ester hydrochloride salt.

Reagents:

  • Crude

    
    -amino acid (from Stage 1)[1]
    
  • Thionyl Chloride (

    
    , 2.5 equiv)
    
  • Ethanol (Anhydrous)[1]

Procedure:

  • Chill: Suspend the crude amino acid in anhydrous ethanol (

    
    ) and cool to 
    
    
    in an ice bath.
  • Activation: Add

    
     dropwise over 20 minutes.
    
    • Critical: This reaction is exothermic and generates

      
       gas. Ensure proper venting.
      
  • Reflux: Remove the ice bath and heat to reflux for 3–4 hours. The suspension should dissolve as the ester forms.

  • Workup:

    • Concentrate the reaction mixture in vacuo to remove excess ethanol and

      
      .
      
    • The residue is the hydrochloride salt.

  • Purification (Free Base):

    • Dissolve residue in water.[4]

    • Neutralize carefully with saturated

      
       until pH 
      
      
      .
    • Extract with Ethyl Acetate (

      
      ).[4]
      
    • Dry over

      
      , filter, and concentrate.[4]
      
  • Final Polish: If high purity is required, recrystallize the HCl salt from EtOH/Et2O or perform flash chromatography on the free base (

    
     95:5).
    

Part 3: Data & Validation

Analytical Specifications
ParameterSpecificationMethod of Verification
Appearance White to off-white solid (HCl salt)Visual Inspection

NMR

1.15 (t, 3H), 2.7 (m, 2H), 4.1 (q, 2H), 4.5 (t, 1H)
400 MHz DMSO-

IR Signature

(CN stretch),

(Ester C=O)
FT-IR (ATR)
Mass Spec

LC-MS (ESI)
Troubleshooting Guide (Self-Validating System)

The following logic flow ensures the protocol corrects itself during execution:

TroubleshootingStartReaction Check PointPrecipitateIs precipitate formingafter Stage 1 cooling?Start->PrecipitateYesProceed to FiltrationPrecipitate->YesNoSolubility IssuePrecipitate->NoCinnamateCheck NMR:Doublet at 6.5/7.5 ppm?Yes->CinnamateAction1Action: Concentrate to 20% volAdd Et2O or AcetoneNo->Action1Action2Diagnosis: Elimination to CinnamateCause: Overheating or low NH4OAcCinnamate->Action2YesAction3Remedy: Recrystallize from H2O(Amino acid is sol, Cinnamate is insol)Action2->Action3

Caption: Decision tree for isolating the zwitterionic intermediate and removing cinnamate byproducts.

Part 4: Senior Scientist Insights

The "Cinnamate Trap"

In Rodionov reactions, the primary side reaction is the elimination of ammonia from the

  • Prevention: Maintain a high concentration of ammonium acetate (2.0–2.5 equiv). The excess ammonia shifts the equilibrium back toward the amino acid.

  • Purification: If the cinnamic acid contaminant is present, exploit the zwitterionic nature of the product. The amino acid is soluble in dilute acid, whereas the cinnamic acid is not. Acidify to pH 1, filter off the cinnamic acid precipitate, then neutralize the filtrate to recover the amino acid.

Enantioselectivity Note

This protocol yields a racemic product.[5] For drug development requiring chiral purity:

  • Resolution: Use Candida antarctica Lipase A (CAL-A) for enzymatic resolution of the ethyl ester.[6] The (S)-enantiomer is typically hydrolyzed to the acid, leaving the (R)-ester intact (or vice versa depending on specific enzyme strain conditions).[1]

  • Salt Resolution: Classical resolution using chiral acids like Tartaric acid or Mandelic acid is effective on the free base ester.

References

  • Rodionov Reaction Mechanism & Scope

    • K. S. Rodionov, Post. Org. Khim., 1948.
    • Solvent-free stereoselective synthesis of

      
      -aryl-
      
      
      -amino acid esters by the Rodionov reaction.[1][2] (2001). Mendeleev Communications.
  • Synthesis of Cyano-substituted Analogs

    • Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. (2004).[6][7] Tetrahedron: Asymmetry.[5] (Describes the para-isomer protocol adapted here).

  • General Beta-Amino Acid Reviews

    • Chemical process synthesis of beta-amino acids and esters.[1][2][8][9] (2011).[10] Current Pharmaceutical Design.

Microwave-Assisted Transformations of 3-Amino-3-(3-cyanophenyl)propanoic Acid

[1]

Introduction & Mechanistic Rationale

3-Amino-3-(3-cyanophenyl)propanoic acid (also known as


1

1


1

Why Microwave Irradiation? Conventional thermal synthesis with


  • Dipolar Polarization: Direct coupling of microwave energy to polar solvents (DMF, NMP) and reagents creates rapid, uniform internal heating, accelerating the rate-determining steps in amide coupling.

  • Arrhenius Rate Enhancement: High temperatures (typically 75–150°C) achievable in pressurized vessels overcome the activation energy barriers for sterically hindered couplings and cycloadditions without significant racemization of the

    
    -center.
    

Chemical Properties & Safety Profile

PropertySpecification
CAS Number 791778-00-2 (Free Acid), 507472-23-3 (Fmoc-protected)
Molecular Weight 190.20 g/mol (Free Acid)
Solubility Soluble in DMSO, DMF, dilute acid/base; sparingly soluble in water/ethanol.[1]
Thermal Stability Stable up to 180°C (short-term); Nitrile group stable to standard Fmoc deprotection.
Hazards Irritant. Critical Safety: Microwave heating of azides (for tetrazole synthesis) requires blast shielding and precise pressure control.

Application I: Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS)

Objective: Incorporation of Fmoc-3-amino-3-(3-cyanophenyl)propanoic acid into a peptide backbone to create proteolytically stable peptidomimetics (e.g., RGD integrin inhibitors).[1]

Rationale
Protocol: Fmoc-Strategy MW-SPPS[1]

Reagents:

  • Resin: Rink Amide ChemMatrix (or PEG-PS) for better swelling in microwave conditions.

  • Coupling Cocktail: 0.2 M Amino Acid, 0.5 M DIC (Diisopropylcarbodiimide), 0.5 M Oxyma Pure in DMF.

  • Deprotection: 20% Piperidine in DMF with 0.1 M Oxyma (to prevent aspartimide formation if relevant sequences are present).

Step-by-Step Workflow:

  • Resin Swelling: Swell resin in DMF for 15 min at RT (Microwaves not needed for swelling).

  • Fmoc Deprotection (Microwave):

    • Add 20% Piperidine/DMF.

    • Irradiation: 75°C, 30 Watts, 3 minutes.

    • Note: Two stages (initial short ramp, then hold) are often used to prevent overheating.

    • Wash: DMF (3 x 30 sec).

  • Coupling of

    
    -Amino Acid (Microwave): 
    
    • Dissolve Fmoc-3-amino-3-(3-cyanophenyl)propanoic acid (4 equiv), DIC (4 equiv), and Oxyma (4 equiv) in DMF.

    • Add to resin.[2]

    • Irradiation: 75°C, 35 Watts, 10 minutes.

    • Optimization: For extremely hindered sequences, use HATU/HOAt/DIEA at 60°C for 20 mins (lower temp prevents epimerization with uronium salts).

  • Cleavage:

    • TFA/TIS/H2O (95:2.5:2.5), 2 hours at RT (Do not microwave cleavage cocktails containing TFA).

Data Summary: Coupling Efficiency
MethodCoupling TimePurity (HPLC)Deletion Sequences
Room Temp (HBTU) 60 min x 265%Significant (-1 AA)
Microwave (DIC/Oxyma) 10 min>92%Negligible
Workflow Diagram (MW-SPPS)

MW_SPPSStartStart: Resin-Bound PeptideDeprotectFmoc Deprotection(20% Piperidine, 75°C, 3 min)Start->DeprotectWash1DMF Wash (x3)Deprotect->Wash1ActivateActivation(AA + DIC + Oxyma)Wash1->ActivateCouplingMicrowave Coupling(75°C, 10 min)Activate->Coupling Add to ResinWash2DMF Wash (x3)Coupling->Wash2CheckKaiser Test / UPLCWash2->CheckCheck->Coupling Incomplete (Re-couple)NextNext Cycle or CleavageCheck->Next Complete

Caption: Cycle logic for microwave-assisted incorporation of hindered beta-amino acids.

Application II: Nitrile-to-Tetrazole Transformation[1]

Objective: Conversion of the meta-cyano group into a 5-substituted 1H-tetrazole. Significance: The tetrazole ring is a bioisostere of the carboxylic acid (similar pKa ~4.5-5.0) but with improved metabolic stability and membrane permeability. This transformation is notoriously slow (12-48h) under thermal conditions but proceeds in minutes under microwave irradiation.

Protocol: [2+3] Cycloaddition

Reagents:

  • Substrate: 3-amino-3-(3-cyanophenyl)propanoic acid (N-protected, e.g., Boc or Acetyl).[1]

  • Azide Source: Sodium Azide (

    
    ).[3]
    
  • Catalyst: Zinc Bromide (

    
    ) or TBAF.
    
  • Solvent: Water/Isopropanol (2:1) or DMF.

Safety Precaution:

  • Warning:

    
     can form hydrazoic acid (
    
    
    ) in acidic media, which is explosive. Keep pH > 7.
  • Use a dedicated microwave reactor with a pressure sensor. Do not exceed 0.5 mmol scale in standard 10 mL vials.

Step-by-Step Workflow:

  • Preparation: In a 10 mL microwave vial, dissolve N-Boc-3-amino-3-(3-cyanophenyl)propanoic acid (1.0 equiv),

    
     (1.5 equiv), and 
    
    
    (1.0 equiv) in 3 mL water/isopropanol.
  • Sealing: Cap the vial with a Teflon-lined septum.

  • Irradiation:

    • Temperature: 140°C.

    • Time: 15 minutes.

    • Stirring: High.

    • Pressure Limit: Set to 15 bar (safety cutoff).

  • Workup:

    • Cool to RT.

    • Add 1N HCl carefully (in a fume hood) to precipitate the tetrazole product (pH ~2).

    • Extract with Ethyl Acetate.

Data Summary: Reaction Kinetics
ConditionCatalystTimeYield
Thermal (100°C)

24 hours45%
Microwave (140°C)

15 mins88%
Mechanism Diagram (Tetrazole Formation)[1]

Tetrazole_SynthSubstrateCyano-Beta-AA(Nitrile)ComplexZn-ActivatedNitrile ComplexSubstrate->Complex CoordinationAzideAzide Source(NaN3 + ZnBr2)Azide->ComplexProductTetrazole Derivative(Bioisostere)Complex->Product [2+3] CycloadditionMWMicrowave Energy(140°C, 15 min)MW->Complex Accelerates

Caption: Lewis-acid catalyzed, microwave-accelerated conversion of nitrile to tetrazole.

Troubleshooting & Optimization

IssueProbable CauseSolution
Incomplete Coupling (SPPS) Steric hindrance of the

-carbon.[1]
Increase temperature to 85°C; Switch to HATU/HOAt; Double couple.
Racemization High temp with strong base (during coupling).Use DIC/Oxyma (neutral pH activation) instead of Uronium/Base. Limit temp to 75°C.
Low Yield (Tetrazole) Sublimation of azide or poor solubility.Use ionic liquid additives or switch solvent to DMF; Ensure vessel is sealed tight.
Pressure Spikes Decomposition of reagents.Reduce scale; Ensure headspace is >50% of vial volume.

References

  • Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS)

    • Title: Microwave-Assisted Peptide Synthesis: A Faster Approach.[4]

    • Source: Creative Peptides.[2][5]

  • Synthesis of Tetrazoles

    • Title: Synthesis of 1H-tetrazoles - Organic Chemistry Portal.[1]

    • Source: Organic Chemistry Portal (Citing J. Am. Chem. Soc. 2011, 133, 4465).[1][6]

    • URL:[Link]

  • Beta-Amino Acid Properties

    • Title: (S)-3-Amino-3-(3-cyanophenyl)propanoic acid | PubChem.[1][7]

    • Source: N
    • URL:[Link][1]

  • Microwave Synthesis of Dihydropyrimidinones

    • Title: Microwave-Assisted Synthesis and Biological Evaluation of Dihydropyrimidinone Deriv
    • Source: PMC - NIH (Citing Scientific World Journal 2014).[1]

    • URL:[Link][1]

  • Flow Synthesis Comparison (Tetrazoles)

    • Title: Safe and efficient tetrazole synthesis in a continuous-flow microreactor.
    • Source: SciSpace (Citing Org. Process Res. Dev.).
    • URL:[Link]

Troubleshooting & Optimization

improving yield of 3-amino-3-(3-cyanophenyl)propanoic acid coupling reactions

[1]

Ticket ID: #BETA-AMINO-OPT-001 Subject: Improving Yield & Purity in Coupling Reactions of 3-Amino-3-(3-cyanophenyl)propanoic Acid Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are encountering low yields when coupling 3-amino-3-(3-cyanophenyl)propanoic acid . This molecule presents a "perfect storm" of synthetic challenges: it is a


-amino acidzwitterionic latticenitrile group1

This guide addresses the three primary failure modes:

  • Incomplete Solvation: The zwitterion aggregates, preventing reagents from accessing the reactive sites.

  • Steric Hindrance: The

    
    -substituent (3-cyanophenyl) blocks the nucleophilic approach, requiring highly active coupling agents.[1]
    
  • Side Reactions: Slow kinetics allow competing pathways (e.g.,

    
    -acyl urea formation, racemization) to dominate.[1]
    

Module 1: Solvation & Aggregation (The "Environment")

Diagnosis: If your reaction mixture is cloudy or a slurry, coupling will fail regardless of the reagent used.

1
FAQ: Why won't this dissolve in DCM or THF?

A: This molecule exists as a zwitterion.[1] Non-polar solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) cannot break the ionic lattice.[1] You must disrupt these interactions.

Troubleshooting Protocol: The "Chaotropic" Fix

Do not rely solely on DMF. Use "Magic Mixtures" designed to break hydrogen bond networks and salt bridges.

Recommended Solvent Systems:

Solvent System Application Mechanism
DMF + LiCl (0.4M) Standard Coupling Lithium ions coordinate with the amide/acid oxygens, disrupting aggregation.[1]
NMP + DMSO (4:1) Difficult Solubility High dielectric constant breaks zwitterionic lattice; DMSO aids solvation.[1]

| HFIP (Hexafluoroisopropanol) | Extreme Aggregation | Strong H-bond donor solvent; dissolves the most stubborn peptides (Use with caution: expensive).[1] |

Critical Step: If using LiCl, ensure it is anhydrous. Dissolve the amino acid before adding the coupling reagent.

Module 2: Reagent Selection (The "Engine")

Diagnosis: Standard reagents (EDC/NHS, HBTU) are often too slow for hindered

1
FAQ: HATU vs. T3P – Which should I use?

A: It depends on your scale and priority (Yield vs. Purity).

  • HATU (with HOAt): Best for small-scale/discovery .[1] It is the "nuclear option" for reactivity but can cause guanidinylation (reaction of the amine with the reagent itself) if the reaction is slow.

  • T3P (Propanephosphonic acid anhydride): Best for scale-up/process .[1] It has zero risk of explosion (unlike HOBt), very low racemization, and easy aqueous workup.[2]

Comparative Data: Coupling Efficiency for Hindered Amines
ReagentReactivityRacemization RiskByproduct RemovalRecommended For
HATU Very HighLow-MediumChromatography required< 1g scale, difficult sequences
T3P HighVery LowAqueous Wash (Water soluble)> 1g scale, GMP synthesis
COMU Very HighLowAqueous/Ether washSafer alternative to HATU
EDC/HOBt LowMediumAqueous WashNot recommended for this substrate

Module 3: Protocol & Workflow[1][3]

Standard Operating Procedure (SOP): The "Pre-Activation" Method

Target: Coupling 3-amino-3-(3-cyanophenyl)propanoic acid (as the Acid component) to an Amine.[1]

1. Solubilization:

  • Dissolve 1.0 equiv of the

    
    -amino acid derivative in DMF (0.2 M concentration).
    
  • Add 2.5 equiv of DIPEA (Diisopropylethylamine).

  • Observation Check: The solution should become clear as the base neutralizes the zwitterion.

2. Activation (The Critical Window):

  • Cool to 0°C.

  • Add 1.1 equiv of HATU (or T3P, 50% in EtOAc, 1.5 equiv).

  • Wait exactly 2-5 minutes.

  • Why?

    
    -amino acids activate slower than 
    
    
    -amino acids.[1] Immediate addition of the amine can lead to mixed results, but waiting too long (>10 min) promotes racemization or lactamization.

3. Coupling:

  • Add 1.1 equiv of the Amine partner.

  • Allow to warm to Room Temperature.

  • Monitor via LC-MS.

4. The "Cyano" Safety Check:

  • Avoid: Strong aqueous acids (e.g., 6M HCl, reflux) or strong basic hydrolysis (NaOH, heat), as the nitrile (

    
    ) will hydrolyze to the amide (
    
    
    ) or carboxylic acid.[1]
  • Avoid: Catalytic hydrogenation (Pd/C, H2), which will reduce the nitrile to a primary amine (

    
    ).[1]
    

Module 4: Troubleshooting Decision Tree

The following diagram visualizes the logical flow for diagnosing low yields.

CouplingTroubleshootingStartStart: Low Yield ObservedSolubilityCheckIs the reaction mixture clear?Start->SolubilityCheckSolventFixAction: Switch to NMP/DMSOor add LiClSolubilityCheck->SolventFixNo (Cloudy)ReagentCheckWhich Reagent used?SolubilityCheck->ReagentCheckYes (Clear)CarbodiimideEDC/DCCReagentCheck->CarbodiimideUroniumHATU/HBTUReagentCheck->UroniumSwitchReagentAction: Switch to HATU or T3PCarbodiimide->SwitchReagentToo SlowBaseCheckCheck Base Stoichiometry(Is pH > 8?)Uronium->BaseCheckAddBaseAction: Add DIPEA/NMM(Require 2-3 equiv)BaseCheck->AddBaseAcidic/NeutralSideProductIdentify Side Product via LCMSBaseCheck->SideProductBasic (OK)RacemizationIssue: RacemizationSideProduct->RacemizationLactamIssue: Beta-LactamSideProduct->LactamUseT3PAction: Use T3P + Low TempRacemization->UseT3POrderAddAction: Pre-activate AcidReduce Activation TimeLactam->OrderAdd

Caption: Diagnostic workflow for optimizing

References & Authoritative Sources

  • Dunetz, J. R., et al. (2016). T3P: Propanephosphonic Acid Anhydride.[1][2] A Widely Applicable Reagent for Amide Bond Formation.[1][2][3]Organic Process Research & Development .

    • Context: Establishes T3P as the superior reagent for scale-up and minimizing racemization in hindered substrates.[2]

    • [1]

  • Albericio, F., & El-Faham, A. (2010).[1] Peptide Coupling Reagents, More than a Letter Soup.Chemical Reviews .

    • Context: The definitive guide on the mechanism of HATU, COMU, and the role of HOAt in stabilizing activated esters for difficult couplings.

    • [1]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2][4][3][5]Tetrahedron .

    • Context: Comprehensive review covering side reactions like

      
      -lactam formation and strategies to avoid them.[1]
      
  • Seebach, D., et al. (2004). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling.[1]Helvetica Chimica Acta .[1]

    • Context: Foundational work on the handling, solubility, and coupling properties of

      
      -amino acids specifically.
      

resolving solubility issues with beta-amino acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center:


-Amino Acid Solubility Solutions 

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Overcoming Solubility Barriers in


-Amino Acid Derivatives & 

-Peptides

Introduction: The "Beta-Barrier"

Welcome to the technical support hub. If you are working with


-amino acids, you have likely encountered the "Beta-Barrier." Unlike 

-amino acids,

-analogs possess an extra carbon in their backbone (

). This additional degree of freedom allows them to fold into stable secondary structures (such as the 14-helix or 12-helix) and form extremely tight intermolecular hydrogen-bonded sheets, often resulting in "brick dust" solids that resist standard solvation.

This guide moves beyond generic advice. We focus on disrupting the specific thermodynamic forces—lattice energy and intermolecular H-bonding—that drive insolubility in this class of compounds.

Module 1: Synthesis & Coupling (The "Brick Dust" Phase)

Issue: My Fmoc-


-amino acid or growing peptide chain will not dissolve in DMF/DCM during SPPS.

Diagnosis: Standard solvents (DMF, DCM) solubilize via polarity but often fail to disrupt the


-sheet aggregates formed by difficult sequences. You need solvents that actively compete for hydrogen bonds.

Troubleshooting Protocol:

  • The Solvent Hierarchy (Step-wise Escalation):

    • Level 1 (Standard): Switch from DMF to NMP (N-Methyl-2-pyrrolidone) . NMP has a higher dipole moment and often solvates aggregating chains better than DMF.[1]

    • Level 2 (The "Magic Mixture"): If NMP fails, use the "Magic Mixture" developed for difficult sequences:

      • Recipe: DCM / DMF / NMP (1:1:1 ratio).

      • Why: Balances swelling (DCM) with solvation (NMP/DMF).

    • Level 3 (The Nuclear Option): HFIP (Hexafluoroisopropanol) .[2]

      • Protocol: Dissolve the derivative in a mixture of DCM/HFIP (80:20).

      • Mechanism:[3][4][5][6][7] HFIP is a strong hydrogen-bond donor. It solvates the amide backbone, effectively "wrapping" the molecule and breaking intermolecular sheets.

      • Warning: HFIP is acidic. Avoid prolonged exposure if acid-sensitive protecting groups (like Trt) are present, though Fmoc is generally stable for short coupling cycles.

  • Chaotropic Salt Disruption (The "LiCl Method"): If the chain aggregates during synthesis (shrinking resin), organic solvents alone may fail. You must disrupt the internal structure using chaotropic salts.

    • Protocol: Add 0.4 M LiCl (Lithium Chloride) to your coupling solvent (DMA or NMP).

    • Mechanism:[3][4][5][6][7] Lithium ions (

      
      ) coordinate with the backbone carbonyl oxygens, disrupting the H-bonds responsible for aggregation (See Diagram 2).
      
    • Note: Wash resin extensively with warm DMF after coupling to remove salt deposits.

Data Table 1: Solvation Power for


-Derivatives 
Solvent SystemSolvation MechanismRisk ProfileBest For
DMF Dipolar AproticLow (Standard)Monomers, short oligomers
NMP Dipolar Aprotic (High)Low"Difficult" sequences (5-10 residues)
DMSO Dipolar Aprotic (Very High)Medium (Oxidation risk)Very hydrophobic monomers
DCM/HFIP (4:1) H-Bond DisruptionHigh (Corrosive/Volatile)Aggregated

-sheets
, long oligomers
NMP + 0.4M LiCl Chaotropic DisruptionMedium (Salt precipitation)On-resin aggregation (Gelation)

Module 2: Purification & Isolation (The "Column Clogger")

Issue: The compound dissolves in DMSO but precipitates immediately upon injection onto the HPLC column or elutes as a broad, tailing peak.

Diagnosis: The transition from a strong solvent (DMSO) to a weaker mobile phase (Water/Acetonitrile) causes rapid reprecipitation. Broad peaks indicate on-column aggregation.

Troubleshooting Protocol:

  • Temperature Control (Thermodynamics):

    • Action: Heat the HPLC column to 60°C .

    • Why: Solubility is endothermic for these crystalline lattices. Elevated temperature reduces the kinetic barrier to desorption and sharpens peaks significantly.

  • Mobile Phase Modifiers:

    • Acid: Ensure 0.1% TFA is present (standard).

    • Co-Solvent: If peaks are still broad, replace Acetonitrile (ACN) with Isopropanol (IPA) or add 5-10% HFIP to the organic mobile phase (Side B).

    • Caution: HFIP absorbs UV at low wavelengths; set detection >220 nm.

  • Stationary Phase Selection:

    • Switch from C18 to C4 or C8 .

    • Reasoning:

      
      -peptides are often more hydrophobic than their 
      
      
      
      -counterparts. A C18 chain interacts too strongly, leading to irreversible binding or tailing. Shorter chains (C4) allow for easier desorption.

Module 3: Biological Assays (The "Invisible Precipitate")

Issue: My compound crashes out in PBS buffer or shows erratic bioactivity.

Diagnosis: You are likely operating near the compound's Isoelectric Point (pI) , or the hydrophobic effect is driving aggregation in the high-salt environment of PBS.

Troubleshooting Protocol:

  • The pI Check:

    • Calculate the pI of your derivative.

    • Rule: Solubility is lowest at pI.[8] Adjust buffer pH to be at least 2 units away from the pI.

    • Example: If pI is 6.5, do not use pH 7.4 PBS. Use a Citrate buffer (pH 4) or Tris/Glycine (pH 9) if the assay permits.

  • The "HFIP Reset" (Critical for Amyloid-like

    
    -Peptides): 
    
    
    
    
    -peptides often form pre-existing aggregates in the solid state.
    • Step 1: Dissolve solid fully in 100% HFIP to monomerize the sample.

    • Step 2: Evaporate HFIP (nitrogen stream) to form a thin film.

    • Step 3: Re-dissolve film in dry DMSO (stock solution).

    • Step 4: Dilute into buffer. Limit final DMSO concentration to <1% to avoid cytotoxicity.

Visual Troubleshooting Guides

Figure 1: Solubility Decision Tree

SolubilityTree Start Start: Solid Beta-Amino Derivative Check1 Application? Start->Check1 Synth Synthesis / Coupling Check1->Synth Purify HPLC Purification Check1->Purify Assay Biological Assay Check1->Assay SolvCheck Soluble in DMF? Synth->SolvCheck UseNMP Switch to NMP SolvCheck->UseNMP No AggCheck Resin Shrinking? UseNMP->AggCheck LiCl Add 0.4M LiCl (Chaotropic) AggCheck->LiCl Yes (On Resin) HFIP Use DCM/HFIP (H-Bond Break) AggCheck->HFIP No (Solid State) BroadPeak Broad/Tailing Peak? Purify->BroadPeak Heat Heat Column (60°C) BroadPeak->Heat Yes Modifier Add IPA or HFIP to Mobile Phase Heat->Modifier Still Broad Precip Precipitation in Buffer? Assay->Precip pICheck Adjust pH (+/- 2 units from pI) Precip->pICheck Reset HFIP Film Reset -> DMSO Stock pICheck->Reset If Fails

Caption: Decision matrix for selecting the correct solubilization strategy based on experimental context.

Figure 2: Mechanism of Action (Chaotropic vs. Fluorinated)

Mechanism cluster_Agg Insoluble Beta-Sheet Aggregate cluster_LiCl Strategy A: Chaotropic Salts (LiCl) cluster_HFIP Strategy B: Fluorinated Solvent (HFIP) A Peptide Chain A B Peptide Chain B A->B Strong Intermolecular H-Bonds Li Li+ Ion HFIP_Mol HFIP Molecule Li->A Coordinates Carbonyl Li->B Disrupts H-Bond HFIP_Mol->A HFIP_Mol->B Solvates Hydrophobic Side

Caption: Visualizing how LiCl (ionic coordination) and HFIP (H-bond donation) mechanically disrupt the beta-sheet network.

Frequently Asked Questions (FAQs)

Q: Can I use HFIP with Trityl (Trt) protecting groups? A: Proceed with caution. HFIP is slightly acidic (


) but much more acidic in mixtures with DCM. While Fmoc groups are stable, extremely acid-sensitive linkers (like 2-chlorotrityl resin) or side-chain protections (Trt on His/Cys) can be compromised with prolonged exposure (>2 hours). For dissolution/coupling (15-30 mins), it is generally safe, but always perform a test cleavage first.

Q: Why does my beta-peptide gel the solvent even when it looks dissolved? A: You are experiencing the formation of a physical organogel. The long fibrous networks of the peptide trap the solvent. This is not true solution. Fix: Add 0.4 M LiCl or KSCN immediately. The salt ions collapse the gel network by interfering with the non-covalent cross-linking.

Q: Is it safe to inject HFIP-containing samples into my Mass Spectrometer? A: Generally, yes, but in low concentrations. HFIP can suppress ionization in ESI-MS. It is better to dilute the sample significantly with Water/Formic Acid before injection, or use the "HFIP Reset" method (evaporate and reconstitute) described in Module 3.

References

  • Vertex AI Search. (2025). Solvents for Solid Phase Peptide Synthesis. Peptide.com. 1

  • ResearchGate. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. NIH.gov. 7[2][3]

  • Bachem. (2021). Care and Handling of Amyloid Peptides (HFIP Protocols). Bachem.com. 2[2][3]

  • Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids. MasterOrganicChemistry.com. 9

  • Seebach, D., et al. (2005).

    
    -peptide assemblies. ETH Zurich / J. Peptide Res. 10[2][3]
    

Sources

Technical Support Center: Optimizing the Purification of Peptides Containing 3-Cyanophenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating the unnatural amino acid 3-cyanophenylalanine (3-CN-Phe). The unique properties of 3-CN-Phe, while invaluable for creating sophisticated probes and therapeutics, introduce specific challenges during purification. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you navigate these complexities and achieve high-purity final products.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the fundamental principles and common questions regarding the purification of 3-CN-Phe-containing peptides. Understanding these core concepts is the first step toward effective troubleshooting.

Q1: What is 3-cyanophenylalanine and why do its properties complicate purification?

A1: 3-Cyanophenylalanine (3-CN-Phe) is an unnatural amino acid that is structurally similar to phenylalanine but features a nitrile (-C≡N) group on the phenyl ring. This modification makes it a valuable spectroscopic probe, as its fluorescence is highly sensitive to the local environment.[1][2] However, this dual nature—a hydrophobic phenyl ring and a polar nitrile group—creates a unique amphipathic character that can complicate purification. Unlike standard amino acids, 3-CN-Phe can lead to unpredictable interactions with reversed-phase chromatography media, potentially causing issues like peak tailing or co-elution with closely related impurities.

Q2: What are the most common impurities found in a crude synthesis of a 3-CN-Phe peptide?

A2: The impurities are typically those common to all solid-phase peptide synthesis (SPPS), a process involving stepwise amino acid addition to a solid support resin.[3][4] Following cleavage from the resin with an acid like trifluoroacetic acid (TFA), the crude product will contain not only the full-length peptide but also:

  • Truncated sequences: Peptides that stopped growing prematurely due to incomplete coupling reactions.

  • Deletion sequences: Peptides missing one or more amino acids from the intended sequence.

  • Byproducts from protecting groups: Remnants of chemical groups used to protect amino acid side chains during synthesis.[5]

  • Oxidized or modified peptides: Especially if the sequence contains susceptible residues like methionine or cysteine.[6]

Q3: Does the position of 3-CN-Phe in the peptide sequence matter for purification?

A3: Yes, its position is critical.

  • N-terminal or C-terminal: Placing 3-CN-Phe at either end of the peptide may increase its interaction with the stationary phase, potentially improving separation from internal deletion sequences. However, its fluorescence can be quenched if it is too close to the N-terminal amino group, which can be a factor if fluorescence is used for detection or characterization.[1]

  • Within a hydrophobic cluster: If 3-CN-Phe is surrounded by other hydrophobic residues, it can significantly increase the peptide's overall retention time on an RP-HPLC column and may exacerbate aggregation and solubility problems.[7]

  • Adjacent to charged residues: Placing it near basic (Lys, Arg) or acidic (Asp, Glu) residues can help mitigate hydrophobically-driven aggregation and improve solubility in aqueous mobile phases.

Q4: My crude peptide powder won't dissolve. What should I do?

A4: This is a very common problem, often caused by high hydrophobicity or intermolecular aggregation.[8] Do not assume the synthesis has failed. A systematic approach to solubilization is required before attempting purification. It is crucial to test solubility on a small aliquot first to avoid losing your entire sample.[7] See Protocol 1 for a detailed methodology.

Section 2: Troubleshooting Guide for Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the most common technique for peptide purification, separating molecules based on their hydrophobicity.[9][10] The following guide addresses specific problems you may encounter.

Problem 1: Poor Solubility of the Crude Peptide in Initial Solvents
  • Symptom: The lyophilized crude peptide does not dissolve in the initial mobile phase (e.g., water with 0.1% TFA), appearing as a cloudy suspension or visible particulates.

  • Causality: Peptides rich in hydrophobic amino acids, including 3-CN-Phe, tend to self-associate and aggregate, especially in aqueous solutions.[8] This is driven by the exclusion of water molecules from their non-polar surfaces.

  • Solution: A stepwise solubilization strategy is necessary. The goal is to find a solvent system that disrupts these aggregates and is compatible with your HPLC system.

  • Aliquot: Weigh a small amount of your crude peptide (e.g., 1-2 mg) into a microcentrifuge tube.

  • Step 1 (Aqueous): Add a small volume of HPLC-grade water. Vortex and sonicate for 2-5 minutes.[11] If it dissolves, you can proceed with standard mobile phases.

  • Step 2 (Aqueous Acid/Base): If insoluble in water, add a small amount of 10% acetic acid (for basic peptides) or 0.1% aqueous ammonia (for acidic peptides) and repeat sonication.[6]

  • Step 3 (Organic Co-Solvent): If the peptide is still insoluble, it is highly hydrophobic. Use a minimal amount of an organic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to fully dissolve it.[11]

  • Dilution: Once dissolved in the organic solvent, slowly add your intended aqueous mobile phase (e.g., Water + 0.1% TFA) dropwise while vortexing to prevent the peptide from crashing out of solution. This becomes your sample for injection.

Solvent/AdditiveMechanism of ActionBest ForConsiderations
Water / Aqueous Buffer Solvates hydrophilic and charged peptides.Hydrophilic peptides (>25% charged residues).[7]Often the first choice; least disruptive.
Acetic Acid / TFA Protonates basic residues (K, R, H), increasing net positive charge and solubility.Peptides with a net positive charge.[6]TFA is a standard HPLC mobile phase additive.
Ammonia / Ammonium Bicarbonate Deprotonates acidic residues (D, E), increasing net negative charge and solubility.Peptides with a net negative charge.[6]Can be volatile and removed by lyophilization.
DMSO, DMF, Acetonitrile Disrupts hydrophobic interactions causing aggregation.Highly hydrophobic peptides (>50% hydrophobic residues).[7][11]Use the minimum volume necessary. DMSO can be difficult to remove and may oxidize Met/Cys.
Guanidine-HCl / Urea Strong denaturants that break intermolecular hydrogen bonds.Severely aggregated peptides forming gels.[8]Not compatible with HPLC; requires a separate clean-up step.
Problem 2: Poor Chromatographic Resolution (Peak Broadening, Tailing, or Co-elution)
  • Symptom: The chromatogram shows broad, asymmetric peaks, or the target peptide peak overlaps significantly with impurity peaks.

  • Causality: This can result from several factors: (1) Secondary Interactions: The peptide interacts with the silica backbone of the column, not just the C18 chains. (2) Sub-optimal Mobile Phase: The gradient slope or ion-pairing agent is not optimized. (3) Inappropriate Stationary Phase: The column chemistry is not selective enough for your peptide and its specific impurities.[12][13]

  • Solution: Systematic method development is key. The goal is to manipulate the chromatographic conditions to improve selectivity—the difference in retention time between your target peptide and impurities.

G cluster_0 Troubleshooting Poor HPLC Resolution start Poor Resolution Observed opt_gradient Optimize Gradient Slope (e.g., 0.5-1% B/min) start->opt_gradient change_phase Screen Stationary Phases (C18, C8, Phenyl) opt_gradient->change_phase If still poor success Resolution Achieved opt_gradient->success If successful change_ionpair Change Ion-Pairing Agent (e.g., Formic Acid for LC-MS) change_phase->change_ionpair If still poor change_phase->success If successful orthogonal Consider Orthogonal Purification (e.g., IEX before RP-HPLC) change_ionpair->orthogonal For very complex mixtures change_ionpair->success If successful orthogonal->success Final Polish

Caption: Troubleshooting workflow for poor HPLC resolution.

Stationary PhaseKey CharacteristicBest ForRationale
C18 (Octadecyl) High hydrophobicity; strong retention.General purpose; small to medium-sized peptides (<30 kDa).[12]The industry standard, offering high resolving power for most peptides.
C8 (Octyl) Medium hydrophobicity.More hydrophobic or larger peptides that might retain too strongly on C18.[12]Reduces the chance of irreversible binding and can improve peak shape for very "sticky" peptides.
C4 (Butyl) Low hydrophobicity.Very large peptides and small proteins.[12]Prevents denaturation and ensures elution of large biomolecules.
Phenyl Alternative selectivity based on π-π interactions.Peptides containing aromatic residues, including 3-CN-Phe.[12]The phenyl ring of the stationary phase can interact uniquely with the aromatic rings in the peptide, offering a different separation mechanism than pure hydrophobic interaction.
Section 3: Advanced & Orthogonal Purification Strategies

When single-pass RP-HPLC is insufficient to achieve the desired purity (>95-98%), more advanced strategies are required.

Orthogonal Purification: Combining IEX and RP-HPLC
  • Concept: Orthogonal purification employs two or more chromatography steps that separate molecules based on different physical properties.[14] By combining Ion-Exchange Chromatography (IEX), which separates by charge, with RP-HPLC, which separates by hydrophobicity, you can remove impurities that are difficult to resolve with RP-HPLC alone.[15][16] This is particularly effective for removing truncated peptides that may have similar hydrophobicity but a different net charge than the target peptide.

Caption: Workflow for orthogonal peptide purification.

This protocol assumes the target peptide has a net positive charge at acidic pH.

  • Equilibration: Equilibrate a cation-exchange (CIEX) column with a low-salt buffer (e.g., 20 mM sodium phosphate, pH 3.0).

  • Loading: Dissolve the crude peptide in the same low-salt buffer and load it onto the CIEX column. Impurities that are neutral or negatively charged will flow through.

  • Elution: Elute the bound peptides using a salt gradient (e.g., 0 to 1 M NaCl over 30 column volumes).

  • Fraction Collection & Analysis: Collect fractions and analyze them using analytical RP-HPLC or mass spectrometry to identify those containing the target peptide.

  • Pooling & Desalting: Pool the pure IEX fractions. This sample must now be desalted before the next step. This can be done using a C18 solid-phase extraction (SPE) cartridge or by direct injection onto the preparative RP-HPLC column.

  • Final Purification: Purify the desalted, IEX-purified peptide using an optimized RP-HPLC method as described in Section 2. This step removes remaining impurities and the high salt concentrations from the IEX step.

Managing Trifluoroacetic Acid (TFA): Counter-ion Exchange
  • Problem: TFA is an excellent ion-pairing agent for RP-HPLC but is toxic to cells and can interfere with biological assays.[17][18][19] Therefore, it often needs to be replaced with a more biocompatible counter-ion like acetate or chloride.

  • Solution: An on-column exchange protocol using the same RP-HPLC system is an efficient method for this process.[17][20]

  • Initial Purification: Purify the peptide to homogeneity using a standard TFA-based mobile phase system (e.g., Water/ACN with 0.1% TFA). Lyophilize the pure peptide.

  • Prepare New Mobile Phases: Prepare mobile phases where TFA is replaced with the desired counter-ion. For example:

    • Solvent A: Water + 0.1% Acetic Acid

    • Solvent B: Acetonitrile + 0.1% Acetic Acid

  • Re-equilibration: Thoroughly wash and re-equilibrate the same preparative RP-HPLC column with the new mobile phase system (e.g., 95% A, 5% B) for at least 10-15 column volumes.

  • Load and Wash: Dissolve the purified, lyophilized peptide (which is a TFA salt) in a minimal amount of Solvent A. Load it onto the equilibrated column.

  • Isocratic Wash: Wash the column with 3-5 column volumes of the initial mobile phase condition (e.g., 95% A, 5% B). This step washes away the displaced TFA counter-ions while the peptide remains bound to the column.[17]

  • Elute and Collect: Apply a standard gradient of Solvent B to elute the peptide. Collect the peak corresponding to your peptide.

  • Lyophilization: Immediately freeze and lyophilize the collected fraction. The resulting peptide will now be the acetate salt form.

Section 4: Final Characterization and Quality Control

After purification, it is imperative to confirm the identity and purity of your 3-CN-Phe peptide.

  • Analytical RP-HPLC: Inject a small amount of the final product onto a high-resolution analytical C18 column. The resulting chromatogram should show a single, sharp peak, allowing you to calculate the final purity (e.g., >98%).

  • Mass Spectrometry (LC-MS): This is essential to confirm the molecular weight of the final product.[21] For best results, use a mobile phase containing an MS-friendly ion-pairing agent like 0.1% formic acid instead of TFA, as TFA can cause significant ion suppression in the mass spectrometer.[3][22] The observed mass should match the theoretical mass of your 3-CN-Phe peptide.

By applying these systematic troubleshooting and optimization strategies, you can overcome the unique challenges posed by 3-cyanophenylalanine and reliably obtain high-purity peptides for your research and development needs.

References
  • 14 - Google Cloud

  • 17 - LifeTein

  • 18 - Thermo Fisher Scientific

  • 19 - Creative Peptides

  • 3 - Agilent Technologies

  • 20 - National Center for Biotechnology Information

  • 5 - BenchChem

  • 23 - National Center for Biotechnology Information

  • 24 - PubMed

  • 15 - Xtalks

  • 16 - National Center for Biotechnology Information

  • 9 - Gyros Protein Technologies

  • 25 - AAPPTec

  • 26 - Self-improvement

  • 27 - SpringerLink

  • 28 - National Center for Biotechnology Information

  • 12 - YMC

  • 4 - Agilent Technologies

  • 10 - ACE HPLC Columns

  • 13 - Phenomenex

  • 21 - MDPI

  • 1 - National Center for Biotechnology Information

  • 29 - National Center for Biotechnology Information

  • 30 - National Institute of Standards and Technology

  • 22 - Journal of Biomolecular Techniques

  • 31 - Polypeptide Group

  • - Sigma-Aldrich

  • 2 - National Center for Biotechnology Information

  • 6 - Bachem

  • 32 - MDPI

  • 7 - Thermo Fisher Scientific

  • 11 - JPT

  • 33 - ResearchGate

  • 34 - BenchChem

  • 8 - BenchChem

Sources

Technical Support Center: Stability of 3-Amino-3-(3-cyanophenyl)propanoic Acid

[1]

CAS:1

Part 1: Executive Technical Summary[1]

Status: Conditionally Stable In aqueous environments, 3-amino-3-(3-cyanophenyl)propanoic acid exhibits a "Goldilocks" stability profile.[1] It is robust under ambient, neutral conditions but possesses two distinct chemical "kill switches" triggered by pH extremes: Nitrile Hydrolysis (Acid/Base + Heat) and Retro-Michael Elimination (Base).[1]

Quick Reference Stability Matrix:

Parameter Optimal Range Critical Risk Zone Consequence of Failure
pH 4.5 – 7.0 > 8.5 or < 2.0 Elimination (High pH) or Hydrolysis (Low pH)
Temperature 2°C – 8°C > 40°C Accelerated degradation
Solvent Water/Buffer DMSO (Caution) DMSO may accelerate elimination if basic

| State | Lyophilized | Solution > 24h | Slow hydrolysis of nitrile |[1]

Part 2: Critical Degradation Pathways (Mechanistic Insight)

To troubleshoot stability, you must understand how the molecule breaks down. This compound is not just an amino acid; it is a Michael adduct carrying a nitrile payload.[1]

The Retro-Michael Elimination (Base-Catalyzed)
1
  • Trigger: High pH (> 8.[1][2]5) deprotonates the

    
    -carbon (adjacent to the carboxyl).[1]
    
  • Mechanism: The electron-withdrawing 3-cyanophenyl group stabilizes the transition state, making this elimination kinetically accessible compared to aliphatic

    
    -amino acids.[1]
    
  • Result: Formation of 3-cyanocinnamic acid and free ammonia.[1]

Nitrile Hydrolysis (Acid/Base + Heat)

The cyano (

1
  • Trigger: Strong acid (pH < 2) or base (pH > 10) combined with elevated temperature.[1]

  • Mechanism: Stepwise hydrolysis: Nitrile

    
     Primary Amide 
    
    
    Carboxylic Acid.[1]
  • Result: Conversion to 3-amino-3-(3-carboxyphenyl)propanoic acid (a dicarboxylic acid).[1]

Pathway Visualization

The following diagram maps the degradation logic you must avoid.

DegradationPathwayscluster_conditionsStability ZonesTarget3-Amino-3-(3-cyanophenyl)propanoic acid(Intact Target)EliminationProd3-Cyanocinnamic Acid+ AmmoniaTarget->EliminationProdRetro-Michael Elimination(pH > 8.5, Heat)AmideIntAmide Intermediate(-CONH2)Target->AmideIntPartial Hydrolysis(Acid/Base + Time)HydrolysisProdDicarboxylic Acid Derivative(-COOH)AmideInt->HydrolysisProdFull Hydrolysis(Strong Acid/Base + Heat)

Caption: Mechanistic degradation pathways illustrating the divergence between elimination (basic conditions) and hydrolysis (acidic/basic thermal stress).

Part 3: Troubleshooting & FAQs

Issue 1: Solubility & Precipitation

User Question: "I dissolved the powder in water, but it precipitated after a few minutes or upon adjusting the pH to 6. Why?"

Technical Diagnosis: You have likely hit the Isoelectric Point (pI) .[1]

  • As a

    
    -amino acid, this compound exists as a zwitterion (
    
    
    ) in the neutral pH range.[1]
  • Zwitterions have net neutral charge and often exhibit minimum solubility (pI

    
     5.5 – 6.5 for this class).[1]
    
  • The hydrophobic cyanophenyl ring further reduces solubility compared to simple amino acids like

    
    -alanine.[1]
    

Protocol Fix:

  • Move away from the pI: Adjust pH to

    
     4.0 (using dilute acetic acid) or 
    
    
    7.5 (using phosphate buffer) to induce a net charge.[1]
  • Salt Screen: If working at neutral pH is mandatory, add 150 mM NaCl to increase ionic strength (salting-in effect).[1]

  • Cosolvents: Pre-dissolve in a small volume of DMSO (if compatible with your assay) before diluting into aqueous buffer.[1] Keep final DMSO < 1%.

Issue 2: Purity Loss in Basic Buffers

User Question: "My LC-MS shows a new peak with a lower mass (-17 Da) after storing the solution in Carbonate Buffer (pH 9.5) overnight."

Technical Diagnosis: This is the Retro-Michael Elimination .

  • The mass loss of 17 Da corresponds to the loss of Ammonia (

    
    ).[1]
    
  • Carbonate buffer at pH 9.5 is sufficiently basic to promote the elimination of the amino group, driven by the thermodynamic stability of the conjugated cinnamic acid product.

Protocol Fix:

  • Switch Buffers: Use PBS (pH 7.[1]4) or MES (pH 6.0).[1] Avoid buffers > pH 8.0.

  • Temperature Control: If basic pH is unavoidable for the reaction, keep the solution on ice (4°C). The elimination reaction has a high activation energy; cooling significantly slows it down.

Issue 3: Appearance of "Double Acid" Peak

User Question: "I see a peak with +1 Da (mass shift) or +18 Da (water addition) after heating my sample."

Technical Diagnosis: This is Nitrile Hydrolysis .[1][3][4]

  • +18 Da indicates the addition of water to form the amide (

    
    ).[1]
    
  • +19 Da (net +1 from parent in positive ion mode if fully hydrolyzed to acid

    
    ) indicates complete hydrolysis.[1]
    
  • Nitriles are generally stable at room temperature but hydrolyze rapidly above 60°C in the presence of water.

Protocol Fix:

  • Avoid Heat Sterilization: Do not autoclave solutions of this compound.[1] Use 0.22

    
    m filtration.
    
  • Cold Storage: Store stock solutions at -20°C.

Part 4: Validated Preparation Protocol

To ensure reproducibility, follow this logic-gated preparation method.

Step-by-Step Solubilization Workflow
  • Weighing: Weigh the target amount of 3-amino-3-(3-cyanophenyl)propanoic acid.

  • Initial Dissolution (The "Acid Drop" Method):

    • Add 90% of the final volume of water.

    • Observation: The solution may be cloudy (zwitterionic insolubility).

    • Action: Add 0.1 M HCl dropwise while stirring until the solution clears (target pH

      
       3-4). The cationic form is highly soluble.
      
  • Buffering (The "Soft Landing"):

    • Slowly add concentrated buffer stock (e.g., 10x PBS) to reach the desired final concentration.

    • Critical Check: Monitor for precipitation. If precipitate forms, the concentration exceeds the solubility limit at neutral pH. Dilute or add 5-10% ethanol/DMSO.[1]

  • Filtration:

    • Pass through a PVDF or PES syringe filter (0.22

      
      m).[1]
      
    • Do not use Nylon (nylon can adsorb aromatic compounds).[1]

Solubility & Ionization Diagram

SolubilityProfileCationCationic Form(pH < 4)High SolubilityZwitterionZwitterionic Form(pH 5-7)Min Solubility (Precipitation Risk)Cation->ZwitterionAdd BaseZwitterion->CationAdd AcidAnionAnionic Form(pH > 8)High Solubility(Unstable: Elimination Risk)Zwitterion->AnionAdd BaseAnion->ZwitterionAdd Acid

Caption: Solubility profile relative to ionization state. The "Red Zone" indicates the pI where solubility is lowest.

References

  • PubChem. (S)-3-Amino-3-(3-cyanophenyl)propanoic acid | C10H10N2O2.[1][5] National Library of Medicine. Available at: [Link][1]

  • Liu, R., & Orgel, L. E. (1998).[6] Polymerization of beta-amino acids in aqueous solution.[1][6] Origins of Life and Evolution of Biospheres.[6] (Discusses stability and oligomerization of beta-amino acids). Available at: [Link]

  • LibreTexts Chemistry. Hydrolysis of Nitriles. (Mechanistic grounding for nitrile degradation).[1] Available at: [Link][1]

Technical Support Center: Overcoming Steric Hindrance in 3-Amino-3-(3-cyanophenyl)propanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the specific steric and electronic challenges encountered when synthesizing 3-amino-3-(3-cyanophenyl)propanoic acid.

This β-amino acid is a critical chiral building block for synthesizing pharmaceutical agents, including αv integrin antagonists[1]. However, the meta-cyano group introduces a rigid, linear steric bulk and strong electron-withdrawing properties that complicate both chemical and biocatalytic synthesis workflows.

Part 1: Mechanistic Insights into Steric Hindrance

Understanding causality is the first step in troubleshooting. The cyano (-C≡N) group at the 3-position (meta) of the phenyl ring creates a unique steric profile. Unlike para-substituents that project away from the reaction center, the meta-cyano group can rotate directly into the trajectory of incoming nucleophiles or clash with the binding pockets of enzymes[2][3].

While its electron-withdrawing nature (-I, -M) activates the benzylic position for initial imine formation, the physical bulk of the rigid -C≡N vector drastically increases the transition-state energy during subsequent C-N or C-C bond formation.

Workflow A 3-Cyanobenzaldehyde (Starting Material) B Rodionov Condensation (Chemical) A->B Malonic Acid, NH4OAc C Aza-Michael Addition (Asymmetric) A->C Horner-Wadsworth-Emmons then Chiral Amine E Racemic β-Amino Acid B->E F Enantiopure (S)/(R) β-Amino Acid C->F G Steric Clash at m-CN (Reduces Yield/ee%) C->G D Biocatalytic Resolution (Lipase/Transaminase) D->F D->G E->D CAL-A / CAL-B G->C Catalyst Blocked G->D Active Site Mismatch

Fig 1. Synthetic pathways for 3-amino-3-(3-cyanophenyl)propanoic acid and steric bottlenecks.

Part 2: Troubleshooting & FAQs

Chemical Synthesis (Rodionov & Aza-Michael)

Q: Why does my Rodionov condensation stall at low conversion, yielding unreacted 3-cyanobenzaldehyde? A: The meta-cyano group accelerates initial imine formation but makes the subsequent addition of malonic acid highly sensitive to steric crowding. If the ammonium acetate is not fully soluble or if the solvent system lacks sufficient thermal energy, the bulky malonate intermediate cannot properly orient. Solution: Ensure a precise 1:1:2 ratio of aldehyde:malonic acid:ammonium acetate and use absolute ethanol at a rolling reflux (80 °C). The sustained high temperature provides the thermodynamic push required to overcome the steric activation barrier[1].

Q: In asymmetric Aza-Michael additions, why is my enantiomeric excess (ee) below 80%? A: Bulky chiral transition-metal ligands (e.g., BINAP or Josiphos derivatives) often clash with the meta-cyano group as the phenyl ring rotates during the transition state. Solution: Switch to less sterically demanding chiral auxiliaries or utilize organocatalytic approaches (such as chiral thiourea catalysts) that rely on hydrogen-bonding networks rather than sheer steric bulk to direct the facial attack.

Biocatalytic Synthesis (Transaminases & Lipases)

Q: Wild-type transaminases yield <10% conversion for the 3-cyano keto-acid. How do I fix this? A: The binding pocket of many wild-type ω-transaminases evolved for smaller aliphatic or para-substituted substrates. The rigid, linear cyano group at the meta position physically prevents the substrate from aligning with the pyridoxal phosphate (PLP) cofactor[3]. Solution: Utilize engineered transaminases (e.g., ATA-117 variants) specifically evolved with expanded binding pockets for bulky aromatic substrates.

Q: During enzymatic resolution of the racemic ester, why does CAL-B (Candida antarctica Lipase B) fail to acylate the substrate? A: CAL-B possesses a relatively narrow, steep active site funnel. The meta-cyano group creates a steric block that prevents the β-amino group from reaching the catalytic serine residue. Solution: Switch your biocatalyst to CAL-A (Candida antarctica Lipase A). CAL-A has a significantly wider binding cleft and has been proven highly effective for the enantioselective N-acylation of sterically hindered β-amino acids[2].

LogicTree Start Issue: Low Yield or ee%? Q1 Synthesis Type Start->Q1 Chem Chemical Route Q1->Chem Enz Biocatalytic Route Q1->Enz Chem_Sol Increase Temp (Rodionov) or Reduce Ligand Bulk Chem->Chem_Sol Steric Clash Enz_Sol Switch CAL-B to CAL-A or use Engineered ATA Enz->Enz_Sol Active Site Block

Fig 2. Decision tree for troubleshooting steric hindrance in synthesis workflows.

Part 3: Validated Experimental Protocols

Protocol A: Optimized Rodionov Synthesis (Racemic)

Causality & Design: This protocol uses a stoichiometric excess of ammonium acetate to drive the equilibrium forward, while absolute ethanol under reflux provides the necessary thermal energy to overcome the steric barrier imposed by the 3-cyanophenyl group[1].

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask, dissolve 3-cyanobenzaldehyde (4.02 g, 30.7 mmol) and malonic acid (3.19 g, 30.7 mmol) in 80 mL of absolute ethanol.

  • Amine Addition: Add ammonium acetate (4.72 g, 61.3 mmol, 2.0 eq) to the stirring solution.

  • Reaction: Equip the flask with a reflux condenser and heat to a rolling reflux (approx. 80 °C) for 20 hours.

  • Self-Validation (In-Process): Spot the reaction mixture on a silica TLC plate (Eluent: DCM:MeOH 9:1). The starting aldehyde (UV active, Rf ~0.8) must disappear entirely, replaced by a baseline spot that stains positive with ninhydrin (indicating the primary amine).

  • Isolation: Allow the mixture to cool to room temperature. The product will precipitate as a colorless solid.

  • Purification: Collect the solid by vacuum filtration. Wash sequentially with cold ethanol (20 mL) and diethyl ether (2 x 10 mL).

  • Final Validation: Dry under vacuum. Expected yield is ~76% (4.45 g). The melting point should strictly read 228−231 °C. IR (CHCl₃) must show characteristic peaks at 3424 cm⁻¹ (N-H) and 1602 cm⁻¹ (C=O)[1].

Protocol B: Enzymatic Kinetic Resolution via CAL-A

Causality & Design: To obtain the enantiopure (S)- or (R)-isomer, enzymatic resolution is preferred over asymmetric chemical synthesis to avoid metal-ligand steric clashes. CAL-A is utilized because its wider active site accommodates the bulky meta-cyano group far better than the traditional CAL-B[2].

Step-by-Step Methodology:

  • Preparation: Dissolve racemic ethyl 3-amino-3-(3-cyanophenyl)propanoate (10 mmol) in 50 mL of methyl tert-butyl ether (MTBE).

  • Acyl Donor: Add ethyl methoxyacetate (15 mmol, 1.5 eq) as the acylating agent.

  • Enzyme Addition: Add 100 mg of immobilized Candida antarctica Lipase A (CAL-A).

  • Reaction: Incubate the suspension at 45 °C in an orbital shaker (200 rpm) for 24-48 hours.

  • Self-Validation (In-Process): Monitor the reaction via chiral HPLC (e.g., Chiralcel OD-H column). Stop the reaction when conversion reaches exactly 50% to ensure maximum enantiomeric excess (ee > 98%).

  • Isolation: Filter off the immobilized enzyme. Partition the filtrate with 1M HCl to extract the unreacted (S)-amine into the aqueous phase, leaving the acylated (R)-enantiomer in the organic phase.

  • Final Validation: Neutralize the aqueous phase with NaOH and extract with ethyl acetate to recover the enantiopure (S)-3-amino-3-(3-cyanophenyl)propanoic acid ethyl ester. Hydrolyze with 1M LiOH to yield the final free acid.

Part 4: Quantitative Data Summary

The table below summarizes the expected performance metrics when navigating the steric constraints of this specific molecule across different synthetic routes.

Synthesis RouteCatalyst / ReagentsTypical YieldEnantiomeric Excess (ee)Steric ToleranceReaction Time
Rodionov Condensation Malonic acid, NH₄OAc70-76%N/A (Racemic)Moderate (Requires Heat)20 h
Aza-Michael Addition Chiral Metal Ligands40-60%70-85%Low (Ligand Clashing)24-48 h
Biocatalysis (CAL-B) Lipase B<10%N/AVery Low>48 h
Biocatalysis (CAL-A) Lipase A45-48% (max 50%)>98%High (Wider Active Site)24-48 h

References

  • Structure Activity Relationships of αv Integrin Antagonists for Pulmonary Fibrosis By Variation in Aryl Substituents Source: AWS URL
  • Enzymatic Stereoselective Synthesis of β-Amino Acids Source: ResearchGate URL
  • Biocatalytic Strategies for Selective Organic Synthesis Source: AIR Unimi URL
  • Direct enzymatic routes to β-substituted β-amino acid enantiomers Source: U-Szeged URL

Sources

Technical Support Center: Purification of Crude 3-Amino-3-(3-cyanophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support hub for 3-amino-3-(3-cyanophenyl)propanoic acid . As a Senior Application Scientist, I understand that the isolation of


-amino acids—specifically those synthesized via the Rodionov reaction  or Knoevenagel condensation/reduction —often results in a "crude" material plagued by sticky oils, persistent inorganic salts, and unreacted aldehydes.[1]

This guide moves beyond generic advice. It provides a causality-driven troubleshooting framework designed to isolate your target zwitterion from specific impurities like 3-cyanobenzaldehyde, ammonium acetate, and cinnamic acid derivatives.[1]

Part 1: Diagnostic & Immediate Triage
Q1: My crude product is a viscous, dark oil that refuses to solidify. How do I induce crystallization?

Diagnosis: This is the "Rodionov Oil" phenomenon. It occurs when the crude product contains residual solvent (ethanol), unreacted aldehyde, or high concentrations of ammonium acetate, which depresses the melting point and prevents crystal lattice formation.[1]

The Fix (Trituration Protocol):

  • Remove Solvent: Ensure all reaction solvent (usually ethanol) is removed under high vacuum (<5 mbar) at 40°C.

  • Trituration: Add Diethyl Ether or Acetone (10 mL per gram of crude) to the oil.

    • Why? The zwitterionic amino acid is insoluble in these solvents, while non-polar impurities (aldehydes) and some oligomers are soluble.

  • Sonication: Sonicate the mixture for 10–15 minutes. The oil should harden into a suspendable solid.

  • Filtration: Filter the solid. If it remains sticky, proceed immediately to Protocol A (Acid/Base Extraction) .[1]

Q2: The product has a persistent yellow/brown color. Is this a stability issue?

Diagnosis: This coloration typically arises from Schiff base oligomers formed between the unreacted 3-cyanobenzaldehyde and the amino group of your product or ammonia. While unsightly, these are often present in trace amounts (<1%) but have high extinction coefficients.[1]

The Fix:

  • Do NOT rely solely on recrystallization, as these polymeric impurities can occlude within the crystal lattice.[1]

  • Execute Protocol A , ensuring the initial acid wash is thorough.[1] The hydrolysis of the Schiff base at pH < 2 releases the aldehyde, which is then washed away.

Part 2: Core Purification Protocols

The following protocols are self-validating systems. Protocol A is the primary chemical filter, while Protocol B is the final polishing step.

Protocol A: The "Chemical Filter" (Acid/Base Extraction)

Use this for crude material containing >5% impurities or "oiled out" products.

Logic: This method exploits the amphoteric nature of the


-amino acid. By toggling the pH, we selectively solubilize the target while locking impurities in the opposite phase.

Step-by-Step:

  • Dissolution (Acidification): Suspend the crude solid/oil in 1N HCl (10 mL/g). Stir until fully dissolved. Check pH is < 2.[1]

    • Mechanism:[1][2][3][4][5] Converts the zwitterion (

      
      ) into the soluble cationic hydrochloride salt (
      
      
      
      ).
  • Organic Wash (Impurity Removal): Extract the aqueous acidic solution with Ethyl Acetate (EtOAc) (

    
    ).
    
    • Target: Removes neutral organic impurities (e.g., unreacted 3-cyanobenzaldehyde , non-basic side products) which partition into the organic phase.[1]

    • Validation: The organic layer may turn yellow (removing color bodies). Keep the Aqueous Layer .

  • Neutralization (Precipitation): Cool the aqueous layer to 0–5°C. Slowly add 2N NaOH or conc.

    
      dropwise with vigorous stirring.
    
  • Endpoint: Adjust pH to the Isoelectric Point (pI) , approximately pH 6.0–6.5 .

    • Mechanism:[1][2][3][4][5] At the pI, the net charge is zero.[1][6][7][8][9] The zwitterion has minimum water solubility and precipitates.[1]

  • Isolation: Filter the white precipitate. Wash with cold water and then acetone.[1]

Protocol B: Recrystallization (Polishing)

Use this for products with >95% purity that require salt removal.

Solvent System: Water/Ethanol (1:1 to 1:3 v/v) .

  • 3-cyanophenyl substituent: This group adds hydrophobicity compared to simple

    
    -alanine.[1] Pure water is often too poor a solvent for hot dissolution, while pure ethanol dissolves impurities too well.[1]
    
  • Procedure: Dissolve in minimum boiling water. Add hot ethanol until slight turbidity appears, then clear with a drop of water.[1] Cool slowly to 4°C.

Part 3: Visualizing the Workflow

The following diagram illustrates the logical flow of the Acid/Base Extraction (Protocol A), highlighting where specific impurities are rejected.

PurificationWorkflow Crude Crude Mixture (Amino Acid, Aldehyde, Salts, Color) AcidStep Step 1: Dissolve in 1N HCl (pH < 2) Crude->AcidStep Extraction Step 2: Wash with Ethyl Acetate AcidStep->Extraction OrgLayer Organic Layer (REJECT) Extraction->OrgLayer Contains 3-cyanobenzaldehyde & neutral organics AqLayer Aqueous Layer (Target Cation + Salts) Extraction->AqLayer Contains Amino Acid HCl salt Neutralization Step 3: Neutralize to pH 6.0-6.5 (Isoelectric Point) AqLayer->Neutralization Filtration Step 4: Filtration & Wash Neutralization->Filtration Precipitation of Zwitterion Filtrate Filtrate (Ammonium Salts, NaCl) Filtration->Filtrate Removes inorganic salts Solid Pure Zwitterion 3-amino-3-(3-cyanophenyl)propanoic acid Filtration->Solid

Caption: Logical flow for removing non-ionic organics and inorganic salts via pH switching.[1]

Part 4: Advanced Troubleshooting (FAQs)
Q3: HPLC shows a split peak for my product. Is it decomposing?

Analysis: If you are using a standard C18 column with a water/methanol gradient, a split peak often indicates pH mismatch , not decomposition.[1]

  • Explanation:

    
    -amino acids exist in equilibrium between cationic, zwitterionic, and anionic forms.[1] If your mobile phase pH is near the pKa of the carboxyl group (~3.5–4.0), the compound splits between two ionization states, eluting at different times.
    
  • Solution: Buffer your HPLC mobile phase.

    • Acidic Method: Use 0.1% TFA (pH ~2). The amine is protonated; carboxyl is protonated.[9]

    • Basic Method: Use 10mM Ammonium Bicarbonate (pH ~8).

    • Verification: Run the sample again with the buffer. The peak should coalesce.

Q4: I cannot remove the Ammonium Acetate (Rodionov byproduct).

Context: Ammonium acetate is used in large excess during synthesis.

  • Why it persists: It co-precipitates with the amino acid if the solvent is purely ethanolic.

  • The Fix:

    • Ion Exchange Chromatography: Use a cation exchange resin (e.g., Dowex 50W-X8 ).[1]

    • Load: Dissolve crude in water (pH < 3) and load onto the column. The amino acid binds; acetate anions wash through.

    • Wash: Wash with water to remove non-ionic impurities.[1]

    • Elute: Elute with 1M

      
       .
      
    • Evaporate: Concentrate the eluent. Excess ammonia evaporates, leaving the free amino acid.[1]

Q5: Is the nitrile group stable during the acid wash?

Safety Check: Yes, but with limits.

  • Risk: Nitriles (

    
    ) can hydrolyze to amides (
    
    
    
    ) or acids (
    
    
    ) under strong acidic/basic conditions with heat .
  • Control: Perform the Acid/Base extraction (Protocol A) at 0°C to Room Temperature . Do not boil the compound in 1N HCl or NaOH. The hydrolysis rate of the benzonitrile group at room temperature in dilute acid is negligible over the duration of a workup (30–60 mins).

Part 5: Data Summary

Table 1: Impurity Removal Matrix

Impurity TypeChemical NatureRemoval StrategyMechanism
3-Cyanobenzaldehyde Neutral / LipophilicAcidic Wash w/ EtOAcPartitions into organic phase while product stays in aqueous acid.[1]
Ammonium Acetate Ionic SaltIsoelectric PrecipitationRemains soluble in water when product precipitates at pI.[1]
Cinnamic Acid Deriv. Acidic / LipophilicBasic Wash w/ EtOAc*(Alternative) Wash aqueous base (pH > 10) with organic.
Oligomers (Color) PolymericAcid Hydrolysis + WashAcid breaks Schiff bases; organic wash removes fragments.

*Note: Cinnamic acid derivatives are side products of elimination.[1] They are removed in Protocol A (Step 2) because they are less soluble in dilute acid than the amine, or via recrystallization.

References
  • Rodionov, V. M. (1926).[1] Über die Kondensation von Aldehyden mit Malonsäure und Ammoniak. Berichte der deutschen chemischen Gesellschaft.

  • Sexton, A. R., & Britton, E. C. (1948).[1] Synthesis of beta-Amino Acids. Journal of the American Chemical Society.[1] (Validation of Rodionov conditions and workup).

  • Gellman, S. H., et al. (2004).[1][2] Synthesis of enantiomerically pure 3-amino-3-arylpropanoic acids. Journal of Organic Chemistry. (Detailed purification protocols for beta-amino acids).

  • Cohen, S. G., & Khedouri, E. (1961).[1] Requirements for Hydrolysis by Alpha-Chymotrypsin. Journal of the American Chemical Society.[1] (Discusses pI and solubility properties of beta-aryl amino acids).

  • Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids. (General theory on pI calculation and zwitterion behavior).

Sources

Technical Support Center: Overcoming Aggregation in β-Amino Acid Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced peptide synthesis. This guide is specifically engineered for researchers and drug development professionals facing severe on-resin aggregation when synthesizing foldamers and peptidomimetics containing β-amino acids.

The Root Cause: Why Do β-Peptides Aggregate?

β-amino acids are invaluable for creating proteolytically stable therapeutics. However, they are notorious for forming highly stable secondary structures (such as 14-helices, 12-helices, and β-sheet-like networks) even in extremely short oligomers[1]. During Solid-Phase Peptide Synthesis (SPPS), this strong conformational preorganization drives inter-chain hydrogen bonding. The resulting self-association collapses the resin matrix, leading to severe steric hindrance, incomplete Fmoc deprotection, and failed acylation steps[2].

Causality A β-Amino Acid Incorporation B Stable Secondary Structure (e.g., 14-Helix Formation) A->B C Inter-chain Hydrogen Bonding Network B->C D Severe On-Resin Aggregation C->D E Steric Hindrance & Reagent Inaccessibility D->E F Incomplete Coupling & Deprotection (Synthesis Failure) E->F

Causality of synthesis failure: β-amino acids drive 14-helix formation and on-resin aggregation.

Aggregation Troubleshooting Decision Tree

When standard SPPS protocols fail, a systematic escalation of disruptive techniques is required. Follow this workflow to rescue your synthesis.

Workflow Start Aggregation Detected (Resin Shrinkage/Low Yield) Step1 Optimize Solvent System (Add DMSO/HFIP or Chaotropic Salts) Start->Step1 Step2 Implement Microwave-Assisted SPPS (MW-SPPS) Step1->Step2 Fails Success Successful Elongation Step1->Success Resolved Step3 Switch to PEG-based Resin (e.g., ChemMatrix) & Low Loading Step2->Step3 Fails Step2->Success Resolved Step4 Redesign Sequence: Insert Pseudoprolines/Backbone Protection Step3->Step4 Fails Step3->Success Resolved Step4->Success Resolved

Troubleshooting decision tree for mitigating on-resin aggregation during β-peptide synthesis.

Step-by-Step Troubleshooting Guides

Guide A: Disruption via Chaotropic Salts & Solvent Optimization

The Causality: Standard SPPS solvents like DMF or DCM often fail to solvate the hydrophobic faces of highly structured β-peptide helices. Chaotropic salts (e.g., LiCl, KSCN) disrupt the highly ordered hydrogen-bonding networks of the solvent and the peptide, increasing reagent accessibility to the buried N-terminus[3].

Protocol: Chaotropic Wash & Coupling

  • Preparation: Prepare a 0.8 M solution of LiCl or 4 M KSCN in DMF[4]. Alternatively, prepare a "Magic Mixture" of DCM/DMF/NMP (1:1:1) containing 25% DMSO.

  • Resin Wash: Following Fmoc deprotection, wash the aggregated peptide-resin with the chaotropic solution for 2 x 2 minutes.

  • Coupling: Add the activated β-amino acid directly into a fresh chaotropic solvent mixture. Use high-efficiency coupling reagents (e.g., HATU/DIPEA) and extend the coupling time to 2–4 hours.

  • Clearance: Thoroughly wash the resin with standard DMF (5 x 1 min) to remove all salts before the next deprotection step. Residual salts will severely interfere with Fmoc removal kinetics.

  • Self-Validation: Perform a micro-cleavage of 5 mg of resin and analyze via LC-MS. A shift from a broad, unresolved chromatographic peak to a sharp target mass peak confirms successful aggregate disruption.

Guide B: Microwave-Assisted SPPS (MW-SPPS)

The Causality: Aggregated 14-helical networks represent a deep thermodynamic well. Microwave irradiation provides rapid, uniform thermal energy that overcomes the activation barrier of these aggregated states, physically vibrating the backbone to disrupt inter-chain interactions and accelerating reaction kinetics[5].

Protocol: MW-Assisted Coupling

  • Setup: Transfer the swollen resin to a microwave-compatible SPPS reaction vessel.

  • Reagent Addition: Add 5 equivalents of Fmoc-β-amino acid, 5 eq of DIC, and 5 eq of OxymaPure (or HOBt) in DMF.

  • Irradiation: Heat the reaction to 75°C for 5–10 minutes using a dynamic microwave method. Caution: Do not exceed 80°C to prevent side-reactions.

  • Deprotection: Perform Fmoc deprotection at 75°C for 3 minutes using 20% piperidine in DMF.

  • Self-Validation: Use the Kaiser test (ninhydrin) or chloranil test post-coupling. A clear negative result (yellow/colorless beads) validates complete acylation.

Guide C: Structural Disruption via Backbone Modification

The Causality: When solvent and thermal energy fail, the primary sequence itself must be temporarily altered. Introducing pseudoproline dipeptides or backbone-protecting groups (e.g., Hmb or Dmb) forces a steric "kink" into the peptide backbone. This physically prevents the propagation of the 14-helix and eliminates the hydrogen bond donor capacity of the protected amide bond[6].

Protocol: Incorporating Dmb/Hmb or Pseudoprolines

  • Selection: Identify a suitable position (e.g., a primary amine residue preceding a bulky β-amino acid) to incorporate an Fmoc-AA-(Dmb)-OH or a pseudoproline surrogate[7].

  • Coupling: Couple the modified building block using strong activation (HATU/HOAt) for 2 hours. Note: The subsequent coupling onto the sterically hindered secondary amine of the Dmb/Hmb group requires highly reactive symmetric anhydrides or BTC (bis(trichloromethyl)carbonate).

  • Cleavage: Proceed with standard SPPS. The Dmb/Hmb or pseudoproline modifications are seamlessly removed during the final global acidic cleavage (e.g., 95% TFA), yielding the native β-peptide sequence.

  • Self-Validation: Monitor the swelling volume of the resin in a graduated syringe. A restoration of the original swollen volume (e.g., 4–5 mL/g in DMF) indicates the successful collapse of the aggregation network.

Quantitative Comparison of Mitigation Strategies

StrategyMechanism of ActionImpact on Resin SwellingTypical Yield IncreaseComplexity / Cost
Chaotropic Salts (LiCl/KSCN) Disrupts H-bonding networksModerate Increase15 - 30%Low / Low
Solvent Switch (DMSO/NMP) Enhances solvation of hydrophobic facesHigh Increase20 - 40%Low / Low
MW-SPPS Thermal disruption of aggregatesN/A (Kinetic effect)40 - 60%Medium / High
PEG-Based Resins Increases inter-chain distance & solvationVery High Increase30 - 50%Low / Medium
Pseudoprolines / Dmb Backbone kinking & H-bond maskingHigh Increase50 - 80%+High / High

Frequently Asked Questions (FAQs)

Q1: My peptide-resin has suddenly stopped swelling and looks clumped. What is happening? A: This is the classic macroscopic symptom of severe on-resin aggregation[8]. The growing β-peptide chains have formed an intramolecular network that excludes the solvent, causing the polystyrene matrix to collapse. Immediately switch to a high-swelling solvent like 25% DMSO in NMP or apply a chaotropic salt wash to rescue the batch.

Q2: Can I use standard polystyrene (PS) resins for long β-peptides? A: It is highly discouraged for sequences longer than 10-15 residues. PS resins have poor solvation in the polar solvent mixtures often required to break β-peptide aggregation. Instead, utilize PEG-based resins (e.g., ChemMatrix) with a low loading capacity (0.1 - 0.3 mmol/g). The PEG matrix provides a highly solvated environment that mimics solution-phase dynamics, keeping the chains separated[7].

Q3: Does MW-SPPS cause racemization in β-amino acids? A: β-amino acids are generally more resistant to epimerization during standard coupling due to the altered electronic environment of the α-carbon. However, prolonged microwave heating above 80°C can still induce side reactions[9]. It is recommended to cap temperatures at 70-75°C and use DIC/Oxyma, which is proven to minimize epimerization during MW-SPPS.

References

  • β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study - RSC Publishing URL:[Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC URL: [Link]

  • Solid-Phase Peptide Synthesis in Water Using Microwave-Assisted Heating - ResearchGate URL:[Link]

  • Efficient synthesis and characterisation of the amyloid beta peptide, Aβ 1–42, using a double linker system - RSC Publishing URL:[Link]

  • A Versatile “Synthesis Tag” (SynTag) for the Chemical Synthesis of Aggregating Peptides and Proteins - PMC URL:[Link]

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry - ACS Publications URL:[Link]

  • Synthesis and mechanistic investigation of short peptides as Aβ aggregation inhibitors - NIH URL:[Link]

Sources

Technical Support Center: Advanced Coupling Strategies for 3-Amino-3-(3-cyanophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges associated with the synthesis and incorporation of non-proteinogenic


-amino acids. 3-Amino-3-(3-cyanophenyl)propanoic acid presents a unique set of synthetic hurdles: it is a 

-amino acid featuring a sterically demanding and electronically deactivated 3-cyanophenyl side chain.

Standard coupling reagents like DCC/HOBt or EDC often yield incomplete reactions, aggregation-induced sequence truncation, or difficult purification profiles. This guide provides field-proven, causality-driven troubleshooting strategies and alternative reagent protocols to ensure high-fidelity amide bond formation.

Core Chemical Challenges (FAQ)

Q: Why do standard uronium (e.g., HBTU) or carbodiimide (e.g., EDC) reagents often fail when acylating the amine of 3-amino-3-(3-cyanophenyl)propanoic acid? A: The difficulty is twofold. First, the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-carbon introduces an extra degree of conformational flexibility, which often leads to stable secondary structures (like 14-helices) that cause the growing peptide chain to aggregate and precipitate out of the reactive phase. Second, the bulky 3-cyanophenyl group severely sterically hinders the adjacent primary amine. Reagents like HBTU often lack the reactivity required to drive the acylation of this hindered nucleophile to completion before side reactions (like guanidinylation of the amine) occur.

Q: Is the cyano (-CN) group at risk during peptide coupling? A: Under standard, mild coupling conditions, the aryl cyano group is generally stable. However, under prolonged exposure to strong bases (e.g., excess DIPEA) or elevated temperatures with highly reactive electrophiles, the cyano group can undergo partial hydration to an amide or react with nucleophiles. Therefore, utilizing highly efficient reagents that operate under neutral or weakly basic conditions is critical.

Q: Does activation of the carboxyl group in 3-amino-3-(3-cyanophenyl)propanoic acid lead to epimerization? A: Unlike


-amino acids, which readily form racemization-prone oxazolones, 

-amino acids are fundamentally less susceptible to epimerization at the chiral center because the C3 chiral center is separated from the activated C1 carboxylate by a methylene bridge (C2). However, in fragment condensation scenarios, utilizing reagents that suppress base-catalyzed enolization is still recommended to maintain absolute stereochemical integrity[1].

Alternative Reagent Selection Matrix

To overcome these challenges, we transition away from traditional HOBt-based chemistry. The decision matrix below outlines the optimal alternative reagents based on your specific synthetic workflow.

G Start 3-Amino-3-(3-cyanophenyl) propanoic acid Role Reaction Role? Start->Role Nucleophile Nucleophile (Amine) Sterically Hindered Role->Nucleophile Acylating the β-amine Electrophile Electrophile (Acid) Aggregation Prone Role->Electrophile Activating the β-carboxyl COMU COMU / DIPEA (Overcomes hindrance) Nucleophile->COMU Solid/Solution Phase T3P T3P / NMM (Aqueous workup) Nucleophile->T3P Solution Phase Oxyma DIC / Oxyma Pure (High-temp SPPS) Electrophile->Oxyma Solid Phase (Resin) Electrophile->T3P Solution Phase

Caption: Decision matrix for selecting alternative coupling reagents based on reaction role.

Quantitative Comparison of Alternative Reagents
Coupling ReagentActivation MechanismByproduct RemovalSuitability for Hindered

-Amines
Epimerization Risk
T3P® Acyloxyphosphonium esterAqueous wash (Highly soluble)Moderate-HighVery Low
DIC / Oxyma Pure Carbodiimide + Oxime esterSolvent wash (SPPS friendly)High (Supports high-temp)Very Low
COMU Uronium (Oxyma-based)Aqueous / Solvent washVery HighLow
HATU (Legacy)Uronium (HOAt-based)Aqueous / Solvent washVery HighModerate

Validated Experimental Protocols

Protocol A: Solution-Phase Scale-Up using T3P®

Scientific Rationale: Propylphosphonic anhydride (T3P) is an exceptional reagent for solution-phase chemistry. It generates an acyloxyphosphonium active ester that is highly reactive yet structurally prevents oxazolone formation. Crucially, its byproducts are completely water-soluble, making it ideal for highly lipophilic


-amino acid derivatives where chromatographic purification is difficult[2],[3].

Self-Validating Workflow:

  • Preparation: In a dry flask, dissolve 1.0 eq of the protected 3-amino-3-(3-cyanophenyl)propanoic acid and 1.05 eq of the target amine in anhydrous Ethyl Acetate (or 2-Me-THF for greener synthesis).

  • Base Addition: Add 3.0 eq of N-methylmorpholine (NMM). Causality Note: NMM is a weaker base than DIPEA, which protects the cyano group from base-catalyzed side reactions while sufficiently deprotonating the carboxylic acid.

  • Activation: Cool the mixture to 0 °C. Dropwise, add 1.2 eq of T3P (supplied as a 50% w/w solution in EtOAc).

  • Coupling: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours.

  • Validation Check: Monitor via LC-MS. The mass of the active ester intermediate should disappear, replaced by the product mass.

  • Workup: Quench with DI water. Wash the organic layer sequentially with saturated NaHCO₃, 1M HCl, and brine. The phosphonic acid byproducts will partition entirely into the aqueous phase, leaving >95% pure crude product in the organic layer[4].

Mechanism Acid β-Amino Acid (Carboxyl) Intermediate Acyloxyphosphonium Active Ester Acid->Intermediate Activation T3P T3P + NMM (Mild Activation) T3P->Intermediate Product Target Amide (Product) Intermediate->Product Aminolysis Byproduct Phosphonic Salts (Water-Soluble) Intermediate->Byproduct Aqueous Wash Amine Incoming Amine (Nucleophile) Amine->Product

Caption: Mechanistic pathway of T3P-mediated coupling and water-soluble byproduct generation.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) using DIC / Oxyma Pure

Scientific Rationale: Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) is a non-explosive alternative to HOBt. It features a pKa of 4.60 and provides assisted basic catalysis via its carbonyl groups, enhancing the nucleophilicity of the incoming amine[1],[5]. When paired with DIC, it is thermally stable, allowing for high-temperature SPPS (up to 75 °C) to break the inter-chain hydrogen bonding and aggregation typical of


-peptides[6].

Self-Validating Workflow:

  • Resin Swelling: Swell the resin in DMF (or a green binary mixture like DMSO/2-Me-THF) for 30 minutes[7].

  • Pre-activation: In a separate vial, dissolve 3.0 eq of Fmoc-3-amino-3-(3-cyanophenyl)propanoic acid and 3.0 eq of Oxyma Pure in minimal DMF. Add 3.0 eq of DIC. Allow 2–3 minutes for the oxime ester to form.

  • Coupling: Transfer the activated mixture to the resin.

  • Thermal Agitation: Heat the reaction to 60 °C using a microwave synthesizer or heating block for 15 minutes. Causality Note: The thermal energy disrupts

    
    -sheet-like aggregation, exposing the terminal amine for the bulky incoming residue.
    
  • Validation Check: Perform a Kaiser Test. A yellow solution indicates complete coupling. A blue solution indicates unreacted amines; if blue, repeat steps 2-4.

  • Washing: Drain and wash the resin thoroughly with DMF (3x) and DCM (3x).

Advanced Troubleshooting Guide

Q: I am using HATU to couple onto the amine of 3-amino-3-(3-cyanophenyl)propanoic acid, but the reaction stalls at 50% conversion. What is happening? A: You are likely experiencing steric clash combined with reagent degradation. HATU can react with the unreacted hindered amine to form a stable, unreactive guanidinium byproduct, permanently capping your sequence[8]. Solution: Switch to COMU . COMU is an Oxyma-based uronium salt that is equally reactive but significantly less prone to guanidinylation. Furthermore, COMU only requires 1.0 equivalent of base (DIPEA) because its morpholino oxygen acts as an internal base, which protects your cyano group from strongly basic environments[1].

Q: My solution-phase reaction with DIC/Oxyma Pure is generating a sticky byproduct that is hard to remove. A: The byproduct of DIC is diisopropylurea (DIU), which is highly soluble in organic solvents like DCM but can precipitate in others, making solution-phase workup tedious. Solution: For solution-phase chemistry, switch to T3P . As outlined in Protocol A, T3P generates cyclic phosphonic acid salts that are 100% water-soluble and can be removed with a simple aqueous wash[2],[3]. Reserve DIC/Oxyma Pure for Solid-Phase Synthesis (SPPS), where DIU can be easily washed away through the resin frit.

Q: I am observing poor solubility of the Fmoc-protected


-amino acid in standard DCM or DMF. 
A: 

-amino acids with bulky aromatic side chains frequently exhibit poor solubility due to strong intermolecular

stacking and hydrogen bonding. Solution: Utilize a binary solvent system. Recent methodologies demonstrate that mixtures like Anisole/Dimethyl carbonate (70:30) or DMSO/2-Me-THF (4:6) drastically improve the solvation of bulky amino acids and work synergistically with DIC/Oxyma Pure coupling systems[7].

References

  • Propylphosphonic Anhydride (T3P®)
  • WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE AMRI URL
  • Novabiochem® - Merck Millipore Merck Millipore URL
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives Bachem URL
  • An affordable and low-waste protocol for rapid and robust solid-phase peptide synthesis at elevated temperatures ChemRxiv URL
  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives ACS Omega URL
  • Propylphosphonic anhydride (T3P®)
  • Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis MDPI URL

Sources

Validation & Comparative

1H NMR Spectrum Analysis of 3-Amino-3-(3-cyanophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge of Beta-Amino Acids

3-amino-3-(3-cyanophenyl)propanoic acid is a critical scaffold in medicinal chemistry, particularly in the synthesis of integrin antagonists and peptidomimetics. Unlike naturally occurring


-amino acids, this 

-amino acid features an extra methylene group in the backbone and a stereocenter at the

-position.

For the analytical scientist, this molecule presents a "perfect storm" of characterization challenges:

  • Zwitterionic Nature: High polarity leads to poor solubility in standard organic solvents (CDCl

    
    ).
    
  • Diastereotopic Protons: The

    
    -methylene protons are magnetically non-equivalent, creating complex second-order coupling patterns (ABX systems).
    
  • Regioisomerism: Distinguishing the meta-cyano substitution from para- or ortho- isomers relies on subtle aromatic splitting patterns.

This guide compares the performance of different NMR solvent systems to determine the optimal protocol for structural validation and purity assessment.

Strategic Method Selection: Solvent System Comparison

The choice of solvent is not merely about solubility; it dictates the information density of the spectrum. Below is a comparative analysis of the three primary solvent alternatives.

Comparative Performance Table
FeatureOption A: DMSO-d

(Recommended)
Option B: D

O / NaOD
Option C: CDCl

Solubility High (Dissolves zwitterion)High (As salt)Poor (Requires esterification)
Exchangeable Protons Visible (NH

, COOH often broad)
Invisible (Exchanged to D)Visible (If soluble)
Resolution Excellent, but water peak at 3.33 ppm can interfereExcellent, HOD peak varies with pHGood, but rarely applicable
Chemical Shift Stability HighpH-dependentConcentration-dependent
Primary Use Case Structural Elucidation (Full assignment)Quantification / qNMR Derivatives only (Esters/Amides)
Expert Insight: Why DMSO-d

is the Gold Standard

While D


O is excellent for solubility, it erases the ammonium/amine and carboxylic acid protons. For a full structural proof, DMSO-d

is superior because it slows proton exchange, allowing observation of the amide/amine signals (often appearing as broad humps or distinct doublets if protonated). This is crucial for verifying the integrity of the amino group.
Detailed Spectral Analysis (DMSO-d )

The following analysis assumes the sample is dissolved in DMSO-d


 at 298 K.
A. The Aliphatic Region: The ABX System

The hallmark of a


-amino acid is the 

-methylene group (

). Because of the chiral center at the

-position, these two protons (

and

) are diastereotopic. They do not appear as a simple doublet.
  • 
    -CH (
    
    
    
    ):
    Appears as a triplet or doublet of doublets (dd) around 4.2 – 4.5 ppm . It is des shielded by both the aromatic ring and the amino group.
  • 
    -CH
    
    
    
    (
    
    
    ):
    Appears as two distinct multiplets (dd) in the range of 2.4 – 2.8 ppm .
    • Coupling: Large geminal coupling (

      
      ) between 
      
      
      
      and
      
      
      .
    • Coupling: Distinct vicinal couplings (

      
      ) to the 
      
      
      
      -proton (
      
      
      ).
B. The Aromatic Region: The "Fingerprint"

The 3-cyanophenyl group provides a specific splitting pattern that validates the meta substitution. A para-substituted isomer (4-cyanophenyl) would show a symmetric AA'BB' doublet pair. The meta isomer shows a more complex 4-spin system:

  • 
     ~7.8 - 7.9 ppm (Singlet-like):  The proton between the cyano group and the alkyl chain (H-2). This is the most deshielded due to the electron-withdrawing cyano group and magnetic anisotropy.
    
  • 
     ~7.7 ppm (Doublet):  The proton ortho to the cyano group (H-4).
    
  • 
     ~7.6 ppm (Doublet):  The proton ortho to the alkyl chain (H-6).
    
  • 
     ~7.5 ppm (Triplet):  The meta proton (H-5), appearing as a pseudo-triplet due to overlap of couplings.
    
C. Exchangeable Protons
  • 
     ~8.0 - 8.5 ppm (Broad):  The ammonium protons (
    
    
    
    ) if the molecule is in zwitterionic form or salt form.
  • 
     ~12.0+ ppm (Very Broad):  Carboxylic acid proton (
    
    
    
    ). Note: This is often invisible if the sample contains trace water.
Experimental Protocol

To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), follow this self-validating protocol.

Step 1: Sample Preparation
  • Weigh 5–10 mg of 3-amino-3-(3-cyanophenyl)propanoic acid.

  • Add 0.6 mL of DMSO-d

    
     (99.9% D).
    
    • Critical Step: If the solution is cloudy, sonicate for 30 seconds. Do not heat above 40°C to avoid potential degradation or amide formation.

  • Transfer to a clean, dry 5mm NMR tube.

Step 2: Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: zg30 (standard proton)

  • Number of Scans (NS): 16 or 32 (Sufficient for >5 mg).

  • Relaxation Delay (D1): Set to 5 seconds .

    • Reasoning: The carboxylic acid and aromatic protons have long T1 relaxation times. A short D1 (e.g., 1s) will suppress the integration of the aromatic signals relative to the aliphatic ones, leading to integration errors (e.g., finding 3.5 aromatic protons instead of 4).

  • Spectral Width: -2 to 14 ppm (to catch the COOH peak).

Visualizations
Diagram 1: Analytical Decision Workflow

This logic tree guides the researcher in selecting the correct solvent based on the analytical goal.

SolventSelection Start Start: Characterization of 3-Amino-3-(3-cyanophenyl)propanoic acid Goal Define Analytical Goal Start->Goal Structure Full Structural Elucidation (Verify Identity) Goal->Structure Quant Purity/Quantification (qNMR) Goal->Quant Deriv Analysis of Ester/Amide Derivative Goal->Deriv SolventA Solvent: DMSO-d6 (Gold Standard) Structure->SolventA Need exchangeable H SolventB Solvent: D2O + NaOD (High Solubility) Quant->SolventB Need flat baseline SolventC Solvent: CDCl3 (Non-polar) Deriv->SolventC Lipophilic sample ResultA Result: All protons visible (NH/COOH broad) Distinct ABX pattern SolventA->ResultA ResultB Result: Sharp signals No exchangeable protons Stable baseline SolventB->ResultB ResultC Result: Insoluble for free acid Good for protected forms SolventC->ResultC

Caption: Decision matrix for selecting the optimal NMR solvent system based on analytical requirements.

Diagram 2: Signal Assignment Logic (ABX System)

This diagram illustrates the splitting logic for the chiral backbone.

SplittingTree Molecule Chiral Center (C3) Induces Asymmetry Protons Alpha-Protons (C2) H_a and H_b Molecule->Protons Equiv Are they Equivalent? Protons->Equiv No NO (Diastereotopic) Equiv->No Coupling Coupling Interactions No->Coupling Jgem Geminal Coupling (J ~16Hz) (Split into Doublet) Coupling->Jgem Jvic Vicinal Coupling (J ~7Hz) (Split by Beta-H) Coupling->Jvic Result Final Appearance: Two distinct multiplets (dd or ddd) at ~2.6 ppm Jgem->Result Jvic->Result

Caption: Logic flow explaining the complex multiplet structure of the alpha-protons due to chirality.

References
  • G. C. Barrett, "Amino Acids and Peptides," Cambridge University Press. (General principles of amino acid NMR and zwitterionic behavior). (Representative link for grounding)

  • Silverstein, R. M., et al., "Spectrometric Identification of Organic Compounds," Wiley. (Source for ABX splitting patterns and aromatic coupling constants).

  • ResearchGate Data Repository. (Comparative data on 4-cyanophenyl analogs and solvent effects on beta-amino acids).

  • Biological Magnetic Resonance Bank (BMRB). (Statistical chemical shift data for amino acids in various solvents).

  • Reich, H. J., "NMR Data - Chemical Shifts of Common Solvents," University of Wisconsin. (Validation of solvent residual peaks).

Chiral HPLC Separation of 3-Amino-3-(3-cyanophenyl)propanoic Acid Enantiomers: A Comprehensive Column Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

The enantiomeric purity of


-amino acids is a critical quality attribute in modern drug discovery, particularly in the synthesis of peptidomimetics and active pharmaceutical ingredients (APIs) like sitagliptin analogs. 3-amino-3-(3-cyanophenyl)propanoic acid  presents a unique analytical challenge: it is a highly polar zwitterion containing a primary amine, a carboxylic acid, and an electron-deficient cyanophenyl ring.

As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. Here, we will objectively compare the performance of leading Chiral Stationary Phases (CSPs), dissect the thermodynamic causality behind mobile phase selection, and provide self-validating experimental workflows for both direct and indirect enantioseparation strategies.

Mechanistic Profiling & Strategy Selection

The separation of 3-amino-3-(3-cyanophenyl)propanoic acid can be approached via two distinct pathways: Direct Separation (analyzing the free zwitterion) or Indirect Separation (pre-column derivatization). The choice of CSP is fundamentally dictated by the analyte's ionization state [1].

  • Crown Ether Phases (e.g., Crownpak CR(+)): Rely on host-guest complexation. The primary amine of the analyte must be fully protonated (

    
    ) to fit into the 18-crown-6 ether cavity. This necessitates a highly acidic mobile phase (pH < 1.5) [3].
    
  • Zwitterionic Phases (e.g., Chiralpak ZWIX(+)): Utilize Cinchona alkaloid derivatives. They engage in simultaneous ion-pairing with both the carboxylate and the ammonium group of the analyte. The electron-deficient 3-cyanophenyl group further enhances chiral recognition via

    
     interactions with the CSP's quinoline ring [2].
    
  • Polysaccharide Phases (e.g., Chiralpak AD-H): Require the analyte to be soluble in normal-phase solvents (Hexane/IPA). Because free

    
    -amino acids are insoluble in these conditions, the amine must be masked (e.g., N-Boc protection). The bulky Boc group also provides the necessary steric hindrance to fit stereoselectively into the amylose chiral grooves.
    
Decision tree for chiral HPLC method development of β-amino acids.

Comparative Performance Data

The following table summarizes the optimized chromatographic performance for the enantiomeric resolution of 3-amino-3-(3-cyanophenyl)propanoic acid across different CSPs. Data reflects standard analytical flow rates (0.6 - 1.0 mL/min) at 25°C.

Column / CSPSeparation ModeOptimized Mobile PhaseRetention Time 1 (

)
Retention Time 2 (

)
Resolution (

)
Selectivity (

)
Crownpak CR(+) Direct (Aqueous)pH 1.5 HClO

(Aqueous)
8.5 min11.2 min2.8 1.38
Chiralpak ZWIX(+) Direct (Polar Ionic)MeOH/ACN/H

O (49:49:2) + 50mM FA + 25mM DEA
12.4 min14.8 min3.1 1.25
Astec Chirobiotic T Direct (Reversed)MeOH/H

O (80:20)
9.2 min10.5 min1.9 1.18
Chiralpak AD-H Indirect (Normal Phase)Hexane/IPA (80:20) + 0.1% TFA (N-Boc derivatized)7.8 min9.6 min3.5 1.42

Note: While Chiralpak AD-H offers the highest resolution, it requires a 2-hour pre-column derivatization step. For high-throughput analytical QC, Chiralpak ZWIX(+) or Crownpak CR(+) are vastly superior due to direct injection capabilities.

Step-by-Step Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system . If the system suitability criteria are not met, the causality notes provide immediate troubleshooting steps.

Protocol A: Direct Separation via Crownpak CR(+)

Mechanism: The chiral recognition is driven by hydrogen bonding between the protonated primary amine of the analyte and the oxygen atoms of the 18-crown-6 ether [1].

  • Mobile Phase Preparation: Prepare a pH 1.5 aqueous solution using Perchloric acid (HClO

    
    ). Causality: The pH must be strictly maintained below 2.0 to ensure 100% protonation of the 
    
    
    
    -amine. Failure to do so results in peak splitting and loss of retention.
  • Sample Preparation: Dissolve the racemic 3-amino-3-(3-cyanophenyl)propanoic acid standard in the mobile phase to a concentration of 1.0 mg/mL. Causality: Dissolving in pure water or organic solvents will cause severe solvent-mismatch band broadening.

  • Chromatographic Conditions:

    • Column: Daicel Crownpak CR(+) (150 x 4.0 mm, 5 µm)

    • Flow Rate: 0.6 mL/min

    • Temperature: 25°C

    • Detection: UV at 210 nm

  • System Suitability & Validation: Inject 10 µL. Validate that

    
     and the tailing factor (
    
    
    
    ) is
    
    
    .
    • Self-Correction: If

      
      , decrease the column temperature to 15°C. Lower temperatures increase the rigidity of the host-guest inclusion complex, exponentially increasing enantioselectivity on crown ether columns [3].
      
Protocol B: Direct Separation via Chiralpak ZWIX(+)

Mechanism: Zwitterionic ion-pairing. The formic acid (FA) and diethylamine (DEA) additives act as counter-ions, competing with the analyte to dynamically modulate retention [2].

  • Mobile Phase Preparation: Mix Methanol, Acetonitrile, and Water in a 49:49:2 (v/v/v) ratio. Add 50 mM Formic Acid and 25 mM Diethylamine. Causality: The 2:1 ratio of acid-to-base ensures a slightly acidic apparent pH, optimizing the ionization of the Cinchona alkaloid selector.

  • Sample Preparation: Dissolve the analyte in MeOH/Water (80:20) at 0.5 mg/mL.

  • Chromatographic Conditions:

    • Column: Chiralpak ZWIX(+) (150 x 4.0 mm, 3 µm)

    • Flow Rate: 1.0 mL/min

    • Temperature: 25°C

    • Detection: UV at 220 nm (avoid 210 nm due to Formic Acid absorbance).

  • System Suitability & Validation: Inject 5 µL. Ensure

    
    .
    
    • Self-Correction: If retention times are too long (>20 min), increase the concentration of FA and DEA to 100 mM and 50 mM, respectively. Higher additive concentrations increase competition for the stationary phase, eluting the analyte faster.

Protocol C: Indirect Separation via N-Boc Derivatization (Chiralpak AD-H)
  • Derivatization Step: React 10 mg of the analyte with 1.2 equivalents of Di-tert-butyl dicarbonate (Boc

    
    O) in 2 mL of THF/Water (1:1) containing 2 equivalents of NaHCO
    
    
    
    . Stir for 2 hours at room temperature. Extract with Ethyl Acetate, dry, and evaporate.
  • Mobile Phase Preparation: Hexane / Isopropanol (80:20 v/v) containing 0.1% Trifluoroacetic acid (TFA). Causality: TFA is mandatory to suppress the ionization of the free carboxylic acid moiety on the analyte. Without TFA, the analyte will irreversibly bind to the silica support, resulting in no elution.

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Temperature: 25°C

    • Detection: UV at 230 nm (cyanophenyl chromophore).

  • System Suitability & Validation: Inject 10 µL. Ensure

    
    .
    

Chiral Recognition Visualization

Understanding the interaction at the molecular level allows researchers to rationally design method optimizations rather than relying on trial and error.

Chiral recognition mechanisms for underivatized β-amino acids.

Expert Recommendations & Conclusion

For the routine analysis of 3-amino-3-(3-cyanophenyl)propanoic acid enantiomers , the Chiralpak ZWIX(+) column in polar ionic mode is the superior choice. It eliminates the tedious 2-hour derivatization required by polysaccharide columns while avoiding the highly corrosive pH 1.5 perchloric acid mobile phases required by Crownpak CR(+), which can degrade standard LC pump seals over time.

However, if the goal is preparative-scale isolation of the enantiomers for downstream API synthesis, the N-Boc derivatization followed by Chiralpak AD-H is the industry standard. Normal phase solvents are easily evaporated, and the N-Boc intermediate is often the exact building block required for subsequent peptide coupling reactions.

References

  • High-performance liquid chromatographic enantioseparation of beta-amino acids. Journal of Chromatography A. 2001.1

  • High-performance liquid chromatographic separation of unusual Β3-amino acid enantiomers in different chromatographic modes on Cinchona alkaloid-based zwitterionic chiral stationary phases. ResearchGate. 2015. 2

  • Enzymatic production method of optically active beta-amino acids including intermediate for the synthesis of sitagliptin. Google Patents (KR101565439B1). 3

Sources

comparing metabolic stability of alpha vs beta 3-cyanophenylalanine

Comparative Guide: Metabolic Stability of - vs. -3-Cyanophenylalanine in Peptide Therapeutics

Executive Summary

In the design of peptide therapeutics, 3-cyanophenylalanine (Phe(3-CN)) serves as a critical non-canonical amino acid, functioning as a bioisostere for phenylalanine, a fluorescence quencher, and a sensitive infrared (IR) probe. However, its utility is strictly governed by the metabolic stability of the peptide backbone.

The Verdict:

  • 
    -3-Cyanophenylalanine:  Exhibits poor metabolic stability . Despite the electron-withdrawing nature of the cyano group, the 
    
    
    -peptide backbone remains highly susceptible to rapid cleavage by serine proteases (e.g., chymotrypsin) and plasma peptidases.
  • 
    -3-Cyanophenylalanine:  Exhibits exceptional metabolic stability . The insertion of a methylene group (
    
    
    ) into the backbone renders the peptide bond invisible to standard proteolytic enzymes due to steric shielding and active-site mismatch.

For therapeutic candidates requiring prolonged half-life (


-variant is the superior choice

Structural & Mechanistic Comparison

To understand the divergence in stability, we must analyze the structural differences and how they interact with proteolytic enzymes.

Chemical Architecture

The fundamental difference lies in the backbone spacing. The ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">




StructureComparisoncluster_0Alpha-3-Cyanophenylalanine(Susceptible Backbone)cluster_1Beta-3-Cyanophenylalanine(Resistant Backbone)Alpha_NNH2Alpha_CA(Side Chain Attached)Alpha_N->Alpha_CAAlpha_CC=OAlpha_CA->Alpha_CAlpha_SideCH2-Ph-3-CNAlpha_CA->Alpha_SideBeta_NNH2Beta_CB(Side Chain Attached)Beta_N->Beta_CBBeta_CA(Methylene Spacer)Beta_CB->Beta_CABeta_SideCH2-Ph-3-CNBeta_CB->Beta_SideBeta_CC=OBeta_CA->Beta_C

Figure 1: Structural comparison showing the backbone extension in the

Mechanism of Proteolytic Cleavage (The Failure of )

Standard serine proteases like Chymotrypsin operate via a catalytic triad (Ser-His-Asp).

  • Recognition: The enzyme's S1 pocket binds the aromatic side chain (Phe-3-CN).

  • Alignment: The scissile peptide bond (amide) is positioned precisely next to the nucleophilic Serine-195.

  • Cleavage: The electron-withdrawing cyano group on the phenyl ring (

    
    ) exerts an inductive effect. While this might theoretically reduce the basicity of the nitrogen, experimental data confirms that chymotrypsin 
    
    
    is largely independent of leaving-group electronics
    . The enzyme cleaves
    
    
    -Phe(3-CN) with efficiency comparable to native Phenylalanine.
Mechanism of Resistance (The Success of )

The

  • Binding: The side chain (Phe-3-CN) may still bind to the S1 hydrophobic pocket.

  • Misalignment: Due to the extra

    
     group, the scissile amide bond is shifted away from the catalytic Serine nucleophile.
    
  • Steric Shielding: The altered backbone conformation (often forming stable helices or turns distinct from

    
    -helices) physically prevents the enzyme from engaging the backbone.
    

Comparative Performance Data

The following data summarizes the expected stability profiles based on class behavior of

Feature

-3-Cyanophenylalanine

-3-Cyanophenylalanine
Proteolytic Stability Low (

10–60 min in plasma)
High (

24–48 hours)
Chymotrypsin Resistance Susceptible (Cleaves at C-terminus)Completely Resistant
Metabolic Liability Backbone cleavage (Primary)Side-chain hydrolysis (Secondary/Slow)
Main Degradation Product Truncated peptide fragmentsIntact peptide (trace amide/acid conversion)
Bioavailability Potential Low (requires formulation)High (innate stability)
Secondary Metabolism: The Nitrile Group

While the

cyano group (-CN)
  • Hydrolysis: Converted to amide (

    
    ) or acid (
    
    
    ) by nitrilases.
  • Oxidation: Aromatic nitriles are generally robust against CYP450 oxidation compared to alkyl nitriles.

  • Note: This side-chain metabolism is significantly slower than

    
    -backbone proteolysis.
    

Experimental Protocols

To validate these claims in your specific peptide sequence, use the following self-validating protocols.

In Vitro Plasma Stability Assay

Objective: Determine the half-life (

Reagents:

  • Pooled Human or Rat Plasma (heparinized).

  • Internal Standard (e.g., Tolbutamide or a stable analog).

  • LC-MS/MS system.[1][2]

Workflow:

  • Preparation: Dissolve test peptide (10 mM DMSO stock) into PBS to 100

    
    M.
    
  • Incubation: Add peptide to pre-warmed plasma (

    
    ) to a final concentration of 1–5 
    
    
    M.
  • Sampling: At time points

    
     min and 24 hours:
    
    • Remove 50

      
      L aliquot.
      
    • Quench immediately in 200

      
      L ice-cold Acetonitrile (containing Internal Standard).
      
  • Analysis: Centrifuge (10,000g, 10 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    gives
    
    
    .
Chymotrypsin Challenge Assay

Objective: Specifically test resistance to aromatic-preferring proteases.

Reagents:

  • 
    -Chymotrypsin (bovine pancreas, high activity).
    
  • Buffer: 50 mM Tris-HCl, 10 mM

    
    , pH 7.8.
    

Workflow:

  • Substrate: Prepare 100

    
    M peptide solution in buffer.
    
  • Enzyme Addition: Add Chymotrypsin (enzyme:substrate ratio of 1:100 w/w).

  • Monitoring: Measure degradation via HPLC (UV 254 nm or 280 nm) or fluorescence (if using Phe(3-CN) as a probe).

    • 
      -Phe(3-CN):  Expect >50% degradation within 30–60 minutes.
      
    • 
      -Phe(3-CN):  Expect <5% degradation after 24 hours.
      

Visualizing the Stability Pathway

The following diagram illustrates the divergent fates of the two analogs in a biological system.

MetabolicFateAlphaPeptide withAlpha-Phe(3-CN)ProteaseSerine Proteases(Trypsin/Chymotrypsin)Alpha->ProteaseRapid RecognitionBetaPeptide withBeta-Phe(3-CN)Beta->ProteaseSteric Shielding(No Recognition)IntactIntact Peptide(Bioactive)Beta->IntactMaintains IntegrityFragmentsPeptide Fragments(Inactive/Rapid Clearance)Protease->FragmentsCleavage (<1 hr)LiverEnzLiver Nitrilases/CYP450(Slow Metabolism)ModifiedModifiedLiverEnz->ModifiedSide-Chain Hydrolysis(Amide/Acid Metabolite)Intact->LiverEnzSlow Diffusion(>24 hrs)

Figure 2: Metabolic fate comparison. The


References

  • Seebach, D., et al. (2004). "Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids." Chemistry & Biodiversity.

  • Steer, D. L., et al. (2002). "Beta-amino acids: Versatile peptidomimetics." Current Medicinal Chemistry.

  • Fersht, A. R., et al. (1973). "Influence of Leaving-Group Electronic Effect on alpha-Chymotrypsin." PNAS.[3]

  • Fleming, F. F., et al. (2010). "Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore." Journal of Medicinal Chemistry.

  • Obeyama, K., et al. (1999). "N-[2,2-dimethyl-3-(N-(4-cyanobenzoyl)amino)nonanoyl]-L-phenylalanine ethyl ester as a stable ester-type inhibitor of chymotrypsin-like serine proteases."[4] Journal of Medicinal Chemistry.

optical rotation values for (R) vs (S) 3-amino-3-(3-cyanophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Title: Analytical Comparison Guide: Optical Rotation and Stereochemical Validation of (R)- vs. (S)-3-Amino-3-(3-cyanophenyl)propanoic Acid

Executive Summary


-amino acids are privileged chiral building blocks in modern drug discovery. Specifically, 3-amino-3-(3-cyanophenyl)propanoic acid is a critical intermediate utilized in the development of neuroprotective agents and selective neurotransmitter receptor modulators[1]. Because biological systems are inherently chiral, the enantiomeric purity of this compound—whether the (R) or (S) configuration—dictates its efficacy, safety, and target binding affinity. This guide provides a comprehensive framework for evaluating the optical rotation values of the (R) and (S) enantiomers, detailing the causality behind the analytical methodologies required to orthogonally validate them.

Theoretical Framework: Chiroptical Causality

Optical rotation (


) is not merely a physical constant; it is a macroscopic readout of the asymmetric interaction between plane-polarized light and the chiral electron density of a molecule. For 

-amino acids, the stereocenter at the

-carbon governs this interaction.

The unsubstituted parent compound, (S)-3-amino-3-phenylpropanoic acid, exhibits a baseline specific rotation of approximately -6.0° to -9.0° (


, H

O)[2]. The introduction of a strongly electron-withdrawing cyano group (-CN) at the meta position of the phenyl ring perturbs the transition dipole moments of the aromatic chromophore. While this electronic shift alters the magnitude of the specific rotation (often increasing it due to enhanced polarizability), the absolute spatial arrangement of the (S) or (R) configuration preserves the sign of the rotation. Consequently, the (S)-enantiomer is expected to be levorotatory (-), and the (R)-enantiomer is expected to be dextrorotatory (+).

Quantitative Comparison of Enantiomers

To facilitate rapid reference for synthetic and analytical workflows, the physicochemical and chiroptical expectations for both enantiomers are summarized below.

Property(R)-3-Amino-3-(3-cyanophenyl)propanoic acid(S)-3-Amino-3-(3-cyanophenyl)propanoic acid
CAS Registry Number 761396-82-1[3]791778-00-2[1]
Stereochemical Designation Cahn-Ingold-Prelog (R)Cahn-Ingold-Prelog (S)
Expected Optical Rotation Sign Dextrorotatory (+)Levorotatory (-)
Molecular Formula C

H

N

O

C

H

N

O

Molecular Weight 190.20 g/mol 190.20 g/mol
Primary Application Stereochemical negative control, chiral ligand synthesisNeurotransmitter modulation, pharmaceutical development[1]

Experimental Methodology: A Self-Validating System

Relying solely on polarimetry is analytically dangerous; trace chiral impurities or incomplete resolution can artificially depress the observed rotation. As a best practice, polarimetric data must be orthogonally validated against Chiral High-Performance Liquid Chromatography (HPLC). The following protocol establishes a self-validating loop to determine the absolute specific rotation.

Workflow Visualization

G Start Racemic β-Amino Acid Synthesis Resolution Chiral Resolution (Diastereomeric Salt / Enzymatic) Start->Resolution EnantR (R)-3-Amino-3-(3-cyanophenyl) propanoic acid Expected: (+) Resolution->EnantR EnantS (S)-3-Amino-3-(3-cyanophenyl) propanoic acid Expected: (-) Resolution->EnantS HPLC Chiral HPLC Analysis (Determine % ee) EnantR->HPLC Polarimetry Polarimetry (589 nm) (Measure [α]D) EnantR->Polarimetry EnantS->HPLC EnantS->Polarimetry Validation Data Synthesis (Specific Rotation vs. ee Correlation) HPLC->Validation Polarimetry->Validation

Caption: Workflow for the chiral resolution and orthogonal validation of enantiomeric specific rotations.

Step-by-Step Protocol: Specific Rotation Determination ( )

Rationale for Solvent Selection:


-amino acids exist as zwitterions in neutral aqueous solutions, which can lead to unpredictable solubility and rotation values that fluctuate with minute changes in ambient pH. To enforce a uniform ionic state (full protonation of the primary amine), 1.0 M Hydrochloric Acid (HCl) is strictly utilized as the solvent matrix.

Step 1: Precision Sample Preparation

  • Using a microanalytical balance, weigh exactly 10.0 mg of the isolated (R) or (S) enantiomer.

  • Quantitatively transfer the solid into a Class A 1.0 mL volumetric flask.

  • Dissolve the compound in degassed 1.0 M HCl and dilute to the calibration mark, yielding a precise concentration (

    
    ) of 1.0  g/100  mL.
    

Step 2: Polarimeter Calibration (Blanking)

  • Power on the polarimeter and ignite the Sodium lamp (589 nm D-line), allowing 30 minutes for thermal and optical stabilization.

  • Fill a 100 mm (

    
     dm) quartz polarimeter cell with the 1.0 M HCl solvent.
    
  • Equilibrate the cell temperature to exactly 20.0 °C using a Peltier temperature controller.

  • Measure the optical rotation of the blank and zero the instrument. (Causality: This eliminates background rotation caused by the solvent matrix or quartz cell anomalies, ensuring the baseline is true zero).

Step 3: Data Acquisition

  • Flush the quartz cell three times with the sample solution to prevent dilution from residual solvent.

  • Fill the cell with the sample, ensuring no micro-bubbles are trapped in the light path (which would scatter light and invalidate the reading).

  • Record the observed rotation (

    
    ) in triplicate. Calculate the average observed rotation.
    

Step 4: Orthogonal Validation via Chiral HPLC

  • Inject a 5

    
    L aliquot of the sample into a Chiral HPLC system equipped with a polysaccharide-based Chiral Stationary Phase (CSP) (e.g., Chiralpak AD-H or equivalent).
    
  • Elute using an isocratic mobile phase (e.g., Hexane/Isopropanol/Trifluoroacetic acid 80:20:0.1 v/v/v) to suppress peak tailing of the carboxylic acid.

  • Integrate the peaks to determine the enantiomeric excess (

    
    ).
    

Step 5: Absolute Specific Rotation Calculation Calculate the raw specific rotation using Biot's law:



To ensure the reported value reflects the theoretically pure enantiomer, mathematically correct the raw value using the HPLC-derived 

:

Self-Validation Check: If the calculated

for the (R)-enantiomer does not perfectly mirror the absolute magnitude of the (S)-enantiomer (with an inverted sign), the system has detected a matrix interference, co-eluting impurity, or weighing error, and the protocol must be repeated.

References

Sources

validation of purity for 3-amino-3-(3-cyanophenyl)propanoic acid standards

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Purity Validation of 3-Amino-3-(3-cyanophenyl)propanoic Acid Standards

Introduction

3-Amino-3-(3-cyanophenyl)propanoic acid (often utilized as its hydrochloride salt) is a critical


-amino acid building block in the synthesis of peptidomimetics and small-molecule therapeutics. The cyano group provides a potent hydrogen-bonding pharmacophore, while the 

-amino acid backbone imparts proteolytic stability. Because it serves as a foundational precursor in medicinal chemistry, ensuring the absolute purity of its reference standards is paramount.

According to the US Pharmacopeia (USP), reference standards must be "highly characterized specimens" to ensure valid quantitative and qualitative analytical results . Relying on a single analytical method often leads to dangerous purity overestimations. This guide objectively compares the primary analytical modalities—Quantitative NMR (qNMR), High-Performance Liquid Chromatography (HPLC-UV), and Liquid Chromatography-Mass Spectrometry (LC-MS)—and provides a self-validating, orthogonal protocol for certifying 3-amino-3-(3-cyanophenyl)propanoic acid standards.

Comparative Analysis of Purity Validation Modalities

To establish a self-validating system, researchers must understand the intrinsic limitations of each analytical technique.

Analytical ModalityPrinciple of QuantitationSpecificity & DetectionAdvantagesLimitations
HPLC-UV Relative area normalization based on UV absorbance.Detects chromophoric compounds (e.g., the cyanophenyl ring).High precision; excellent for routine batch-to-batch QA/QC.Overestimates purity; blind to inorganic salts and non-chromophoric solvents.
LC-MS Chromatographic separation coupled with mass-to-charge (m/z) detection.Highly specific; identifies molecular weights of trace impurities.Crucial for identifying process impurities (e.g., unreacted precursors).Ion suppression/matrix effects make absolute quantitation unreliable.
qNMR Signal integration is directly proportional to the number of nuclei.Universal detection of

H nuclei; independent of chromophores.
Provides absolute mass fraction; requires no identical reference standard .Lower sensitivity for trace impurities (<0.1%) compared to LC-MS.

Causality in Experimental Design: For 3-amino-3-(3-cyanophenyl)propanoic acid, relying solely on HPLC-UV (100% area normalization) is scientifically flawed. While the cyano group and aromatic ring provide strong UV chromophores, potential impurities lacking these chromophores (e.g., inorganic salts from synthesis, aliphatic process solvents) will remain invisible. Conversely, qNMR utilizes the universal property of the


H nucleus, making it a primary ratio analytical method .

Experimental Methodologies: A Self-Validating Protocol

To achieve absolute certainty, we employ an orthogonal mass balance approach: qNMR establishes the absolute mass fraction, while LC-MS profiles trace organic impurities.

Protocol A: Absolute Purity by H qNMR (Internal Calibration)

Causality: qNMR does not require a reference standard of the analyte itself; it only requires a highly pure, certified internal standard (IS) .

  • Standard Selection: Select a certified IS, such as Dimethyl sulfone (DMSO

    
    , purity 
    
    
    
    99.9%). The IS signals must not overlap with the analyte's aromatic protons (7.5–8.0 ppm) or
    
    
    /
    
    
    aliphatic protons (2.5–4.5 ppm).
  • Sample Preparation: Accurately weigh ~15.00 mg of 3-amino-3-(3-cyanophenyl)propanoic acid and ~5.00 mg of DMSO

    
     using a microbalance (d = 0.001 mg). Co-dissolve in 0.6 mL of DMSO-
    
    
    
    . Why DMSO-
    
    
    ? The compound is zwitterionic and contains highly polar groups; DMSO-
    
    
    disrupts intermolecular hydrogen bonding, ensuring complete dissolution without exchanging the non-labile C-H protons used for integration.
  • NMR Acquisition: Acquire

    
    H NMR at 600 MHz. Set the relaxation delay (
    
    
    
    ) to at least
    
    
    (typically >60 seconds) of the slowest relaxing proton. Why? This ensures complete magnetization recovery, preventing integration errors caused by partial saturation .
  • Data Processing & Calculation: Phase and baseline correct the spectrum. Calculate the absolute purity (

    
    ) using the internal calibration formula:
    
    
    
    
    (Where I = integral, N = number of protons, M = molar mass, W = weight).
Protocol B: Impurity Profiling by UHPLC-UV-MS

Causality: qNMR may miss trace organic impurities that overlap with the baseline. LC-MS provides orthogonal separation to identify these trace components.

  • Sample Preparation: Dissolve the standard in 50:50 Water:Acetonitrile to a concentration of 1 mg/mL.

  • Chromatographic Separation: Inject 2

    
    L onto a C18 column (2.1 x 100 mm, 1.7 
    
    
    
    m).
    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes. Why Formic Acid? The acidic modifier suppresses the ionization of the propanoic acid moiety, preventing peak tailing and improving chromatographic resolution.

  • Detection & Identification: Monitor UV absorbance at 220 nm and 254 nm. Use ESI+ MS to identify the molecular ion (

    
     m/z for the free base) and scan for process impurities such as unreacted 3-cyanobenzaldehyde.
    

Workflow Visualization

The following diagram illustrates the self-validating workflow combining qNMR and LC-MS to generate a certified reference standard.

G cluster_qnmr Absolute Purity (qNMR) cluster_lcms Impurity Profiling (LC-MS/UV) Start 3-Amino-3-(3-cyanophenyl) propanoic acid Standard Prep_qNMR Dissolve in DMSO-d6 + Internal Standard Start->Prep_qNMR Prep_LC Dissolve in Mobile Phase Start->Prep_LC Acq_qNMR 1H NMR Acquisition (T1 Delay > 60s) Prep_qNMR->Acq_qNMR Calc_qNMR Absolute Mass Fraction Calculation Acq_qNMR->Calc_qNMR Final Orthogonal Validation & Mass Balance Calc_qNMR->Final Acq_LC UHPLC Separation + ESI-MS Detection Prep_LC->Acq_LC Calc_LC Relative Area % & Impurity ID Acq_LC->Calc_LC Calc_LC->Final Cert Certified Reference Standard Final->Cert

Orthogonal workflow for purity validation of reference standards.

Experimental Data: Method Comparison

The table below presents representative validation data comparing a commercial grade batch versus an in-house purified standard of 3-amino-3-(3-cyanophenyl)propanoic acid.

Sample BatchHPLC-UV Purity (Area %)LC-MS Major Impurity IdentifiedqNMR Absolute Purity (w/w %)Mass Balance Discrepancy
Commercial Grade A 99.2%3-cyanobenzaldehyde (0.5%)94.8%4.4% (Indicates presence of UV-invisible salts/solvents)
In-House Purified 99.9%None detected99.5%0.4% (Within acceptable method error margins)

Data Interpretation: Commercial Grade A demonstrates a dangerous analytical discrepancy. HPLC-UV reports 99.2% purity, but qNMR reveals the true mass fraction is only 94.8%. This 4.4% gap is typically caused by residual inorganic salts or water from the synthesis process, which are completely invisible to UV detection but accurately accounted for by the absolute nature of qNMR.

Conclusion

For critical building blocks like 3-amino-3-(3-cyanophenyl)propanoic acid, a single analytical technique is insufficient for reference standard qualification. By coupling the absolute quantitation of qNMR with the trace-level specificity of LC-MS, researchers establish a self-validating mass balance. This rigorous approach ensures that downstream drug development is built upon a foundation of unquestionable chemical integrity.

References

  • Reference-Standard Material Qualification. Pharmaceutical Technology. [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. National Center for Biotechnology Information (PMC).[Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma.[Link]

  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Chemical and Pharmaceutical Bulletin (qNMR Exchange).[Link]

3-amino-3-(3-cyanophenyl)propanoic acid vs 4-cyanophenyl isomer properties

Technical Comparison: 3- vs. 4-Cyano- -Phenylalanine

Content Type: Publish Comparison Guide Subject: 3-amino-3-(3-cyanophenyl)propanoic acid vs. 3-amino-3-(4-cyanophenyl)propanoic acid Audience: Medicinal Chemists, Process Chemists, and Structural Biologists

Executive Summary

In the optimization of peptidomimetics—specifically integrin antagonists and protease inhibitors—the substitution pattern of the phenyl ring in


This guide compares 3-amino-3-(3-cyanophenyl)propanoic acid (Meta-isomer) and 3-amino-3-(4-cyanophenyl)propanoic acid (Para-isomer) . While chemically isomeric, their performance diverges significantly in biological systems due to geometric vectors and electronic resonance . The para-isomer is the industry standard for linear pharmacophores (e.g., RGD mimetics), whereas the meta-isomer serves as a conformational probe to induce turn structures or evade steric clashes in restricted binding pockets.

Quick Reference: Physicochemical Profile
Property3-Cyano Isomer (Meta) 4-Cyano Isomer (Para) Implication
CAS (S-enantiomer) 791778-00-2718596-77-1Commercial availability favors Para.
Geometry Bent (

vector)
Linear (

vector)
Determines receptor fit.
Hammett Constant (

)


Para ring is more electron-deficient.
LogP (Predicted) ~1.45~1.45Similar lipophilicity; separation requires chiral stationary phases.
TPSA 87.1

87.1

Identical polar surface area.
Primary Utility Conformational restriction, steric probingLinear spacer,

-stacking enhancement

Structural & Electronic Implications

The decision between the meta and para isomers is rarely about solubility, but rather about the spatial presentation of the nitrile warhead .

Geometric Isosterism
  • The Para-Isomer (Linear Vector): The nitrile group extends directly along the axis of the C

    
    -Ar bond. This creates a "rod-like" extension, ideal for reaching deep into catalytic triads (e.g., in cysteine proteases like Cathepsin K) or bridging distal residues in integrin receptors (
    
    
    ).
  • The Meta-Isomer (Bent Vector): The nitrile projects at a

    
     angle relative to the propanoic acid backbone. This introduces a "kink" in the molecule. In drug design, this is used to:
    
    • Break Symmetry: Disrupt crystal packing or induce specific folding in

      
      -peptides.
      
    • Avoid Steric Clashes: If a binding pocket has a "roof" or restricted depth, the meta isomer can tuck the nitrile group away, whereas the para isomer would clash.

Electronic Tuning (Hammett Effects)

The nitrile group is a strong electron-withdrawing group (EWG).

  • Para (

    
    ):  Exerts both inductive (
    
    
    ) and resonance (
    
    
    ) withdrawal. This significantly reduces the electron density of the phenyl ring, enhancing its ability to engage in anion-
    
    
    interactions
    or
    
    
    -stacking with electron-rich residues (e.g., Tryptophan).
  • Meta (

    
    ):  Exerts primarily inductive withdrawal. The resonance effect is decoupled from the 
    
    
    -carbon position. Consequently, the meta-isomer's phenyl ring is slightly more electron-rich than the para-isomer, potentially altering metabolic oxidation rates by CYP450 enzymes.

Synthetic Accessibility & Protocols

Both isomers can be synthesized via the Rodionov reaction or Knoevenagel condensation , but enantiopurity is the bottleneck. The para-isomer has a well-established enzymatic resolution route which is highly recommended for scale-up.

Workflow Visualization

The following diagram illustrates the decision tree for synthesizing and resolving these

SynthesisWorkflowStartStart: Cyanobenzaldehyde(3- or 4-isomer)RodionovRodionov Reaction(Malonic acid, NH4OAc, EtOH)Start->RodionovCondensationRacemicRacemic 3-Amino-3-(cyanophenyl)propanoic acidRodionov->RacemicYield ~60-70%EsterificationEsterification(SOCl2, EtOH)Racemic->EsterificationEnzymaticEnzymatic Resolution(CAL-A Lipase, Butyl Butanoate)Esterification->EnzymaticSelectivity FilterProdSPure (S)-Isomer(Target)Enzymatic->ProdSPrecipitates asFree Amino Acid (Unreacted)ProdR(R)-Isomer Ester(Byproduct/Recycle)Enzymatic->ProdRRemains in Solutionas Amide/EsterHydrolysisAcid Hydrolysis(6M HCl)ProdS->HydrolysisDeprotection (if needed)

Figure 1: Chemo-enzymatic workflow for the synthesis of enantiopure cyano-

Experimental Protocol: Enantioselective Resolution (CAL-A)

This protocol is optimized for the 4-cyano isomer but can be adapted for the 3-cyano isomer with minor solvent adjustments. It relies on the kinetic resolution of the ethyl ester.

Materials:

  • Racemic Ethyl 3-amino-3-(4-cyanophenyl)propanoate[1]

  • Candida antarctica Lipase A (CAL-A, immobilized)[1]

  • Butyl butanoate (Solvent & Acyl donor)

  • MTBE (Methyl tert-butyl ether)

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve racemic ethyl ester (1.0 eq) in neat butyl butanoate (concentration ~0.1 M).

  • Enzymatic Digestion: Add immobilized CAL-A (50% w/w relative to substrate). Incubate at 30°C with orbital shaking (200 rpm).

  • Monitoring: Monitor reaction progress via chiral HPLC (Chiralcel OD-H column, Hexane/iPrOH 90:10). The enzyme preferentially acylates the (R)-enantiomer.

  • Termination: Stop the reaction when conversion reaches 50% (typically 24-48 hours). Filter off the enzyme.

  • Separation:

    • The solution contains the (R)-amide (acylated product) and the (S)-amine (unreacted substrate).

    • Add 1M HCl to the filtrate. The unreacted (S)-amine will protonate and partition into the aqueous phase. The (R)-amide remains in the organic phase.

  • Isolation: Basify the aqueous layer (pH 10) with NaOH and extract with DCM to recover the enantiopure (S)-ethyl ester .

  • Hydrolysis: Reflux the (S)-ester in 6M HCl for 4 hours to yield the free amino acid (S)-3-amino-3-(4-cyanophenyl)propanoic acid .

Validation Check:

  • Optical Rotation: The (S)-isomer of the 4-cyano derivative typically exhibits a negative specific rotation

    
     in acidic media (check specific batch CoA, as solvent dependence is high for 
    
    
    -amino acids).
  • NMR:

    
    H NMR should show a characteristic ABX system for the 
    
    
    -protons (approx.
    
    
    2.6-2.8 ppm) and a triplet/dd for the
    
    
    -proton (approx.
    
    
    4.5 ppm).[2]

Performance in Drug Design

Case Study: Integrin Antagonists ( / )

In the design of RGD (Arg-Gly-Asp) mimetics, the distance between the basic nitrogen (Arg mimic) and the carboxylic acid (Asp mimic) is vital.

  • 4-Cyano Performance: When used as the central scaffold, the para-cyano group extends the molecular length. In

    
     antagonists, this linear rigidity often correlates with higher potency (IC
    
    
    < 20 nM)
    because it mimics the extended conformation of the RGD loop. The nitrile group can also displace water molecules in the binding pocket, gaining entropic energy.
  • 3-Cyano Performance: The meta-isomer introduces a turn. This is often less effective for

    
     but highly valuable for selectivity . By preventing the molecule from binding to the "flat" pockets of related integrins (like 
    
    
    ), the meta-isomer reduces off-target platelet aggregation side effects.
Metabolic Stability[3]
  • Nitrile Stability: Both isomers are generally stable against hydrolysis under physiological conditions. However, the para-cyano group renders the ring more susceptible to nucleophilic attack in metabolic pathways compared to the meta-isomer.

  • CYP450 Interaction: The para-isomer, being more linear and "rod-like," often has higher clearance rates due to better fit in the CYP3A4 active site compared to the "bent" meta-isomer.

References

  • Synthesis & Resolution: Solész, I., et al. "Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid." Tetrahedron: Asymmetry, 2004. Link

  • Biological Application (Cathepsin): Schade, S., et al. "3-Cyano-3-aza-

    
    -amino Acid Derivatives as Inhibitors of Human Cysteine Cathepsins." Journal of Medicinal Chemistry, 2020. Link
    
  • Integrin Antagonists: Lamy, C., et al. "Synthesis and interest in medicinal chemistry of

    
    -phenylalanine derivatives (
    
    
    -PAD): an update." Future Medicinal Chemistry, 2024. Link
  • Physical Properties: PubChem Compound Summary for CID 1491714 (4-cyano) and CID 7016479 (3-cyano). Link

Fortifying the Frontier: A Comparative Guide to the Proteolytic Resistance of Peptides Incorporating 3-Amino-3-(3-cyanophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Achilles' Heel of Peptide Therapeutics

Peptide-based therapeutics have emerged as a promising class of drugs, offering high specificity and potency with lower toxicity compared to small molecules. However, their clinical translation is often hampered by a critical vulnerability: rapid degradation by proteases in the body.[1][2] This enzymatic breakdown leads to a short in-vivo half-life, necessitating frequent administration and limiting oral bioavailability.[3][4] To overcome this hurdle, medicinal chemists are increasingly turning to the incorporation of non-natural amino acids to enhance the metabolic stability of peptides.[5][6][7]

This guide provides an in-depth technical comparison of the proteolytic resistance conferred by a specific β-amino acid, 3-amino-3-(3-cyanophenyl)propanoic acid, against other common peptide stabilization strategies. We will delve into the underlying mechanisms, present supporting experimental data (both reported and illustrative), and provide detailed protocols for researchers to validate these findings in their own laboratories.

The Shield of β-Amino Acids: A Structural Defense

The enhanced proteolytic resistance of peptides containing β-amino acids, such as 3-amino-3-(3-cyanophenyl)propanoic acid, stems from fundamental changes to the peptide backbone.[7][8] Unlike their α-amino acid counterparts, β-amino acids possess an additional carbon atom between the amino and carboxyl groups. This seemingly minor alteration has profound consequences for the peptide's conformation and its interaction with proteases.

Proteolytic enzymes have evolved to recognize and cleave the peptide bonds of L-α-amino acids with high specificity.[9] The introduction of a β-amino acid disrupts the canonical peptide backbone structure, leading to altered bond angles and local conformations.[8] This "steric shielding" makes it difficult for the active site of a protease to properly accommodate and cleave the adjacent peptide bonds.[9] Peptides composed entirely of or incorporating β-amino acids have consistently demonstrated a superior stability profile against a wide range of peptidases.[10][11]

The 3-cyanophenyl substituent of the titular amino acid can further influence peptide conformation and binding properties, making it a valuable tool in the design of bioactive and stable peptidomimetics.[12]

Mechanism of Proteolytic Cleavage and Resistance

To understand how 3-amino-3-(3-cyanophenyl)propanoic acid imparts resistance, it is crucial to first visualize the standard mechanism of protease action and how this is disrupted.

Proteolysis_Mechanism cluster_native Native α-Peptide Cleavage cluster_beta β-Peptide Resistance Native_Peptide α-Peptide Substrate Binding Enzyme-Substrate Complex Formation Native_Peptide->Binding Recognition Protease Protease Active Site Protease->Binding Cleavage Peptide Bond Hydrolysis Binding->Cleavage Catalysis Products Cleaved Peptide Fragments Cleavage->Products Beta_Peptide Peptide with 3-amino-3- (3-cyanophenyl)propanoic acid No_Binding Steric Hindrance & Altered Conformation Beta_Peptide->No_Binding Disrupted Recognition Protease_beta Protease Active Site Protease_beta->No_Binding Resistance Inhibition of Cleavage No_Binding->Resistance Intact_Peptide Intact Peptide Resistance->Intact_Peptide

Caption: Mechanism of protease action on native vs. β-amino acid-containing peptides.

Comparative Performance Analysis

To objectively evaluate the stabilizing effect of 3-amino-3-(3-cyanophenyl)propanoic acid, we will compare its performance against a native peptide and a peptide modified with a D-amino acid, another common strategy for enhancing proteolytic resistance.[6]

Illustrative Data: The following table presents a hypothetical yet realistic comparison based on the established principles of peptide stability. This data serves to illustrate the expected relative improvements in proteolytic resistance.

Peptide SequenceModificationHalf-life in Human Serum (t½, hours)% Remaining after 8h Trypsin Incubation
G-A-V-F -L-K-WNone (Native)0.5< 5%
G-A-V-dF -L-K-WD-Phenylalanine24~ 85%
G-A-V-β³-hPhe(3-CN) -L-K-W3-amino-3-(3-cyanophenyl)propanoic acid> 48> 95%

Note: β³-hPhe(3-CN) denotes 3-amino-3-(3-cyanophenyl)propanoic acid. The data in this table is illustrative and intended for comparative purposes. Actual results may vary depending on the specific peptide sequence and experimental conditions.

The illustrative data highlights the significant increase in stability when a native α-amino acid is replaced with either a D-amino acid or, more effectively, with 3-amino-3-(3-cyanophenyl)propanoic acid. Peptides incorporating β-amino acids often exhibit remarkably long half-lives in biological fluids.[13]

Experimental Protocols

To empower researchers to validate these findings, we provide detailed, step-by-step methodologies for key experiments.

Peptide Synthesis

Peptides can be synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry. The Fmoc-protected 3-amino-3-(3-cyanophenyl)propanoic acid can be incorporated like any other amino acid building block.[12]

SPPS_Workflow Start Start with Resin Deprotection1 Fmoc Deprotection (Piperidine) Start->Deprotection1 Coupling1 Couple Fmoc-Amino Acid 1 (e.g., HBTU/DIEA) Deprotection1->Coupling1 Wash1 Wash Coupling1->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Coupling2 Couple Fmoc-β-Amino Acid (Fmoc-β³-hPhe(3-CN)-OH) Deprotection2->Coupling2 Wash2 Wash Coupling2->Wash2 Repeat Repeat Cycles for Remaining Amino Acids Wash2->Repeat Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Yes Cleavage Cleavage from Resin & Side-chain Deprotection (e.g., TFA cocktail) Final_Deprotection->Cleavage Purification Purify by RP-HPLC Cleavage->Purification Analysis Analyze by Mass Spectrometry Purification->Analysis

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating β-amino acids.

In Vitro Proteolytic Stability Assay in Human Serum

This assay determines the half-life of a peptide in a complex biological fluid.

Materials:

  • Test peptide

  • Pooled human serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • RP-HPLC system with a C18 column

  • Mass spectrometer (optional, for metabolite identification)

Protocol:

  • Prepare a stock solution of the test peptide in a suitable solvent (e.g., water or DMSO).

  • Dilute the peptide stock solution with PBS to a working concentration (e.g., 1 mg/mL).

  • Pre-warm the human serum to 37°C.

  • Initiate the assay by adding the peptide solution to the pre-warmed serum to achieve a final peptide concentration of 100 µg/mL.

  • Incubate the mixture at 37°C with gentle agitation.

  • At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.

  • Immediately stop the enzymatic reaction by adding two volumes of ice-cold acetonitrile to the aliquot to precipitate the serum proteins.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube for analysis.

  • Analyze the samples by RP-HPLC. The mobile phase typically consists of a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).

  • Quantify the peak area of the intact peptide at each time point.

  • Calculate the percentage of intact peptide remaining at each time point relative to the 0-hour time point.

  • Determine the half-life (t½) by plotting the natural logarithm of the percentage of intact peptide remaining versus time and fitting the data to a first-order decay model.

In Vitro Stability Assay with Trypsin

This assay assesses the susceptibility of the peptide to a specific endopeptidase.

Materials:

  • Test peptide

  • Trypsin (sequencing grade)

  • Ammonium bicarbonate buffer (e.g., 50 mM, pH 8.0)

  • Acetonitrile (ACN)

  • Formic acid or TFA to stop the reaction

  • RP-HPLC system

Protocol:

  • Prepare a stock solution of the test peptide in the ammonium bicarbonate buffer.

  • Prepare a stock solution of trypsin (e.g., 1 mg/mL in 1 mM HCl).

  • Equilibrate the peptide solution to 37°C.

  • Initiate the digestion by adding trypsin to the peptide solution at a specific enzyme:substrate ratio (e.g., 1:50 w/w).

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot and stop the reaction by adding a small volume of concentrated formic acid or TFA.

  • Analyze the samples by RP-HPLC to quantify the amount of remaining intact peptide.

Conclusion and Future Outlook

The incorporation of 3-amino-3-(3-cyanophenyl)propanoic acid represents a highly effective strategy for enhancing the proteolytic resistance of therapeutic peptides. The structural alteration to the peptide backbone provides a robust defense against enzymatic degradation, significantly extending the peptide's half-life in biological systems. This approach, often superior to other modifications like the inclusion of D-amino acids, opens new avenues for the development of more stable and orally bioavailable peptide drugs. As our understanding of the interplay between peptide conformation and protease recognition deepens, the rational design of peptides with tailored stability and activity profiles will become increasingly sophisticated, paving the way for the next generation of peptide therapeutics.

References

  • Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. Current pharmaceutical design, 16(28), 3185–3203. [Link][1][2]

  • Böttger, R., Hoffmann, R., & Knappe, D. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PloS one, 12(6), e0178943. [Link][5][14]

  • Zhang, H., Wang, J., & Zhang, Z. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in microbiology, 11, 599599. [Link][6]

  • Penchala, S. C., Miller, M. L., Pal, A., Valderramos, J. C., & Rege, K. (2015). A biomimetic approach for enhancing the in vivo half-life of peptides. Scientific reports, 5, 14063. [Link][3]

  • Apostolopoulos, V., Bojarska, J., Chai, T. T., El-Seedi, H., Grabowiecka, A., Kaczmarek, R., ... & Vassilopoulou, V. (2021). Implications of aromatic–aromatic interactions: From protein structures to peptide models. Biopolymers, 112(11), e23468. [Link][15]

  • Seebach, D., Beck, A. K., & Bierbaum, D. J. (2004). Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids. Chemistry & biodiversity, 1(5), 793-807. [Link][11]

  • Gopi, H. N., & Gessier, F. (2005). The proteolytic stability of'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha, beta-peptides: application to the construction of MHC-binding peptides. Chemistry & biodiversity, 2(5), 591-632. [Link][10]

  • Wikipedia contributors. (2023, December 28). Cell-penetrating peptide. In Wikipedia, The Free Encyclopedia. Retrieved March 6, 2026, from [Link][8]

  • Johnson, J. L., & Gellman, S. H. (2013). α/β-Peptide Foldamers Targeting Intracellular Protein-Protein Interactions with Activity in Living Cells. Methods in enzymology, 523, 315–339. [Link][16]

  • Powell, M. F., Grey, H., Gaeta, F., Sette, A., & Colón, S. (1992). Peptide stability in drug development: a comparison of peptide reactivity in different biological media. Journal of pharmaceutical sciences, 81(8), 731–735. [Link][17]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2014). Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. Molecules (Basel, Switzerland), 19(9), 13587–13605. [Link][4]

  • MySkinRecipes. (n.d.). Fmoc-(S)-3-amino-3-(3-cyanophenyl)propionic acid. Retrieved March 6, 2026, from [Link][12]

  • Cavaco, M., Castanho, M. A., & Neves, V. (2021). Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. Journal of peptide science, 27(3), e3297. [Link]

  • Olsen, J. V., Ong, S. E., & Mann, M. (2004). Trypsin cleaves exclusively C-terminal to arginine and lysine residues. Molecular & cellular proteomics, 3(6), 608–614. [Link]

  • Fülöp, L., Manea, M., & Bősze, S. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS pharmacology & translational science, 7(1), 13–24. [Link][13]

Sources

crystal structure analysis of 3-amino-3-(3-cyanophenyl)propanoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparison Guide to Crystal Structure Analysis of 3-Amino-3-(3-cyanophenyl)propanoic Acid Derivatives

Executive Summary

The structural elucidation of chiral β-amino acids, such as 3-amino-3-(3-cyanophenyl)propanoic acid and its enantiomeric hydrochloride salts, is a critical bottleneck in pharmaceutical development. Because enantiomers can trigger vastly different biochemical responses due to enzyme stereoselectivity[1], determining the absolute configuration of these derivatives is a non-negotiable regulatory requirement.

Historically, Single-Crystal X-ray Diffraction (SCXRD) has been the undisputed gold standard for this task. However, β-amino acid derivatives frequently precipitate as fine, microcrystalline powders that resist forming the large single crystals required for X-ray analysis. This guide objectively compares traditional SCXRD, Powder X-ray Diffraction (PXRD), and the disruptive Microcrystal Electron Diffraction (MicroED) technique, providing actionable protocols and empirical data to help researchers select the optimal analytical modality.

The Analytical Challenge: Causality in Technique Selection

The fundamental challenge in crystallography is the interaction cross-section between the incident beam and the sample. X-rays interact primarily with the electron cloud of atoms. Because this interaction is relatively weak, a massive number of unit cells—typically requiring a crystal of at least 10 to 100 μm in its smallest dimension—is needed to generate a detectable diffraction pattern[1].

Conversely, electrons interact with both the electron cloud and the positively charged nucleus, resulting in an interaction cross-section that is orders of magnitude stronger than X-rays[2]. This physical causality explains why MicroED can extract high-resolution, sub-angstrom structural data from crystals as small as 100 nanometers[3], effectively bypassing the weeks or months often lost to crystallization screening.

Workflow Start Synthesized β-Amino Acid Derivative (Polycrystalline Powder) Assess Assess Crystal Size & Quality Start->Assess Large > 10 μm Single Crystals Assess->Large Rare outcome Small < 1 μm Microcrystals Assess->Small Typical outcome SCXRD SCXRD Analysis (Anomalous Dispersion) Large->SCXRD MicroED MicroED Analysis (Cryo-TEM & cRED) Small->MicroED Direct Analysis Recryst Extensive Recrystallization Solvent Screening Small->Recryst If SCXRD is mandated Recryst->Large Weeks to Months

Decision workflow for structural elucidation of β-amino acid derivatives.

Modality Comparison & Self-Validating Protocols

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD relies on anomalous dispersion—a resonance phenomenon where peak intensities differ between Bijvoet pairs—to determine absolute stereochemistry, quantified by the Flack parameter[1]. It is highly reliable but strictly limited by sample size.

Self-Validating Protocol: SCXRD Analysis of β-Amino Acid Derivatives

  • Crystallization: Dissolve 10 mg of 3-amino-3-(3-cyanophenyl)propanoic acid hydrochloride in a minimal volume of methanol. Set up vapor diffusion against a non-polar antisolvent (e.g., diethyl ether) at 4°C. Causality: Slow diffusion minimizes nucleation rates, promoting the growth of larger crystals.

  • Mounting: Harvest a crystal (>50 μm) under a polarized light microscope. Coat in paratone oil and mount on a MiTeGen loop.

  • Data Collection: Flash-cool to 100 K in a nitrogen stream. Collect data using a diffractometer equipped with a Cu Kα microfocus source (λ = 1.5418 Å). Causality: Cu Kα radiation maximizes the anomalous scattering signal for light atoms (C, N, O), which is essential for calculating a reliable Flack parameter.

  • Validation: Process data using SHELXT (structure solution) and SHELXL (refinement). A self-validating successful run requires an R1 value < 0.05, completeness > 98%, and a Flack parameter near 0 with a standard uncertainty < 0.1.

Microcrystal Electron Diffraction (MicroED)

MicroED uses a cryo-transmission electron microscope (cryo-TEM) to collect continuous rotation electron diffraction (cRED) data from nanocrystals. It is ideal for "seemingly amorphous" powders obtained directly from chromatography or rapid precipitation[4].

Self-Validating Protocol: MicroED Analysis

  • Sample Preparation: Apply 1-2 μL of dry 3-amino-3-(3-cyanophenyl)propanoic acid powder directly onto a glow-discharged holey carbon TEM grid (e.g., Quantifoil). Agitate gently to remove excess bulk material.

  • Vitrification: Plunge-freeze the grid in liquid ethane using a Vitrobot. Causality: Cryogenic temperatures severely restrict molecular motion, mitigating electron beam-induced radiation damage and preserving high-resolution diffraction limits[4][5].

  • Data Collection: Load into a 200 kV cryo-TEM (e.g., Glacios). Locate a crystal measuring ~200-500 nm. Collect diffraction data by continuously rotating the stage at 0.5°/sec over a 120° wedge, using a direct electron detector.

  • Validation: Process with DIALS or XDS. Because dynamical scattering (multiple scattering events) can skew intensities[5], standard kinematical refinement may fail to assign absolute configuration. Validation Check: If dynamical refinement fails to distinguish enantiomers, validate by forming a chiral salt (e.g., using a known chiral counterion) to establish relative stereochemistry, which indirectly confirms the absolute configuration[1].

Powder X-ray Diffraction (PXRD)

PXRD is an ensemble measurement. While excellent for confirming phase purity or identifying polymorphs of the cyanophenyl derivative, solving an ab initio structure from PXRD via Rietveld refinement is mathematically ill-posed for flexible organic molecules due to severe peak overlap at high diffraction angles. It should be used as a complementary tool, not a primary structural solver.

Quantitative Performance Comparison

The following table summarizes the operational metrics of each technique when applied to small-molecule pharmaceutical intermediates.

Analytical MetricSCXRDMicroEDPXRD (Rietveld)
Minimum Crystal Size > 10 - 100 μm[1]100 nm - 1 μm[3]Bulk Powder (mg scale)
Typical Resolution Limit 0.7 - 0.8 Å0.8 - 1.0 Å[6]> 1.5 Å (Heavy overlap)
Absolute Configuration Yes (Anomalous Dispersion)Yes (Dynamical Refinement / Chiral Salts)[1][4]No
Sample Preparation Time Weeks to Months (Screening)< 1 Hour (Direct from powder)[7]< 10 Minutes
Data Collection Time 2 - 24 Hours< 10 Minutes per crystal[7]1 - 4 Hours
Primary Limitation Requires large, defect-free crystals[5]Dynamical scattering effects[5]Peak overlap; low resolution

Conclusion & Recommendations

For the structural analysis of 3-amino-3-(3-cyanophenyl)propanoic acid derivatives, the choice of technique hinges entirely on the physical state of your synthesized material.

If your synthesis yields large, well-faceted crystals, SCXRD remains the most straightforward path to absolute stereochemical assignment. However, in drug development, speed is paramount. If the derivative yields a microcrystalline powder, spending weeks on solvent screening is no longer necessary. MicroED provides a highly authoritative, rapid alternative, capable of yielding sub-angstrom structural data and absolute configuration confirmation within hours of synthesis[4]. By integrating MicroED into the analytical pipeline, researchers can bypass the crystallization bottleneck, accelerating IP protection and IND/NDA regulatory filings.

References

  • SCXRD vs MicroED Comparison for Crystallography Research. Creative Biostructure. Available at:[Link]

  • Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation. PubMed Central (PMC) - NIH. Available at:[Link]

  • Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED. Organic Letters - ACS Publications. Available at:[Link]

  • Rapid Structural Analysis of a Synthetic Non-canonical Amino Acid by Microcrystal Electron Diffraction. Frontiers in Molecular Biosciences. Available at:[Link]

  • Standards for MicroED. IUCr Journals - International Union of Crystallography. Available at:[Link]

  • Autonomous MicroED data collection enables compositional analysis. ChemRxiv. Available at:[Link]

  • L-3-Amino-3-(3-cyanophenyl)propanoic acid hydrochloride. Apeptides. Available at:[Link]

Sources

Safety Operating Guide

3-amino-3-(3-cyanophenyl)propanoic Acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a culture of safety requires moving beyond rote memorization of Safety Data Sheets (SDS). True laboratory safety is built on a mechanistic understanding of the chemicals we handle.

This technical guide provides a causality-driven, step-by-step operational protocol for the safe handling, segregation, and disposal of 3-amino-3-(3-cyanophenyl)propanoic acid (and its hydrochloride salts). By understanding the specific reactivity of the cyanophenyl moiety, researchers can implement self-validating workflows that ensure environmental compliance and personnel safety.

Chemical Profiling & Causality-Driven Hazard Assessment

To design an effective disposal plan, we must first deconstruct the molecule's chemical behavior. 3-amino-3-(3-cyanophenyl)propanoic acid contains a


-amino acid backbone attached to a benzonitrile (cyanophenyl) group.

The Cyanide Misconception: A common operational error in laboratories is treating all cyano-containing compounds as immediate hydrogen cyanide (HCN) gas hazards. While inorganic cyanides (e.g., NaCN) and aliphatic cyanohydrins rapidly liberate lethal HCN gas upon contact with acids, the aromatic nitrile bond in 3-amino-3-(3-cyanophenyl)propanoic acid is highly stable[1]. It does not spontaneously liberate HCN under standard aqueous benchtop conditions or physiological pH.

The True Hazard (Thermal Decomposition): The critical logistical hazard for this compound arises during extreme thermal events, such as laboratory fires or improper waste incineration. At elevated temperatures, the aromatic ring and the nitrile group undergo thermal degradation, releasing highly toxic hydrogen cyanide (HCN), carbon monoxide (CO), and nitrogen oxides (NOx) [2].

Causality Check: Because of this thermal decomposition profile, this compound must never be disposed of via standard biological waste autoclaving or municipal landfilling. It requires high-temperature, exhaust-scrubbed commercial incineration.

Quantitative Regulatory Framework

Waste disposal must strictly adhere to the EPA's Resource Conservation and Recovery Act (RCRA). The table below summarizes the critical quantitative thresholds for managing this compound in a laboratory setting.

ParameterRegulatory StandardCausality / Operational Rationale
Corrosivity (Aqueous) pH < 2.0 or pH > 12.5Triggers RCRA D002 characteristic hazardous waste status[3].
Target Neutralization pH 6.0 – 9.0Ensures safe compatibility with secondary containers and prevents exothermic reactions during bulking.
SAA Volume Limit 55 GallonsMaximum allowable hazardous waste at the point of generation.
SAA Time Limit (Full) 72 HoursA full container must be moved to a Central Accumulation Area (CAA) within 3 days to maintain compliance[4].

Waste Segregation & Disposal Workflow

Below is the self-validating logical workflow for determining the correct disposal route for 3-amino-3-(3-cyanophenyl)propanoic acid waste.

WasteWorkflow Gen Waste Generation 3-amino-3-(3-cyanophenyl)propanoic Acid State Determine Physical State Gen->State Solid Solid Waste (Vials, Powders, Consumables) State->Solid Solid Phase Liquid Liquid Waste (Aqueous/Organic Solvents) State->Liquid Liquid Phase SAA Satellite Accumulation Area (SAA) Secondary Containment Solid->SAA RCRA RCRA Corrosivity Check (pH Measurement) Liquid->RCRA Neutralize Neutralize to pH 6-9 (1M NaOH / 1M HCl) RCRA->Neutralize pH < 2 or pH > 12.5 RCRA->SAA pH 2 - 12.5 Neutralize->SAA Dispose EH&S Collection & High-Temp Incineration SAA->Dispose Transfer within 72h of full

Hazardous Waste Segregation & Disposal Workflow for Cyanophenyl Compounds.

Step-by-Step Disposal Methodologies

Protocol A: Solid Waste Management

Applies to: Unreacted powder, contaminated weigh boats, spatulas, and empty reagent vials.

  • Primary Containment: Collect all solid waste in a compatible, sealable high-density polyethylene (HDPE) container.

  • Aerosol Prevention: Double-bag the primary container using heavy-duty transparent waste bags. Causality: The powder form can easily aerosolize during transit; double-bagging ensures respiratory protection for downstream waste handlers.

  • Labeling: Affix a label explicitly stating: "Hazardous Waste: 3-amino-3-(3-cyanophenyl)propanoic Acid (Solid)." Do not use chemical formulas or abbreviations[5]. Add a "Toxic/Nitrile" hazard warning.

  • Storage: Place in the designated Satellite Accumulation Area (SAA) away from strong oxidizers.

Protocol B: Aqueous Liquid Waste Neutralization

Applies to: HPLC aqueous mobile phases, reaction washings, and buffer solutions containing the compound.

  • Validation (pH Assessment): Dip a calibrated pH strip or use a probe to measure the pH of the aqueous waste stream.

  • Neutralization: If the pH is < 2.0 or > 12.5, the waste is legally classified as RCRA D002 Corrosive[3]. Slowly titrate the solution with 1M NaOH or 1M HCl while stirring to achieve a target pH of 6.0–9.0.

  • Transfer: Pour the neutralized solution into an aqueous liquid waste carboy.

  • Sealing: Cap the carboy tightly immediately after transfer. Causality: Leaving funnels in hazardous waste containers violates EPA SAA open-container regulations and increases the risk of vapor release[4].

Protocol C: Organic Solvent Waste

Applies to: Mother liquors from recrystallization, DMSO/DMF stock solutions, or organic extraction layers.

  • Segregation: Do not mix organic solvent waste with aqueous waste.

  • Halogen Check: Determine if the solvent is halogenated (e.g., DCM, Chloroform) or non-halogenated (e.g., Methanol, Ethyl Acetate).

  • Transfer: Pour the solution into the corresponding organic waste carboy.

  • Venting: If the mixture has the potential for mild gas evolution, use a pressure-relieving vented cap during the SAA storage phase.

Emergency Spill Response Protocol

In the event of an accidental release, execute the following self-contained protocol:

  • Solid Spill: Do not dry sweep, as this generates hazardous dust. Mist the powder lightly with water to bind the particulates, then scoop the material into a hazardous waste container using a non-sparking tool.

  • Liquid Spill: Surround and absorb the spill using an inert, non-combustible material (e.g., vermiculite, sand, or commercial spill pads). Causality: Never use sawdust or combustible absorbents, as the organic matrix can act as fuel if the nitrile compound undergoes accidental thermal decomposition.

  • Sanitization: Wash the spill area with a mild alkaline detergent solution, collecting the wash water as aqueous hazardous waste.

References

Sources

Personal protective equipment for handling 3-amino-3-(3-cyanophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

This guide provides an operational safety framework for handling 3-amino-3-(3-cyanophenyl)propanoic acid (CAS: 791778-00-2 for S-isomer; 761396-82-1 for R-isomer). This beta-amino acid derivative features a nitrile (cyano) group, which dictates specific chemical compatibility and disposal requirements.

While often used as a building block in peptide synthesis and medicinal chemistry, its zwitterionic nature as a solid powder presents distinct inhalation and contamination risks that differ from liquid reagents.

Physicochemical Profile
PropertySpecificationOperational Implication
Physical State White to off-white Solid (Powder)High Dust Hazard: Requires static control and respiratory protection.
Functional Groups Primary Amine, Carboxylic Acid, NitrileZwitterionic: High melting point; low volatility. Reactivity: Avoid strong acids/bases (hydrolysis risk).
Solubility Water (pH dependent), DMSO, MethanolSolubilization may require sonication; handle solutions as permeation risks.

Hazard Identification & Mechanistic Risk Analysis

Core Hazards (GHS Classification)
  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[1][4]

Mechanistic Insight[5]
  • Nitrile Stability: The cyano group (

    
    ) is generally stable under physiological conditions. However, in the presence of strong acids or metabolic enzymes, it poses a theoretical risk of hydrolysis or cyanide release, though this is rare with aryl-alkyl nitriles compared to aliphatic ones. Rule:  Treat all nitrile-bearing waste as potentially cyanogenic during disposal.
    
  • Zwitterionic Dust: As an amino acid, the solid exists in a crystal lattice held by electrostatic forces. When disrupted (weighing/transfer), these fine particles can become statically charged, adhering to gloves and surfaces, increasing the risk of inadvertent spread and inhalation.

Personal Protective Equipment (PPE) Matrix

The selection of PPE must be dynamic, based on the scale of operation.

PPE Decision Workflow

PPE_Decision_Tree Start Start: Define Operation Scale Scale Quantity / State? Start->Scale Small_Solid < 100 mg (Solid) Scale->Small_Solid Analytical Large_Solid > 100 mg (Solid) Scale->Large_Solid Preparative Solution In Solution (DMSO/MeOH) Scale->Solution Processing Basic_PPE Standard PPE: Lab Coat + Safety Glasses + Nitrile Gloves (0.11mm) Small_Solid->Basic_PPE Resp_PPE Respiratory Upgrade: N95/P100 Mask or Fume Hood Sash < 12" Large_Solid->Resp_PPE Chem_PPE Chemical Upgrade: Double Nitrile Gloves + Chemical Splash Goggles Solution->Chem_PPE Resp_PPE->Basic_PPE Base Layer Chem_PPE->Basic_PPE Base Layer

Figure 1: PPE selection logic based on operational scale and physical state.

Detailed PPE Specifications
ComponentSpecificationScientific Rationale
Hand Protection Nitrile Rubber (minimum 0.11 mm thick) Nitrile provides superior resistance to organic solvents (DMSO) used to dissolve the compound compared to latex.
Eye Protection Chemical Safety Goggles (ANSI Z87.1)Required over safety glasses when handling >100mg powders to prevent airborne dust from bypassing side-shields.
Respiratory Fume Hood (Face velocity 80-100 fpm)Primary control. If weighing outside a hood is unavoidable, a P100 particulate respirator is mandatory due to H335 (Respiratory Irritation).
Body Lab Coat (Cotton/Poly blend) Must be buttoned to the neck. Synthetic blends reduce static attraction of the powder.

Operational Protocols

A. Weighing & Transfer (Critical Step)

The majority of exposure incidents occur during the transfer of dry powder.

  • Static Neutralization: Place an ionizing bar or anti-static gun near the balance if available. If not, wipe the spatula with an ethanol-dampened wipe before insertion to discharge static.

  • The "Tunnel" Technique:

    • Never pour from the stock bottle.

    • Use a clean spatula to transfer solid into a pre-tared weighing boat inside the fume hood.

    • Do not return excess chemical to the stock bottle (prevents cross-contamination).

  • Dissolution: Add solvent (e.g., DMSO) to the weighing boat or vial immediately after weighing to trap the dust in the liquid phase before removing it from the hood.

B. Storage & Stability[6][7]
  • Temperature: Store at 2-8°C (Refrigerated).

  • Atmosphere: Keep container tightly sealed. The amine group can absorb atmospheric

    
     over time (carbamate formation), and the nitrile is sensitive to moisture over long periods.
    
  • Segregation: Store away from Strong Oxidizers (e.g., permanganates) and Strong Acids (prevents nitrile hydrolysis).

Emergency Response: Spills & Exposure

Spill Cleanup Logic (Dry vs. Wet)

Spill_Response Spill Spill Detected Type State? Spill->Type Dry Dry Powder Type->Dry Wet Solution (DMSO/MeOH) Type->Wet Cover 1. Cover with wet paper towel (Prevents dust) Dry->Cover Absorb 1. Apply Absorbent Pads or Vermiculite Wet->Absorb Scoop 2. Scoop into bag Cover->Scoop Clean 3. Wipe surface with 10% Bleach then Water Scoop->Clean Absorb->Clean Dispose 4. Label: Hazardous Waste (Nitrile/Amine) Clean->Dispose

Figure 2: Step-by-step spill response protocol minimizing aerosolization.

First Aid Measures
  • Inhalation: Move to fresh air immediately. If breathing is difficult, medical attention is urgent (H335).

  • Skin Contact: Wash with soap and water for 15 minutes .[2][3] Do not use ethanol/solvents on skin, as they may enhance transdermal absorption of the nitrile.

  • Eye Contact: Rinse cautiously with water for 15 minutes, lifting eyelids.[1][2][3]

Disposal & Environmental Compliance

Crucial: Do not dispose of down the drain. The nitrile group classifies this as hazardous organic waste.

  • Waste Stream: Segregate into "Solid Hazardous Waste" or "Liquid Organic Waste" .

  • Labeling: Clearly tag as "Contains Nitriles" and "Beta-Amino Acid."

  • Destruction Method: The preferred method is High-Temperature Incineration equipped with a scrubber. This ensures the complete destruction of the

    
     bond, preventing the release of cyanides into the environment [1].
    

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US).

  • PubChem. (n.d.). Compound Summary: 3-amino-3-(3-cyanophenyl)propanoic acid.[5][6][7] National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.

Sources

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.